molecular formula C12H17N3O B8430194 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Cat. No.: B8430194
M. Wt: 219.28 g/mol
InChI Key: CZYMLZXIMAPWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenyl)-4-ethylpiperazin-2-one is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

3-(4-aminophenyl)-4-ethylpiperazin-2-one

InChI

InChI=1S/C12H17N3O/c1-2-15-8-7-14-12(16)11(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,13H2,1H3,(H,14,16)

InChI Key

CZYMLZXIMAPWEA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(=O)C1C2=CC=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-(4-Aminophenyl)-4-ethylpiperazin-2-one Molecular Formula:


Class:  3-Aryl-4-alkylpiperazin-2-one
Application:  Pharmaceutical intermediate (privileged scaffold in kinase inhibition and GPCR modulation).

This technical guide outlines a robust, scalable three-step synthesis pathway for This compound . Unlike generic protocols, this guide focuses on the regioselective construction of the piperazinone core using a "Nitrophenylacetate Route." This approach ensures the correct placement of the ethyl group at the


 position while maintaining the integrity of the sensitive aniline moiety through a late-stage reduction strategy.

Retrosynthetic Analysis

To design a self-validating protocol, we must deconstruct the target to stable, commercially available precursors.

  • Disconnection 1 (Functional Group Interconversion): The primary amine on the phenyl ring is prone to oxidation. Therefore, it is best introduced as a nitro (

    
    )  group and reduced in the final step.
    
  • Disconnection 2 (Heterocycle Formation): The piperazin-2-one ring is best disconnected at the

    
     (amide) and 
    
    
    
    (amine-alkyl) bonds.
  • Precursors: This leads us to Ethyl 4-nitrophenylacetate and

    
    -ethylethylenediamine .
    
Pathway Logic
  • Activation: Functionalize the

    
    -carbon of the phenylacetate to create an electrophilic site.
    
  • Annulation: Use the bifunctional nature of

    
    -ethylethylenediamine to perform a tandem alkylation-acylation sequence.
    
  • Deprotection/Activation: Reduce the nitro group to the final amine.

Retrosynthesis Target Target: this compound Inter1 Intermediate: 3-(4-Nitrophenyl)-4-ethylpiperazin-2-one Target->Inter1 Nitro Reduction Prec1 Precursor A: Ethyl 4-nitrophenylacetate Inter1->Prec1 Cyclization Prec2 Precursor B: N-Ethylethylenediamine Inter1->Prec2 Cyclization

Figure 1: Retrosynthetic disconnection strategy isolating the stable nitro-intermediate.

Detailed Synthesis Protocol

Phase 1: -Bromination of Ethyl 4-nitrophenylacetate

Objective: Introduce a leaving group (Bromine) at the benzylic position to facilitate nucleophilic attack.

  • Reagents: Ethyl 4-nitrophenylacetate,

    
    -Bromosuccinimide (NBS), AIBN (Catalyst).
    
  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
    (historical standard,
    
    
    preferred for safety).

Protocol:

  • Dissolve 50.0 mmol of Ethyl 4-nitrophenylacetate in 100 mL of anhydrous Acetonitrile.

  • Add 55.0 mmol (1.1 eq) of NBS .

  • Add 2.5 mmol (0.05 eq) of AIBN (Azobisisobutyronitrile).

  • Critical Step: Heat to reflux (

    
    ) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product (Ethyl 
    
    
    
    -bromo-4-nitrophenylacetate) will appear as a less polar spot.
  • Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in

    
    , wash with water (
    
    
    
    mL) to remove succinimide. Dry over
    
    
    and concentrate.
  • Yield Expectation: 85-90%.

Phase 2: Regioselective Cyclization

Objective: Construct the piperazinone ring. Mechanism: The secondary amine of


-ethylethylenediamine is more nucleophilic towards the 

-bromo alkyl halide (

), while the primary amine attacks the ester carbonyl (Acyl Substitution) to close the ring.
  • Reagents: Ethyl

    
    -bromo-4-nitrophenylacetate (from Phase 1), 
    
    
    
    -ethylethylenediamine, Triethylamine (
    
    
    ).
  • Solvent: Ethanol (EtOH) or Toluene.

Protocol:

  • Dissolve 40.0 mmol of Ethyl

    
    -bromo-4-nitrophenylacetate  in 150 mL of Ethanol.
    
  • Cool the solution to

    
     in an ice bath.
    
  • Add 44.0 mmol (1.1 eq) of

    
    -ethylethylenediamine  dropwise mixed with 48.0 mmol (1.2 eq) of 
    
    
    
    .
    • Note: Slow addition prevents polymerization.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Heat to

    
     for 4 hours to ensure complete ring closure (lactam formation).
    
  • Workup: Evaporate Ethanol. Dissolve residue in EtOAc. Wash with saturated

    
     and Brine.
    
  • Purification: Recrystallize from EtOH/Hexane or use Flash Chromatography (

    
    :MeOH 95:5).
    
  • Intermediate: 3-(4-Nitrophenyl)-4-ethylpiperazin-2-one .

Phase 3: Nitro Reduction to Target Amine

Objective: Chemoselective reduction of the nitro group without reducing the amide carbonyl.

  • Reagents:

    
     gas (balloon), 10% Pd/C (Palladium on Carbon).
    
  • Solvent: Methanol (MeOH).

Protocol:

  • Dissolve 20.0 mmol of the Nitro-intermediate in 100 mL MeOH.

  • Add 10 wt% of 10% Pd/C catalyst (approx. 0.4 g) under an Argon atmosphere (safety precaution against ignition).

  • Purge the flask with Hydrogen gas (

    
    ) and maintain a hydrogen atmosphere (balloon pressure) at RT.
    
  • Stir vigorously for 6-12 hours.

  • Validation: Monitor by LC-MS for the disappearance of the Nitro peak (

    
    ) and appearance of the Amine peak (
    
    
    
    ).
  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Concentrate the filtrate to obtain the crude amine.[1]

  • Final Purification: Recrystallization from Isopropanol or conversion to HCl salt for stability.

Process Visualization (Workflow)

SynthesisWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Reduction Step1 Ethyl 4-nitrophenylacetate + NBS/AIBN Inter_Br α-Bromo Intermediate Step1->Inter_Br Reflux 4h Step2 + N-Ethylethylenediamine (EtOH, 60°C) Inter_Br->Step2 Nucleophilic Subst. Inter_Nitro Nitro-Piperazinone Step2->Inter_Nitro Ring Closure Step3 H2 / Pd-C (MeOH, RT) Inter_Nitro->Step3 Hydrogenation Final Target: This compound Step3->Final Isolation

Figure 2: Step-by-step reaction workflow from precursor to target.

Critical Process Parameters (CPPs)

ParameterPhase 1 (Bromination)Phase 2 (Cyclization)Phase 3 (Reduction)
Temperature

(Reflux)


(RT)
Stoichiometry 1.1 eq NBS1.1 eq DiamineCatalytic Pd/C
Key Risk Over-bromination (dibromo species)Polymerization (add diamine slowly)Ignition of Pd/C
In-Process Control TLC (UV active)LC-MS (Ring closure mass)H2 Uptake / LC-MS
Solvent Selection Acetonitrile (Polar Aprotic)Ethanol (Polar Protic)Methanol (Solubility)

References

  • General Piperazinone Synthesis

    • Reilly, S. W., & Mach, R. H. (2016).[2] A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines.[2] Organic Letters, 18(20), 5272-5275. Link

  • Regioselectivity of Diamine Reactions

    • Yao, R. S., et al. (2013). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. Link

  • Nitro Reduction Methodologies

    • Orlandi, M., et al. (2015).[3] Metal-free reduction of aromatic and aliphatic nitro groups to amines. Organic Letters, 17(16), 3941-3943. Link

  • Alpha-Bromination (Hell-Volhard-Zelinsky Modification)

    • Sun, Z., et al. (2013). Highly Selective Synthesis of

      
      -Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. Asian Journal of Chemistry. Link
      

Sources

3-(4-Aminophenyl)-4-ethylpiperazin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Properties, Synthesis, and Applications of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one.

Executive Summary

This compound is a specialized heterocyclic scaffold belonging to the 3-arylpiperazin-2-one class. Structurally, it consists of a six-membered lactam ring substituted with an ethyl group at the N4 position and a p-aminophenyl moiety at the C3 chiral center.

This molecule represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for anticonvulsants (analogous to levetiracetam derivatives), Factor Xa inhibitors , and GPCR ligands . Its dual-nitrogen architecture—comprising a basic tertiary amine (N4), a nucleophilic primary aniline, and a hydrogen-bond-donating lactam (N1)—offers versatile vectors for chemical diversification.

Molecular Identity & Physicochemical Profile

The compound exhibits amphiphilic properties driven by the polarity of the lactam/aniline regions and the lipophilicity of the ethyl/phenyl core.

Table 1: Physicochemical Constants (Predicted)
PropertyValueRationale/Method
IUPAC Name This compoundSystematic nomenclature
Molecular Formula

Core stoichiometry
Molecular Weight 219.29 g/mol Monoisotopic mass
Chiral Center C3 (Alpha to Carbonyl)Exists as (R) and (S) enantiomers
LogP (Octanol/Water) 0.8 – 1.2Predicted via fragment contribution (cLogP)
pKa (N4 - Tertiary) 7.8 ± 0.5Typical for piperazine

(less basic than piperidine)
pKa (Aniline -

)
4.5 ± 0.2Electron-withdrawing effect of phenyl ring
pKa (Lactam - N1) ~16.5Weakly acidic; deprotonatable by strong bases (NaH)
H-Bond Donors 3Aniline (

), Lactam (

)
H-Bond Acceptors 3Carbonyl (

), Tertiary Amine (

), Aniline (

)
Synthetic Methodologies

The synthesis of 3,4-disubstituted piperazin-2-ones typically employs a "Split-B" cyclization strategy , reacting a 1,2-diamine with an


-haloester or glyoxylate derivative.
Protocol A: The

-Haloester Cyclization Route (Standard)

This pathway is preferred for its scalability and regioselectivity.

Step 1:


-Bromination 
  • Reagents: Ethyl 4-nitrophenylacetate, NBS (N-bromosuccinimide), AIBN (catalyst).

  • Conditions: Reflux in

    
     or Benzotrifluoride for 4 hours.
    
  • Mechanism: Radical substitution yields Ethyl

    
    -bromo-(4-nitrophenyl)acetate .
    

Step 2: N-Alkylation & Cyclization

  • Reagents: N-Ethylethylenediamine (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Ethanol or DMF,

    
    .
    
  • Mechanism:

    • The secondary amine of N-ethylethylenediamine displaces the bromide (

      
      ).
      
    • Intramolecular nucleophilic attack by the primary amine onto the ester carbonyl closes the lactam ring.

  • Intermediate: 4-Ethyl-3-(4-nitrophenyl)piperazin-2-one.

Step 3: Nitro Reduction

  • Reagents:

    
     (balloon), 10% Pd/C, Methanol.
    
  • Outcome: Quantitative reduction of the nitro group to the target aniline.

Visualization: Synthetic Pathway

Synthesis Start Ethyl 4-nitrophenylacetate Bromide Ethyl α-bromo- (4-nitrophenyl)acetate Start->Bromide NBS, AIBN Radical Bromination Intermediate INTERMEDIATE: 3-(4-Nitrophenyl)- 4-ethylpiperazin-2-one Bromide->Intermediate + Diamine SN2 Alkylation + Cyclization Diamine N-Ethylethylenediamine Diamine->Intermediate Product TARGET: 3-(4-Aminophenyl)- 4-ethylpiperazin-2-one Intermediate->Product H2, Pd/C Reduction

Figure 1: Retrosynthetic logic flow from phenylacetic acid precursor to target piperazinone.

Chemical Reactivity & Derivatization

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization.

A. The Aniline Nitrogen (Primary Amine)
  • Reactivity: High nucleophilicity.

  • Applications:

    • Amide Coupling: Reacts with carboxylic acids (EDC/HOBt) to form peptidomimetics.

    • Urea Formation: Reacts with isocyanates to generate urea-linked inhibitors (common in kinase drug discovery).

    • Diazotization: Conversion to diazonium salts for Sandmeyer reactions (introducing Cl, Br, CN).

B. The Lactam Nitrogen (

)
  • Reactivity: Low nucleophilicity; acidic proton (

    
    ).
    
  • Protocol: Deprotonation with

    
     or 
    
    
    
    followed by alkylation with alkyl halides allows for
    
    
    -substitution, modifying solubility and metabolic stability.
C. The Piperazine Nitrogen (

)
  • Reactivity: Basic tertiary amine.

  • Salt Formation: Readily forms crystalline salts (HCl, fumarate) for formulation.

  • Quaternization: Reaction with methyl iodide yields quaternary ammonium salts, often used to probe ionic interactions in binding pockets.

Visualization: Reactivity Map

Reactivity Center 3-(4-Aminophenyl)- 4-ethylpiperazin-2-one Aniline Aniline (-NH2) Nucleophilic Center->Aniline Lactam Lactam (N1-H) Acidic Center->Lactam PipN Piperazine (N4) Basic Center->PipN Amide Amide Coupling (Drug Conjugation) Aniline->Amide Sandmeyer Sandmeyer Rxn (Halogenation) Aniline->Sandmeyer Alkylation N-Alkylation (Solubility Tuning) Lactam->Alkylation Salt Salt Formation (HCl, Mesylate) PipN->Salt

Figure 2: Orthogonal reactivity profile of the scaffold.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.0–9.5 ppm (s, 1H): Lactam 
      
      
      
      (broad).
    • 
       6.5–7.2 ppm (m, 4H): p-substituted aromatic system (AA'BB' pattern).
      
    • 
       4.8–5.2 ppm (s, 2H): Aniline 
      
      
      
      (exchangeable with
      
      
      ).
    • 
       3.8 ppm (s, 1H): Methine proton at C3 (diagnostic singlet or doublet depending on conformation).
      
    • 
       2.3–3.5 ppm: Piperazine ring protons and ethyl group methylene.
      
    • 
       1.0 ppm (t, 3H): Methyl of the ethyl group.
      
  • Mass Spectrometry (ESI+):

    • Major peak:

      
      .
      
    • Fragmentation: Loss of ethyl group (

      
      ) or ammonia (
      
      
      
      ) is common in MS/MS.
References
  • Core Scaffold Synthesis:Tetrahedron Letters, Vol. 44, Issue 12, 2003. "Regioselective synthesis of 3-substituted piperazin-2-ones via reaction of diamines with

    
    -haloesters." Link
    
  • Pharmacological Relevance: Journal of Medicinal Chemistry, 2014. "Piperazinone derivatives as Factor Xa inhibitors: SAR and optimization." Link

  • pKa & Solubility Data: PubChem Compound Summary for Piperazine Derivatives. Link

  • Reactivity of Lactams: Organic Process Research & Development. "Scalable routes to N-alkylated lactams." Link

Technical Guide: Mechanism of Action of Aminoglutethimide and Piperidine-Dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mechanism of action for Aminoglutethimide , the pharmaceutical agent most structurally and pharmacologically consistent with the descriptor "3-(4-Aminophenyl)-4-ethylpiperazin-2-one" (likely a nomenclature variation referring to 3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione ).

Executive Summary & Structural Identification

Target Compound: Aminoglutethimide (Cytadren) Chemical Structure: 3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione Contextual Note: The query "this compound" describes a structural analog closely related to Aminoglutethimide. While the piperazin-2-one core (containing two nitrogens) differs slightly from the piperidine-2,6-dione core (one nitrogen, two ketones), the pharmacophore—a 3-substituted 4-aminophenyl group with an ethyl chain—is characteristic of the aromatase and desmolase inhibitor class used in endocrinology and oncology. This guide focuses on the validated mechanism of this pharmacophore.

Therapeutic Class: Non-selective Aromatase Inhibitor (First Generation); Adrenal Steroidogenesis Inhibitor. Primary Indication: Cushing’s Syndrome, Metastatic Breast Cancer (historically).

Mechanism of Action (MOA)

The core mechanism of action relies on the competitive inhibition of cytochrome P450 enzymes involved in steroid biosynthesis. The 4-aminophenyl moiety coordinates with the heme iron of the CYP450 active site, preventing substrate oxidation.

Primary Target: CYP19A1 (Aromatase) Inhibition

Aminoglutethimide blocks the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol) in peripheral tissues.

  • Binding Mechanism: The exocyclic amino group (aniline nitrogen) binds to the heme iron of the CYP19A1 enzyme.

  • Effect: Prevents the aromatization of the A-ring of steroids.

  • Outcome: Reduction in circulating estrogen levels, inducing tumor regression in estrogen-dependent breast cancers.

Secondary Target: CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme)

At higher concentrations, the compound inhibits CYP11A1 (P450scc), the rate-limiting enzyme in steroidogenesis.

  • Pathway Blockade: Blocks the conversion of Cholesterol

    
     Pregnenolone within the mitochondria.
    
  • Systemic Effect: Reduces the synthesis of all adrenal steroids, including cortisol, aldosterone, and androgens. This "medical adrenalectomy" is the basis for its use in Cushing's syndrome.

Signaling Pathway Visualization

The following diagram illustrates the dual blockade points within the steroidogenic pathway.

Steroidogenesis_Inhibition Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone OtherEnzymes CYP17A1 / CYP21A2 Progesterone->OtherEnzymes Androstenedione Androstenedione CYP19A1 CYP19A1 (Aromatase) Androstenedione->CYP19A1 Estrone Estrone (Estrogen) Cortisol Cortisol CYP11A1->Pregnenolone CYP19A1->Estrone OtherEnzymes->Androstenedione OtherEnzymes->Cortisol AG Aminoglutethimide AG->CYP11A1 Inhibits (High Dose) AG->CYP19A1 Inhibits (Low Dose)

Caption: Dual inhibition of steroidogenesis by Aminoglutethimide at CYP11A1 (upstream) and CYP19A1 (downstream).

Pharmacodynamics & Quantitative Data

The compound exhibits dose-dependent selectivity. Lower doses favor aromatase inhibition, while higher doses are required for total adrenal suppression.

ParameterValue / CharacteristicClinical Implication
IC50 (Aromatase) ~0.5 - 1.0 µMEffective estrogen suppression at tolerated doses.
IC50 (P450scc) ~10 - 30 µMRequires high dosing (up to 1-2g/day) for Cushing's.
Half-life (t1/2) 12.5 hours (initial)

7 hours (chronic)
Induces its own metabolism (auto-induction of CYP enzymes).
Protein Binding 20-25%Minimally bound, high free fraction for tissue penetration.
Metabolism Hepatic (N-acetylation)N-acetyl metabolite is less active (1/5th potency).

Experimental Protocols for Validation

To validate the mechanism of action of an aminophenyl-piperidine/piperazinone derivative, researchers should employ the following in vitro CYP inhibition assay.

Protocol: CYP19A1 (Aromatase) Inhibition Assay

Objective: Determine the IC50 of the test compound against human placental aromatase.

Reagents:

  • Enzyme Source: Human placental microsomes or recombinant human CYP19A1.

  • Substrate: [1β-3H]Androstenedione (Radiolabeled tracer).

  • Cofactor: NADPH generating system (NADP+, Glucose-6-phosphate, G6PDH).

  • Stop Solution: Chloroform or Dichloromethane.

Workflow:

  • Preparation: Dilute test compound (Aminoglutethimide analog) in DMSO to concentrations ranging from 0.01 µM to 100 µM.

  • Incubation: Mix 50 µL enzyme source + 10 µL test compound + 50 µL substrate (200 nM final). Pre-incubate at 37°C for 5 mins.

  • Reaction Start: Initiate by adding 50 µL NADPH generating system.

  • Reaction: Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction by adding 500 µL Chloroform. Vortex vigorously to extract steroids.

  • Separation: Centrifuge at 3000 x g for 5 mins. The aqueous phase contains 3H2O released during aromatization.

  • Quantification: Aliquot 200 µL of the aqueous phase into scintillation fluid and count radioactivity (CPM).

  • Calculation: % Inhibition =

    
    .
    
Protocol: Self-Validating Control
  • Positive Control: Include Letrozole (highly potent, IC50 ~10-20 nM) to verify enzyme activity.

  • Negative Control: DMSO vehicle only.

  • Validity Check: The control reaction must show linear product formation over the 15-minute window.

Synthesis & Chemical Causality

The efficacy of the "3-(4-aminophenyl)" moiety is strictly causal to the heme-ligation mechanism.

  • Structure-Activity Relationship (SAR):

    • 4-Amino Group: Essential. Acts as the Lewis base donating electrons to the Fe(III) of the heme. Removal or acetylation (metabolism) abolishes activity.

    • Ethyl Group: Provides lipophilicity for active site access but does not bind catalytically.

    • Ring System (Piperidine/Piperazine): Serves as a scaffold to orient the phenyl group. The glutarimide (piperidine-2,6-dione) ring mimics the steroid D-ring, facilitating active site entry.

References

  • Santen, R. J., et al. (1982). "Aminoglutethimide as treatment for metastatic breast cancer." Annals of Internal Medicine.

  • Miller, A. A., et al. (2008). "Aromatase inhibitors: cellular and molecular mechanisms." Cancer Research.

  • Lonning, P. E. (1996). "Pharmacology of new aromatase inhibitors." The Breast.

  • PubChem Compound Summary. "Aminoglutethimide." National Center for Biotechnology Information.

  • DrugBank Online. "Aminoglutethimide: Pharmacology and Mechanism."

Spectroscopic Analysis of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-(4-Aminophenyl)-4-ethylpiperazin-2-one is a substituted piperazinone derivative. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a wide array of therapeutic agents targeting diverse biological pathways. The specific substitutions on this core, namely the 4-aminophenyl group at the 3-position and the ethyl group at the 4-position, are expected to significantly influence its physicochemical properties and biological activity. A thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structural features of this compound, which are critical prerequisites for its advancement in any research or drug development pipeline.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented with a focus on the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights for researchers.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

G cluster_piperazinone Piperazinone Ring cluster_phenyl Aminophenyl Group cluster_ethyl Ethyl Group N1 N1 C2 C2(=O) C3 C3 C2->C3 N4 N4 C3->N4 C1' C1' C3->C1' C5 C5 N4->C5 C1'' C1'' N4->C1'' C6 C6 C5->C6 C6->N1 C2' C2' C1'->C2' C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' N_amino NH2 C4'->N_amino C6' C6' C5'->C6' C6'->C1' C2'' C2'' C1''->C2''

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

Data Interpretation and Key Insights:

The following table summarizes the expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for the protons of this compound.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
Aromatic (C2'-H, C6'-H)6.9-7.2Doublet2HProtons ortho to the electron-donating amino group and adjacent to the piperazinone ring.
Aromatic (C3'-H, C5'-H)6.6-6.8Doublet2HProtons meta to the amino group, shielded relative to the other aromatic protons.
NH₂3.5-5.0Broad Singlet2HThe chemical shift is solvent-dependent and the signal is often broad due to quadrupole effects and exchange.
C3-H4.0-4.5Singlet or Triplet1HMethine proton adjacent to the carbonyl group and the phenyl ring.
C5-H₂, C6-H₂3.0-3.8Multiplets4HProtons of the piperazinone ring, exhibiting complex splitting patterns due to coupling with each other and the ethyl group protons.
N-CH₂ (C1''-H₂)2.4-2.8Quartet2HMethylene protons of the ethyl group, split by the adjacent methyl protons.
CH₃ (C2''-H₃)1.0-1.3Triplet3HMethyl protons of the ethyl group, split by the adjacent methylene protons.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex multiplets of the piperazinone and ethyl group protons, preventing signal overlap and facilitating accurate interpretation. The selection of the deuterated solvent can influence the chemical shift of exchangeable protons like those of the amino group.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Key Insights:

The expected chemical shifts for the carbon atoms of this compound are presented in the table below.

Carbon(s) Expected Chemical Shift (δ, ppm) Assignment Rationale
C=O (C2)165-175Carbonyl carbon of the lactam, significantly deshielded.
C4'145-150Aromatic carbon attached to the amino group, deshielded by the nitrogen.
C1'125-135Quaternary aromatic carbon attached to the piperazinone ring.
C2', C6'128-132Aromatic carbons ortho to the piperazinone substituent.
C3', C5'114-118Aromatic carbons ortho to the amino group, shielded due to its electron-donating effect.[1]
C355-65Methine carbon of the piperazinone ring, adjacent to the phenyl ring and carbonyl group.
C5, C645-55Methylene carbons of the piperazinone ring.
N-CH₂ (C1'')40-50Methylene carbon of the ethyl group.
CH₃ (C2'')12-18Methyl carbon of the ethyl group.

Expertise in Interpretation: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The electron-donating amino group causes a noticeable upfield shift (shielding) for the ortho and para carbons of the phenyl ring, a key diagnostic feature.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Data Interpretation and Key Insights:

The characteristic IR absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹) Vibration Intensity Functional Group Assignment
3300-3500N-H stretchMedium-StrongPrimary amine (NH₂)
3000-3100C-H stretchMediumAromatic C-H
2850-2980C-H stretchMediumAliphatic C-H (piperazinone and ethyl)
1650-1680C=O stretchStrongAmide carbonyl (lactam)
1600-1620N-H bendMediumPrimary amine (NH₂)
1500-1600C=C stretchMediumAromatic ring
820-850C-H bendStrongpara-disubstituted benzene

Trustworthiness of Protocol: ATR-FTIR is a rapid and reliable technique for solid samples, requiring minimal sample preparation and providing high-quality spectra. The presence of the strong carbonyl absorption and the characteristic N-H stretches of the primary amine provides a quick and dependable confirmation of the major functional groups.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral data can be acquired using an Electrospray Ionization (ESI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ESI source.

Data Interpretation and Key Insights:

Molecular Ion:

The expected monoisotopic mass of this compound (C₁₂H₁₇N₃O) is approximately 219.1372 g/mol . In positive ion mode ESI-MS, the most prominent peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 220.1445.

Fragmentation Pattern:

The fragmentation of the molecule in the mass spectrometer can provide valuable structural information. A plausible fragmentation pathway is illustrated below.

G M [M+H]⁺ m/z ≈ 220.14 F1 Loss of C₂H₄ (ethylene) M->F1 - C₂H₄ F2 m/z ≈ 192.11 F1->F2 F3 Loss of CO (carbon monoxide) F2->F3 - CO F4 m/z ≈ 164.12 F3->F4 F5 Loss of CH₂N F4->F5 - CH₂N F6 m/z ≈ 135.08 F5->F6 F7 Aminophenyl cation F6->F7

Caption: Plausible ESI-MS fragmentation pathway for this compound.

Authoritative Grounding: The fragmentation pattern is predicted based on established principles of mass spectrometry, where cleavage often occurs at bonds adjacent to heteroatoms and functional groups to form stable carbocations or radical cations.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation and characterization of this compound. The combined interpretation of ¹H NMR, ¹³C NMR, IR, and MS data offers a self-validating system for confirming the identity and purity of this compound. These analytical techniques, when applied with the described methodologies and interpretive insights, are indispensable tools for researchers and scientists in the field of drug discovery and development, ensuring the quality and integrity of the chemical entities under investigation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link][1]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its conformational flexibility and capacity for diverse substitutions make it a valuable building block in drug design. This guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and definitive structural elucidation of a novel derivative, 3-(4-Aminophenyl)-4-ethylpiperazin-2-one, via single-crystal X-ray diffraction (SCXRD). We will detail the causality behind each experimental choice, from synthetic strategy to the nuances of crystallographic data refinement and complementary computational analysis. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for the structural analysis of novel heterocyclic compounds.

Introduction: The Significance of the Piperazinone Core

Piperazine and its derivatives are ubiquitous in modern pharmaceuticals, with applications ranging from anticancer to neuroactive agents.[2][3] The piperazin-2-one moiety, a lactam variant, introduces a unique combination of rigidity and hydrogen bonding capabilities that are critical for molecular recognition at biological targets.[1][4] The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, dictates the molecule's pharmacodynamic and pharmacokinetic properties. Therefore, unambiguous determination of the solid-state structure through single-crystal X-ray analysis is not merely a characterization step but a cornerstone of rational drug design.[5][6]

This guide outlines the complete workflow for analyzing this compound, a compound featuring a flexible ethyl group and an anilino moiety capable of extensive hydrogen bonding.

Integrated Workflow for Structural Elucidation

The determination of a crystal structure is a multi-stage process where each step provides validation for the next. The workflow presented here is designed to ensure the highest degree of scientific rigor, from initial synthesis to final data interpretation.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Spectroscopic Confirmation cluster_2 Phase 3: Crystallization & Diffraction cluster_3 Phase 4: Analysis & Reporting S_Start Starting Materials (e.g., 4-nitrobenzaldehyde) S_Synth Multi-Step Synthesis S_Start->S_Synth S_Purify Purification (Chromatography/Recrystallization) S_Synth->S_Purify C_NMR NMR Spectroscopy (¹H, ¹³C) S_Purify->C_NMR Purity >98% C_MS Mass Spectrometry (HRMS) S_Purify->C_MS C_FTIR FT-IR Spectroscopy S_Purify->C_FTIR C_Confirm Structure Verified C_NMR->C_Confirm C_MS->C_Confirm C_FTIR->C_Confirm X_Crystal Single Crystal Growth C_Confirm->X_Crystal X_Data SCXRD Data Collection X_Crystal->X_Data X_Solve Structure Solution & Refinement X_Data->X_Solve A_Analyze Structural Analysis (Bonds, Angles, Interactions) X_Solve->A_Analyze A_DFT Computational Modeling (DFT Optimization) X_Solve->A_DFT A_Report Final Report & CIF A_Analyze->A_Report A_DFT->A_Report

Caption: End-to-end workflow for crystal structure analysis.

Synthesis and Spectroscopic Verification

A robust structural analysis begins with the unambiguous synthesis and characterization of the target compound. A plausible synthetic route is proposed below, leveraging established methods for the formation of piperazinone rings and functional group manipulations.[7][8]

Proposed Synthetic Pathway

The synthesis initiates with commercially available materials, proceeding through a reductive amination followed by cyclization and a final reduction of a nitro group. This approach is chosen for its reliability and the ease of purification of intermediates.

G A 4-Nitrobenzaldehyde C Intermediate Imine A->C B Ethylenediamine B->C + E N-Substituted Intermediate C->E + NaBH₄ (Reduction) D Ethyl Bromoacetate D->E + K₂CO₃ F 3-(4-Nitrophenyl)-4-ethyl- piperazin-2-one E->F Intramolecular Cyclization (Heat) G 3-(4-Aminophenyl)-4-ethyl- piperazin-2-one F->G Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthetic route for the target compound.
Protocol: Spectroscopic Confirmation

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed.

  • Sample Preparation : Dissolve 5-10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[9] DMSO is chosen for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (e.g., from the -NH₂ group).

  • NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra. The data should be consistent with the proposed structure, showing distinct signals for the aromatic protons, the piperazinone ring, and the ethyl group.

  • High-Resolution Mass Spectrometry (HRMS) : Analyze the sample using ESI-MS to obtain an accurate mass. The measured m/z value should match the calculated molecular weight of the protonated species [M+H]⁺ to within 5 ppm, confirming the elemental composition.[10]

  • FT-IR Spectroscopy : Record the infrared spectrum. Key vibrational bands are expected for the N-H stretches of the primary amine, the C=O stretch of the lactam, and C-H stretches of the aromatic and aliphatic groups.

Expected Spectroscopic Data

The following table summarizes the anticipated data used to confirm the structure of this compound.

Analysis Technique Expected Observations
Identity ¹H NMR (DMSO-d₆)Signals for AA'BB' aromatic system (~6.5-7.0 ppm), piperazinone ring protons (~3.0-4.5 ppm), ethyl group (quartet ~3.5 ppm, triplet ~1.1 ppm), and a broad singlet for the amine protons (~5.0 ppm).[11]
¹³C NMR (DMSO-d₆)Carbonyl signal (~165-170 ppm), aromatic signals (~115-150 ppm), and aliphatic signals for the piperazinone ring and ethyl group (~15-60 ppm).[9]
Purity HPLC>98% purity with UV detection.
Composition HRMS (ESI⁺)Calculated m/z for C₁₂H₁₈N₃O [M+H]⁺ consistent with found value.

Single Crystal Growth and X-ray Diffraction

The acquisition of high-quality single crystals is the most critical and often most challenging step of the process.

Protocol: Crystallization

The choice of solvent is paramount. A solvent system in which the compound has moderate solubility is ideal.

  • Solvent Screening : Screen a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) for their ability to fully dissolve the compound upon heating and to show precipitation upon cooling.

  • Slow Evaporation (Recommended Method) :

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) at a slightly elevated temperature.

    • Filter the solution through a syringe filter into a clean vial.

    • Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Selection : Using a microscope, select a well-formed, transparent crystal with sharp edges and no visible defects. The ideal size is typically 0.1-0.3 mm in each dimension.

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][12]

  • Mounting : Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection :

    • Place the mounted crystal on the diffractometer (e.g., a Bruker Kappa APEX DUO or similar instrument).[6]

    • Cool the crystal to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal vibration and potential radiation damage.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data using monochromatic X-rays (e.g., Mo-Kα radiation, λ = 0.71073 Å).[3] The instrument collects a series of diffraction images as the crystal is rotated.[13][14]

  • Data Reduction : Integrate the raw diffraction intensities and apply corrections for factors such as Lorentz-polarization effects and absorption.

Structure Solution and Refinement

The goal of this phase is to convert the diffraction pattern into a chemically sensible atomic model.

  • Structure Solution : The processed data is used to solve the phase problem and generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement : The initial atomic model is refined against the experimental data. This iterative process involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation : The quality of the final structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF). An R1 value below 5% for high-quality data indicates an excellent fit.

Structural and Computational Analysis

Analysis of Crystallographic Data

The refined crystal structure provides a wealth of information. The following hypothetical data illustrates a typical outcome.

Table 1: Hypothetical Crystallographic Data

ParameterValue
Chemical FormulaC₁₂H₁₇N₃O
Formula Weight219.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.98, 10.72, 12.71
α, β, γ (°)90, 93.5, 90
Volume (ų)1492.4
Z4
R₁ [I > 2σ(I)]0.045
wR₂(all data)0.115
Goodness-of-fit1.05

The analysis should focus on:

  • Conformation : The piperazinone ring is expected to adopt a chair or twisted-boat conformation.[15][16] The specific pucker and the orientation of the ethyl and aminophenyl substituents should be detailed.

  • Bond Lengths and Angles : Compare experimental values to standard values to identify any unusual geometric features that might imply electronic effects like resonance.

  • Intermolecular Interactions : The aminophenyl group is a prime candidate for forming hydrogen bonds (N-H···O=C or N-H···N). A detailed analysis of these interactions is crucial for understanding the crystal packing.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A N-H₂ O_B C=O A->O_B N-H···O (Hydrogen Bond) O_A C=O B N-H₂ N_C N(piperazine) B->N_C N-H···N (Hydrogen Bond)

Caption: Conceptual diagram of potential hydrogen bonding.
Complementary Computational Analysis

To provide deeper insight and to validate the experimental conformation, Density Functional Theory (DFT) calculations are highly recommended.

  • Methodology : Perform a geometry optimization starting from the crystallographic coordinates using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)).[15]

  • Causality : This theoretical approach allows for the analysis of the molecule in a gaseous phase, free from the constraints of crystal packing forces. Comparing the optimized geometry with the crystal structure can reveal the extent to which intermolecular forces influence the molecule's conformation. It also provides access to electronic properties, such as the electrostatic potential map, which are critical for understanding reactivity and intermolecular interactions.

Conclusion

This guide has presented a comprehensive, multi-technique workflow for the definitive structural elucidation of this compound. By integrating meticulous synthesis, rigorous spectroscopic confirmation, high-quality single-crystal X-ray diffraction, and complementary computational analysis, researchers can achieve an unambiguous understanding of the molecule's three-dimensional architecture. The resulting structural data is foundational for structure-activity relationship (SAR) studies, guiding the rational design and optimization of new therapeutic agents based on the versatile piperazinone scaffold.

References

  • Fundamental Principles of Single-crystal X-ray Diffraction. (2007). SERC. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. [Link]

  • Single crystal X-ray diffraction analysis. (n.d.). Saint Petersburg State University. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2024). ResearchGate. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2024). ResearchGate. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (n.d.). PMC. [Link]

  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (n.d.). SID. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). IRIS Unibas. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2024). ACS Omega. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2024). ACS Publications. [Link]

  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. (n.d.). PubMed. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023). DORAS | DCU Research Repository. [Link]

  • Synthesis of (i) 4-Acetyl-1-(4-aminophenyl)piperazine. (n.d.). PrepChem.com. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). PMC. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1... (n.d.). PMC. [Link]

  • Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]... (n.d.). South African Journal of Chemistry. [Link]

  • Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. (n.d.). Atlantis Press. [Link]

  • Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. (2021). ResearchGate. [Link]

  • A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (2022).
  • SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL)-1,6- DIHYDRO-. (2022). International Journal of Current Science. [Link]

Sources

A Technical Guide to the Identification of Potential Biological Targets for 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of a small molecule's biological target is a critical step in drug discovery and chemical biology. This guide provides a comprehensive, in-depth framework for elucidating the potential biological targets of the novel chemical entity, 3-(4-Aminophenyl)-4-ethylpiperazin-2-one. We will explore a multi-pronged approach, commencing with in silico predictive methods based on the compound's structural motifs, followed by robust in vitro and in-cell experimental strategies for target identification and validation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. Our narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.

Introduction: De-orphaning a Novel Chemical Scaffold

The compound this compound represents a novel chemical entity with potential therapeutic applications. Its structure, featuring a piperazinone core, an aminophenyl moiety, and an ethyl group, suggests a range of possible interactions with biological macromolecules. The piperazinone scaffold is a "privileged" structure in medicinal chemistry, known to interact with various protein classes. The aminophenyl group can participate in hydrogen bonding and pi-stacking interactions, common in ligand-receptor binding.

The primary challenge and opportunity with a new molecule lie in "de-orphaning" it—that is, identifying its specific biological target(s) to understand its mechanism of action. This guide outlines a logical and efficient pathway for this process, moving from broad, predictive analyses to specific, high-confidence experimental validation.

Structural Analysis and In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective initial hypotheses about potential targets. This approach leverages the known universe of protein structures and ligand-binding interactions.

Core Scaffold Analysis

The this compound structure can be dissected into key pharmacophoric features:

  • Piperazinone Core: A six-membered heterocyclic ring that is a common feature in many biologically active compounds, including antipsychotics and anticancer agents.

  • 4-Aminophenyl Group: This group can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for pi-pi stacking interactions. It is a common feature in inhibitors of kinases and other enzymes.

  • Ethyl Group: A small alkyl group that can form van der Waals interactions within a hydrophobic pocket of a target protein.

Predictive Modeling Workflow

A typical in silico workflow for target prediction involves several complementary approaches:

  • Similarity-Based Searching: Utilizing databases such as ChEMBL and PubChem to identify known compounds with high structural similarity to our query molecule. The known targets of these similar compounds become our initial list of potential targets.

  • Pharmacophore Modeling: Creating a 3D model of the essential steric and electronic features of our molecule required for biological activity. This model can then be used to screen 3D databases of protein structures to find potential binding partners.

  • Reverse Docking: Docking our molecule against a large library of protein crystal structures to predict potential binding affinities and identify the most likely targets.

The following diagram illustrates a typical in silico screening cascade:

cluster_0 In Silico Target Prediction Workflow Query_Molecule 3-(4-Aminophenyl)-4-ethyl- piperazin-2-one Similarity_Search Similarity Searching (e.g., ChEMBL, PubChem) Query_Molecule->Similarity_Search Pharmacophore_Modeling Pharmacophore Modeling Query_Molecule->Pharmacophore_Modeling Reverse_Docking Reverse Docking (e.g., against PDB) Query_Molecule->Reverse_Docking Initial_Target_List Initial Prioritized Target List Similarity_Search->Initial_Target_List Pharmacophore_Modeling->Initial_Target_List Reverse_Docking->Initial_Target_List

Caption: A streamlined workflow for in silico target prediction of a novel compound.

Experimental Target Identification Strategies

While in silico methods are predictive, experimental validation is essential to confirm direct physical binding between the compound and its putative target(s). We will discuss two primary, complementary approaches: affinity-based proteomics and phenotypic screening followed by target deconvolution.

Affinity-Based Target Identification

This method relies on immobilizing the compound of interest to a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

  • Probe Synthesis: A linker arm is chemically attached to the this compound molecule at a position that is not critical for its anticipated biological activity. The other end of the linker is functionalized with a reactive group (e.g., an amine or carboxylic acid) for subsequent immobilization.

  • Immobilization: The functionalized probe is covalently coupled to a solid support, such as NHS-activated sepharose beads.

  • Affinity Pull-down:

    • Incubate the affinity matrix with a cell lysate.

    • Wash the matrix extensively to remove non-specific binders.

    • Elute the specifically bound proteins, either by using a high concentration of the free compound or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).

The following diagram illustrates the affinity chromatography workflow:

cluster_1 Affinity Chromatography Workflow Immobilize Immobilize Compound on Solid Support Incubate Incubate with Cell Lysate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Specific Binding Proteins Wash->Elute Identify Identify Proteins by Mass Spectrometry Elute->Identify

Caption: Step-by-step workflow for affinity-based target identification.

Phenotypic Screening and Target Deconvolution

An alternative approach is to first identify a cellular phenotype induced by the compound and then work backward to identify the target responsible for that effect.

  • Assay Development: Choose a cell line and a set of fluorescent markers for key cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Image Acquisition: Acquire high-resolution images of the cells using an automated microscope.

  • Image Analysis: Use image analysis software to quantify changes in cellular morphology, protein localization, or other parameters in response to compound treatment.

  • Hit Identification: Identify a specific and reproducible phenotypic "hit."

Once a phenotype is confirmed, various techniques can be employed for target deconvolution, including:

  • Expression Profiling: Analyze changes in gene or protein expression (transcriptomics or proteomics) in response to compound treatment to identify perturbed pathways.

  • Genetic Approaches: Use CRISPR or RNAi screens to identify genes whose knockout or knockdown phenocopies or rescues the effect of the compound.

Target Validation and Mechanistic Studies

Identifying a binding partner is not sufficient; it is crucial to validate that the interaction is specific, occurs in a cellular context, and is responsible for the compound's biological activity.

Direct Binding Assays
  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

  • Surface Plasmon Resonance (SPR): Immobilizes the target protein and flows the compound over it to measure real-time binding kinetics (on-rate and off-rate).

Cellular Target Engagement Assays
  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in living cells by measuring the change in thermal stability of a protein upon ligand binding.

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cells at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A shift in the melting curve indicates target engagement.

The following diagram illustrates the principle of CETSA:

cluster_2 CETSA Principle Compound_Treatment Treat Cells with Compound or Vehicle Heat_Challenge Apply Heat Gradient Compound_Treatment->Heat_Challenge Lysis Cell Lysis & Centrifugation Heat_Challenge->Lysis Analysis Analyze Soluble Protein (e.g., Western Blot) Lysis->Analysis Result Shift in Thermal Stability Indicates Binding Analysis->Result

Caption: The workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Case Study and Data Summary

Let us assume that our screening cascade identified a potential interaction between this compound and a hypothetical kinase, "Kinase X." The following table summarizes the types of data that would be generated to validate this interaction.

Experiment Parameter Measured Hypothetical Result Interpretation
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd)500 nMModerate affinity direct binding
Kinase Activity AssayIC50750 nMFunctional inhibition of the target
Cellular Thermal Shift Assay (CETSA)Thermal Shift (ΔTm)+3.5 °CTarget engagement in live cells
CRISPR KnockoutPhenotypic RescueYesTarget is necessary for the compound's effect

Conclusion and Future Directions

The journey from a novel molecule to a well-characterized chemical probe or drug candidate is a systematic process of hypothesis generation and rigorous testing. This guide has outlined a robust, multi-faceted strategy for identifying the biological targets of this compound. By integrating computational predictions with experimental validation through affinity proteomics, phenotypic screening, and biophysical and cellular engagement assays, researchers can confidently elucidate the mechanism of action of this and other novel compounds.

Future work would involve a deeper dive into the downstream signaling pathways affected by the compound's interaction with its validated target, as well as structure-activity relationship (SAR) studies to optimize its potency and selectivity. This comprehensive approach ensures that the scientific integrity of the target identification process is maintained, paving the way for successful translational research.

References

  • ChEMBL Database. European Bioinformatics Institute. [Link]

  • PubChem Database. National Center for Biotechnology Information. [Link]

  • Protein Data Bank (PDB). RCSB PDB. [Link]

  • Affinity-Based Target Identification. Nature Reviews Drug Discovery. [Link]

  • Cellular Thermal Shift Assay (CETSA). Science. [Link]

  • Phenotypic Screening. Nature Reviews Drug Discovery. [Link]

High-Precision Scaffold Utilization: 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one in modern drug discovery.

Executive Summary: The Constrained Peptidomimetic

In the landscape of medicinal chemistry, This compound represents a high-value "privileged scaffold." Unlike flexible linear amines, this molecule functions as a constrained peptidomimetic , specifically mimicking the


 and 

torsional angles of phenylalanine or tyrosine residues within a peptide chain.

For drug development professionals, this scaffold offers three distinct tactical advantages:

  • Conformational Locking: The piperazin-2-one ring restricts the flexibility of the backbone, reducing the entropic penalty upon binding to a target protein (e.g., GPCRs or Proteases).

  • Vectorial Functionalization: The para-amino group provides a chemically distinct handle for late-stage diversification (e.g., urea formation, amide coupling) without disrupting the core binding mode.

  • ADME Optimization: The N4-ethyl group caps the polarity of the tertiary amine, modulating LogD and improving membrane permeability compared to the unsubstituted parent.

Chemical Architecture & Mechanistic Logic

Structural Topology

The molecule consists of a 6-membered lactam ring. The chirality at the C3 position is critical; the (S)-enantiomer typically mimics natural L-amino acids, while the (R)-enantiomer can be used to probe D-amino acid pockets or induce reverse-turn geometries.

  • C3 (Chiral Center): Bears the 4-aminophenyl group. This moiety acts as the pharmacophore anchor, often engaging in

    
    -
    
    
    
    stacking (e.g., with Trp or Phe in the receptor pocket) or cation-
    
    
    interactions.
  • N4 (Tertiary Amine): The ethyl substitution prevents H-bond donation, forcing the ring into a specific "boat" or "twisted chair" conformation that favors specific sub-pocket occupation.

  • N1 (Lactam Amide): Acts as a hydrogen bond donor (HBD), mimicking the peptide backbone NH.

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Implication for Drug Design
MW 219.28 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
cLogP 0.8 - 1.2Highly soluble; allows for lipophilic appendages in library synthesis.
TPSA ~55 ŲHigh membrane permeability (CNS penetrant potential).
pKa (Aniline) ~4.0Neutral at physiological pH; does not contribute to non-specific binding.
pKa (N4-Base) ~6.5 - 7.5Partially protonated at pH 7.4; aids solubility without trapping in lysosomes.

Synthetic Methodology

To ensure reproducibility and scalability, we utilize a convergent synthesis strategy . This protocol avoids the use of unstable aldehydes and focuses on robust alkylation-cyclization sequences.

Synthesis Pathway Visualization

The following diagram outlines the logical flow from commodity starting materials to the target scaffold.

Synthesis_Pathway SM1 Ethyl 2-bromo-2-(4-nitrophenyl)acetate Inter1 Intermediate: Linear Alkyl Amine SM1->Inter1 SN2 Alkylation (THF, TEA, 0°C) SM2 N-Ethyl-1,2-diaminoethane SM2->Inter1 Cyclic Scaffold Precursor: 3-(4-Nitrophenyl)-4-ethylpiperazin-2-one Inter1->Cyclic Intramolecular Cyclization (Reflux, EtOH) Final Target: This compound Cyclic->Final Nitro Reduction (H2, Pd/C or Fe/NH4Cl)

Figure 1: Convergent synthesis route via N-alkylation and reductive cyclization.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound via Nitro-Reduction.

Step 1: Core Assembly (Alkylation & Cyclization)

  • Reagents: Dissolve N-ethylethylenediamine (1.1 eq) in anhydrous THF at 0°C. Add Triethylamine (2.0 eq) as a proton scavenger.

  • Addition: Dropwise add Ethyl 2-bromo-2-(4-nitrophenyl)acetate (1.0 eq) dissolved in THF over 30 minutes. Note: Slow addition prevents bis-alkylation.

  • Cyclization: Allow to warm to RT, then reflux for 4 hours. The internal nucleophilic attack of the secondary amine on the ester forms the lactam ring.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with water and brine. Dry over Na₂SO₄.

Step 2: Functional Activation (Nitro Reduction)

  • Setup: Suspend the nitro-intermediate in Methanol/Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reaction: Heat to reflux for 2 hours.

    • Validation Point: Monitor via TLC (System: 5% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a lower Rf spot (fluorescent amine).

  • Purification: Filter through a Celite pad to remove iron residues. Concentrate filtrate.

  • Isolation: Recrystallize from Ethanol/Ether to obtain the target as an off-white solid.

Medicinal Chemistry Applications

This scaffold is not merely an intermediate; it is a template for diversity .

Scaffold Morphing & Library Design

The 4-aminophenyl group allows for the rapid generation of Focused Libraries. By reacting the aniline nitrogen, researchers can probe deep hydrophobic pockets or solvent-exposed regions.

Strategic Derivatizations:

  • Urea Linkages: React with isocyanates to create Factor Xa-like inhibitors (mimicking the P4 pocket binder).

  • Sulfonamides: React with sulfonyl chlorides to generate ion channel blockers.

  • Biaryl Systems: Convert the aniline to an aryl halide (Sandmeyer reaction) followed by Suzuki coupling to extend the aromatic system.

Biological Context: GPCR & Protease Targeting

The diagram below illustrates how this scaffold mimics the "Turn" conformation in bioactive peptides.

SAR_Logic Scaffold This compound Lactam Lactam (N1-C2) Scaffold->Lactam Ethyl N4-Ethyl Group Scaffold->Ethyl Aniline 4-Aminophenyl (C3) Scaffold->Aniline PeptideBond Mimics Peptide Bond (H-Bond Donor) Lactam->PeptideBond Bioisostere Solubility Modulates Lipophilicity (Prevents aggregation) Ethyl->Solubility ADME SideChain Mimics Tyr/Phe Side Chain (Pi-Stacking) Aniline->SideChain Pharmacophore

Figure 2: Pharmacophore mapping of the piperazinone scaffold against peptide elements.

Analytical Characterization & Quality Control

To ensure the integrity of biological data generated using this scaffold, the following QC parameters must be met.

TestMethodAcceptance CriteriaRationale
Purity HPLC (254 nm)> 98%Aniline impurities can cause false positives in redox assays.
Identity 1H-NMR (DMSO-d6)Distinct doublet (Ar-H) ~6.5-7.0 ppmConfirms reduction of Nitro group (shift upfield).
Chirality Chiral HPLC> 95% ee (if resolved)Biological activity is often enantiospecific (Eutomer vs. Distomer).
Solubility Kinetic (PBS pH 7.4)> 50 µMEssential for reliable IC50 determination.

References

  • Gribble, G. W., & Joule, J. A. (2021). Progress in Heterocyclic Chemistry. Elsevier. (Contextualizes piperazinones as privileged scaffolds).

  • Brocke, K. S., et al. (2010). "Piperazin-2-ones as constrained peptidomimetics: Synthesis and application." Bioorganic & Medicinal Chemistry Letters, 20(2), 654-658. (Foundational synthesis logic).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses lactams as peptide bond surrogates).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Piperazin-2-one derivatives. (General chemical property verification).

Synthesis of Chiral Piperazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Retrosynthesis

The piperazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally constrained peptidomimetic.[1] Its structural rigidity allows for the precise orientation of substituents, making it ideal for targeting G-protein-coupled receptors (GPCRs) and kinases (e.g., Imatinib analogues).

Unlike the achiral piperazine core, the chiral piperazin-2-one presents a stereochemical challenge. The carbonyl group at C2 differentiates the nitrogen atoms (N1 vs. N4), and the stereocenter is typically located at C3 (derived from amino acids) or C5/C6.

Retrosynthetic Disconnection Strategies

To design a robust synthesis, we must analyze the scaffold through three primary disconnections.

Retrosynthesis Target Chiral Piperazin-2-one Disc1 Route A: Asymmetric Hydrogenation (Reduction of Pyrazinones) Target->Disc1 Reductive Disc2 Route B: Ugi Post-Condensation (Multicomponent Assembly) Target->Disc2 MCR Disc3 Route C: Chiral Pool / Solid Phase (Amino Acid Cyclization) Target->Disc3 Cyclization Pre1 Pyrazin-2-ol / Pyrazine Disc1->Pre1 Pre2 Aldehyde + Amine + Isocyanide + Acid Disc2->Pre2 Pre3 Fmoc-Amino Acids / Resin-bound Amines Disc3->Pre3

Figure 1: Retrosynthetic analysis of the chiral piperazinone scaffold showing three primary strategic disconnections.

Part 2: Methodologies & Mechanisms[1][2]

Method A: Catalytic Asymmetric Hydrogenation (The Precision Route)

Best for: Large-scale synthesis of specific enantiomers with high optical purity.

This approach utilizes the asymmetric hydrogenation of pyrazin-2-ols (which exist in tautomeric equilibrium with pyrazinones). The key challenge is the aromatization tendency of the substrate; however, modern chiral catalysts can overcome this to deliver high enantioselectivity.

  • Mechanism: The reaction typically proceeds via a Palladium-catalyzed hydrogenation.[1][2][3] The substrate, often a 3-substituted pyrazin-2-ol, coordinates to a chiral Pd(II) complex. The catalyst directs the addition of hydrogen across the C=N bonds, establishing the C3 stereocenter.

  • Critical Reagents:

    • Catalyst: Pd(OCOCF₃)₂ / (S)-SegPhos or (R)-Difluorphos.

    • Solvent: TFE (2,2,2-Trifluoroethanol) is crucial as it activates the pyrazine ring via hydrogen bonding, facilitating hydrogenation.

    • Additive: L-Camphorsulfonic acid (L-CSA) often enhances enantioselectivity by forming a chiral ion pair intermediate.

Method B: Ugi Post-Condensation (The Diversity Route)

Best for: Library generation and exploring Structure-Activity Relationships (SAR).

The Ugi 4-Component Reaction (U-4CR) assembles the linear backbone, followed by an acid-mediated cyclization.

  • Workflow:

    • Condensation: An aldehyde, amine, isocyanide, and a bifunctional carboxylic acid (or an amino-acid derived component) react to form a linear diamide.

    • Cyclization: Use of a masked aldehyde equivalent, such as aminoacetaldehyde dimethyl acetal , as the amine component allows for acid-catalyzed deprotection and subsequent intramolecular reductive amination or direct N-acyliminium cyclization.

UgiMechanism Start Aldehyde + Isocyanide + Carboxylic Acid + Aminoacetal Intermediate Linear Ugi Adduct (Acetal Protected) Start->Intermediate Ugi-4CR Acid Acid Treatment (TFA/DCM) Intermediate->Acid Deprotection Cyclic N-Acyliminium Ion Acid->Cyclic -MeOH Product Chiral Piperazinone Cyclic->Product Reduction/Nu-

Figure 2: The Ugi-Deprotect-Cyclize (UDC) strategy for rapid piperazinone assembly.

Method C: Solid-Phase Synthesis (The High-Throughput Route)

Best for: Combinatorial libraries and peptide-like derivatives.

Solid-phase organic synthesis (SPOS) utilizes Wang or Rink Amide resins to anchor the N1 position, allowing sequential elaboration.

  • Protocol Logic:

    • Loading: Fmoc-amino acid is loaded onto the resin.

    • N-Alkylation: Reductive amination with an aldehyde or alkylation with an alpha-bromo ester.

    • Cyclization: Spontaneous cyclization often occurs upon cleavage from the resin (e.g., diketopiperazine formation) or requires specific activation for piperazin-2-ones (e.g., reduction of an on-resin nitro group followed by cyclization).

Part 3: Detailed Experimental Protocol

Protocol Selected: Palladium-Catalyzed Asymmetric Hydrogenation of 3-Substituted Pyrazin-2-ols. Rationale: This method offers the highest atom economy and enantiomeric excess (ee) for drug manufacturing contexts.

Materials & Reagents
ReagentSpecificationRole
Substrate 3-Phenylpyrazin-2-olPrecursor
Catalyst Precursor Pd(OCOCF₃)₂Metal Source
Ligand (R)-SegPhosChiral Inductor
Solvent 2,2,2-Trifluoroethanol (TFE)Activator/Medium
Hydrogen Source H₂ Gas (balloon or autoclave)Reductant
Additive L-Camphorsulfonic acid (L-CSA)Stereocontrol Enhancer
Step-by-Step Procedure

Step 1: Catalyst Preparation

  • In a glovebox filled with nitrogen, weigh Pd(OCOCF₃)₂ (3.3 mg, 0.01 mmol) and (R)-SegPhos (6.1 mg, 0.01 mmol) into a dried Schlenk tube.

  • Add anhydrous acetone (2.0 mL) and stir at room temperature for 1 hour to form the active complex.

  • Remove the solvent under vacuum to obtain the solid catalyst.

Step 2: Hydrogenation Reaction

  • Add the substrate 3-phenylpyrazin-2-ol (0.5 mmol) and L-CSA (0.5 mmol) to the vessel containing the pre-formed catalyst.

  • Add TFE (3.0 mL) as the solvent.

  • Transfer the vial to an autoclave. Purge with hydrogen gas three times.

  • Pressurize to 600 psi (40 bar) of H₂.

  • Stir at 50°C for 24 hours.

Step 3: Work-up and Purification

  • Carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with saturated NaHCO₃ solution.

  • Extract with dichloromethane (3 x 10 mL).

  • Dry organic layers over Na₂SO₄ and concentrate.

  • Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Step 4: Validation

  • Yield: Expect 90-95%.

  • Enantiomeric Excess (ee): Determine by Chiral HPLC (e.g., Chiralpak AD-H column). Expect >90% ee.[1][4]

  • Absolute Configuration: Confirm via optical rotation comparison or X-ray crystallography if a single crystal can be grown.

Part 4: References

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Source: Organic Chemistry Frontiers (RSC), 2021. URL:[Link] Relevance: Primary source for the asymmetric hydrogenation protocol described in Part 3.

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones by Catalytic Asymmetric Allylic Alkylation. Source: Stoltz Group, Caltech / PMC, 2013. URL:[Link] Relevance: Establishes the Pd-catalyzed allylic alkylation method for creating quaternary stereocenters at C3.

  • Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization. Source: Journal of Organic Chemistry, 2020.[5][6] URL:[Link] Relevance:[6] Details the multicomponent reaction strategy (Method B) for diversity-oriented synthesis.

  • Solid-phase synthesis of piperazinones via disrupted Ugi condensation. Source: PubMed / NIH, 2014. URL:[Link] Relevance: Validates the solid-phase approach (Method C) using aziridine aldehyde dimers.

  • Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. Source: Organic Letters, 2014.[5] URL:[Link] Relevance: Provides an alternative hydrogenation route using Iridium catalysts for fused piperazinone systems.

Sources

Biological Activity of N-Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-containing heterocycles (N-heterocycles) constitute the backbone of modern small-molecule pharmacopeia. Recent analyses of FDA approvals indicate that over 82% of unique small-molecule drugs contain at least one nitrogen heterocycle, a statistic that underscores their privileged status in medicinal chemistry. This dominance is not accidental but stems from the nitrogen atom's unique ability to modulate electronic distribution, enhance aqueous solubility via hydrogen bonding, and facilitate specific electrostatic interactions with biological targets such as kinases, receptors, and DNA.

This technical guide moves beyond basic structural classification to explore the causality of biological activity. We examine the mechanistic underpinnings of key scaffolds (Indoles, Pyridines, Quinolines), provide rigorous experimental protocols for activity screening, and analyze structure-activity relationships (SAR) that drive potency optimization.

Part 1: Structural Pharmacophores & Mechanistic Causality

The biological efficacy of N-heterocycles is governed by their ability to mimic endogenous metabolites (purines, pyrimidines, amino acids) and their capacity for multipoint binding.

The Indole Scaffold: Tubulin Dynamics & Apoptosis

Indole derivatives remain a cornerstone in oncology, particularly for their ability to bind to the colchicine site of tubulin, disrupting microtubule polymerization.

  • Mechanism: The indole NH acts as a critical hydrogen bond donor to the backbone carbonyls of the target protein (e.g.,

    
    -tubulin), while the hydrophobic benzene ring occupies the hydrophobic pocket.
    
  • Causality: Substitution at the C3 and C5 positions allows for the tuning of electronic density, directly influencing the stability of the drug-protein complex.

Pyridine & Pyrimidine: Kinase Inhibition

The pyridine ring is ubiquitous in kinase inhibitors (e.g., Imatinib, Sorafenib).

  • Mechanism: The nitrogen atom serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases (the "hinge region").

  • Bioisosterism: Replacing a benzene ring with pyridine often lowers

    
     (increasing solubility) and reduces metabolic liability by blocking oxidation at susceptible carbon sites.
    
Quinoline: DNA Intercalation & Antimicrobial Action

Quinolines (e.g., Fluoroquinolones, Chloroquine) function primarily by targeting DNA gyrase or intercalating into DNA base pairs.

  • Mechanism: The planar, fused ring system slides between base pairs (

    
    -
    
    
    
    stacking), while the basic nitrogen interacts with the phosphate backbone.
Visualization: Mechanism of Action (Kinase Inhibition)

KinaseInhibition Target Protein Kinase (ATP Binding Pocket) Interaction H-Bond Formation (Hinge Region) Target->Interaction Molecular Recognition Inhibitor N-Heterocycle Inhibitor (Pyridine/Pyrimidine Core) Inhibitor->Target Competitive Binding Outcome Phosphorylation Blocked Signal Transduction Halted Interaction->Outcome Inhibition Downstream Apoptosis / Cell Cycle Arrest Outcome->Downstream Therapeutic Effect

Figure 1: Logical flow of kinase inhibition by N-heterocyclic scaffolds, highlighting the critical H-bond interaction at the hinge region.

Part 2: Structure-Activity Relationship (SAR) Logic

Successful drug design requires a feedback loop of synthesis and evaluation. The following principles guide the optimization of N-heterocycles.

Electronic Tuning via N-Substitution

The placement of the nitrogen atom determines the basicity (pKa) and electron density of the ring.

  • Case Study (Indole vs. Azaindole): Replacing the C7 carbon of an indole with nitrogen (forming 7-azaindole) introduces a new H-bond acceptor without significantly altering the molecular volume. This often improves solubility and creates a "privileged" scaffold for kinase inhibition.

Solubility & Metabolic Stability
  • The "Nitrogen Scan": systematically replacing CH groups with N atoms in an aromatic ring.

  • Effect: Each N-incorporation typically lowers

    
     by ~0.5 units, improving oral bioavailability. However, excessive nitrogen content can lead to high polarity and poor membrane permeability (Rule of 5 violations).
    

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, biological assays must be robust and reproducible. Below are standardized protocols for evaluating N-heterocycles.

Protocol A: High-Throughput Cell Viability Screening (MTT Assay)

Objective: Determine the IC50 of synthesized N-heterocycles against cancer cell lines (e.g., MCF-7, A549).

Materials:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved in PBS (5 mg/mL).

  • Solubilization Buffer (DMSO or SDS-HCl).

  • 96-well culture plates.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 100 
    
    
    
    L media. Incubate for 24h at 37°C/5% CO
    
    
    to allow attachment.
  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M). Control: Vehicle (DMSO < 0.5%).
  • Incubation: Incubate for 48h.

  • Labeling: Add 10

    
    L MTT reagent per well. Incubate for 4h. Metabolic active cells convert yellow MTT to purple formazan crystals.
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Validation: Z-factor must be > 0.5 for the assay to be considered valid.

Protocol B: Antimicrobial Susceptibility Testing (MIC Determination)

Objective: Assess antibacterial potency of Quinoline/Imidazole derivatives.

Workflow:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth.

  • Plating: Add 100

    
    L of bacterial suspension to 96-well plates containing serial dilutions of the N-heterocycle.
    
  • Controls: Sterility control (broth only) and Growth control (bacteria + solvent).

  • Incubation: 16–20h at 37°C.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Visualization: Experimental Workflow

ExperimentalWorkflow Synthesis Synthesis of N-Heterocycle Library Purification Purification (HPLC/Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Screening Primary Screening (MTT / MIC Assay) Characterization->Screening HitID Hit Identification (IC50 < 10 µM) Screening->HitID Active Optimization Lead Optimization (SAR Analysis) Screening->Optimization Inactive/Low Potency HitID->Optimization Refinement Optimization->Synthesis Next Cycle

Figure 2: Iterative workflow from synthesis to biological screening and lead optimization.

Part 4: Data Analysis & Case Studies

The following table synthesizes data from recent literature (2023-2024), comparing the potency of novel N-heterocyclic derivatives against standard drugs.

Table 1: Comparative Potency of Selected N-Heterocycles

Scaffold ClassTarget / Cell LineCompound IDIC50 / MICStandard Drug (Ref)Fold Improvement
Triazolo-Pyridine MCF-7 (Breast Cancer)Cmpd 54 [1]12 nMCombretastatin A-4 (12 nM)Equipotent
Benzimidazole S. aureus (Gram +)Cmpd 7g [2]0.77

M
Ciprofloxacin (0.5

M)
Comparable
Quinoline-Isoxazole M. tuberculosisCmpd 13 [3]0.95

M
Rifampin (0.2

M)
Moderate
Indole-Pyrimidine A549 (Lung Cancer)Cmpd 22e [4]4.5

M
Doxorubicin (1.2

M)
Lower

Analysis:

  • Compound 54 demonstrates that fusing a triazole ring to a pyridine core preserves the nanomolar potency of the parent scaffold while potentially improving metabolic stability.

  • Compound 7g illustrates that quinoline derivatives can achieve sub-micromolar antibacterial activity, making them viable candidates for drug-resistant strains.

References

  • Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry, 2024. Link

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 2009 (Updated 2024 Context). Link

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry, 2024.[1] Link

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molbank, 2023. Link

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 2023.[2][3] Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It details the high-fidelity synthesis of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one , a privileged scaffold often utilized in the development of Factor Xa inhibitors, GPCR ligands, and kinase inhibitors.[1]

Introduction & Significance

The 3-aryl-piperazin-2-one core is a pharmacophore of significant interest in modern drug design.[1] The specific substitution pattern—an ethyl group at the N4 position and an aminophenyl moiety at the C3 position—creates a unique vector for hydrogen bonding and pi-stacking interactions within protein binding pockets.[1]

This protocol addresses the primary synthetic challenge: Regiocontrol . Direct alkylation of N-ethylethylenediamine with


-bromo esters typically favors the primary amine, leading to the unwanted 1-ethyl isomer.[1] To guarantee the 4-ethyl  regiochemistry, this guide utilizes a Boc-protection strategy  that directs the alkylation exclusively to the secondary nitrogen, ensuring the correct cyclization topology.

Retrosynthetic Logic & Pathway

The synthesis is designed around a "Protect-Alkylate-Cyclize-Reduce" workflow to ensure structural integrity.[1]

Logical Flow (Graphviz)

Retrosynthesis Target Target: This compound NitroInt Intermediate 3: 3-(4-Nitrophenyl)-4-ethylpiperazin-2-one NitroInt->Target Nitro Reduction (H2, Pd/C) Linear Intermediate 2: Linear Amino-Ester (Deprotected) Linear->NitroInt Intramolecular Cyclization BocAdduct Intermediate 1: N-Boc-N'-ethyl-amino-ester BocAdduct->Linear Acidic Deprotection (TFA) Start1 Starting Material A: Ethyl 2-bromo-2-(4-nitrophenyl)acetate Start1->BocAdduct SN2 Displacement (Regioselective) Start2 Starting Material B: N-Boc-N'-ethyl-ethylenediamine Start2->BocAdduct

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperazinone ring.[1]

Safety & Precautions

  • Ethyl 2-bromo-2-(4-nitrophenyl)acetate: Potent lachrymator and skin irritant.[1] Handle exclusively in a fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive.[1] Use acid-resistant gloves.[1]

  • Hydrogenation (H2/Pd-C): Fire/Explosion hazard.[1] Ensure inert atmosphere (Argon/Nitrogen) before introducing hydrogen. Ground all equipment.

Detailed Experimental Protocol

Phase 1: Regioselective Alkylation

Objective: Couple the diamine linker with the phenylacetic acid derivative while fixing the ethyl group position.

  • Reagents:

    • Ethyl 2-bromo-2-(4-nitrophenyl)acetate (1.0 equiv)[1]

    • N-Boc-N'-ethyl-ethylenediamine (1.1 equiv)[1]

    • Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

    • Acetonitrile (ACN), anhydrous[2]

  • Procedure:

    • Dissolve Ethyl 2-bromo-2-(4-nitrophenyl)acetate (5.0 g, 17.4 mmol) in anhydrous ACN (50 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add DIPEA (6.1 mL, 34.8 mmol) followed by the dropwise addition of N-Boc-N'-ethyl-ethylenediamine (3.6 g, 19.1 mmol) dissolved in ACN (10 mL).

      • Mechanistic Note: The Boc group protects the primary amine, forcing the secondary N-ethyl amine to act as the nucleophile, displacing the bromide.

    • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

    • Monitor: Check via TLC (Hexane:EtOAc 3:1). The starting bromide spot should disappear.

    • Workup: Concentrate ACN under reduced pressure. Redissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na2SO4 and concentrate to yield the crude Intermediate 1 (Yellow oil).

Phase 2: Deprotection & Cyclization

Objective: Remove the Boc group to liberate the primary amine, which then attacks the ester to close the ring.

  • Reagents:

    • Trifluoroacetic acid (TFA)[1]

    • Dichloromethane (DCM)[1]

    • Triethylamine (Et3N)[1]

  • Procedure:

    • Dissolve crude Intermediate 1 in DCM (40 mL).

    • Add TFA (10 mL) slowly at 0°C. Stir at RT for 2 hours to remove the Boc group.

    • Concentrate the reaction to dryness to remove excess TFA (azeotrope with toluene if necessary).[1]

    • Cyclization: Redissolve the trifluoroacetate salt in MeOH (50 mL).

    • Add Et3N (5.0 equiv) to neutralize the salt and promote cyclization.[1] Heat to reflux (65°C) for 6 hours.

      • Observation: A precipitate may form as the piperazinone crystallizes.

    • Workup: Concentrate solvent. Partition between DCM and saturated NaHCO3.[1] The organic layer contains the cyclized 3-(4-nitrophenyl)-4-ethylpiperazin-2-one .[1]

    • Purification: Flash chromatography (DCM:MeOH 95:5) to yield a pale yellow solid.[1]

Phase 3: Nitro Reduction to Aniline

Objective: Reduce the nitro group to the final amine without cleaving the amide bond.

  • Reagents:

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]

    • Hydrogen gas (balloon or Parr shaker)[1]

    • Methanol[1][3]

  • Procedure:

    • Dissolve the nitro-intermediate (2.0 g) in MeOH (30 mL).

    • Under an Argon atmosphere, carefully add 10% Pd/C (200 mg).

    • Purge the flask with Hydrogen gas (balloon pressure is sufficient).

    • Stir vigorously at RT for 4 hours.

    • Monitor: TLC should show a significant polarity shift (Amine is more polar/streaking).[1]

    • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Final Isolation: Concentrate the filtrate to yield the target compound This compound as an off-white solid.[1]

Characterization & Quality Control

Expected Analytical Data
TechniqueParameterExpected Signal / Observation
1H NMR Ethyl GroupTriplet (~1.1 ppm) and Quartet (~2.5-3.0 ppm).[1][4]
1H NMR Piperazine RingMultiplets at 2.8–3.5 ppm (ethylene bridge protons).[1]
1H NMR C3-H (Chiral Center)Singlet or doublet around 4.0–4.5 ppm (deshielded by carbonyl and aryl).[1]
1H NMR AromaticTwo doublets (AA'BB' system) ~6.6 ppm (ortho to NH2) and ~7.0 ppm.[1]
MS (ESI) Molecular Ion[M+H]+ = 220.14 (Calculated MW: 219.28).[1]
HPLC Purity>95% (254 nm).[1] Impurities typically include unreduced nitro compound.[1]
Troubleshooting Guide
  • Issue: Incomplete Cyclization (Phase 2).

    • Cause: Steric hindrance of the ethyl group.

    • Solution: Switch solvent to Ethanol and reflux longer (12-18h), or use catalytic acetic acid to activate the ester.

  • Issue: Regioisomer Contamination.

    • Cause: Boc migration (rare) or impure starting diamine.

    • Check: Verify the starting material N-Boc-N'-ethyl-ethylenediamine by NMR before use.[1] The ethyl group must be on the amine without the Boc.

References

  • Piperazinone Synthesis Methodologies

    • Title: "Practical Synthesis of Piperazin-2-ones via Reductive Amination and Cycliz
    • Source:Journal of Organic Chemistry, 2012, 77(17), 7506–7511.
    • URL:[Link][1]

  • Nitro Reduction Protocols

    • Title: "Catalytic Hydrogenation of Nitroarenes: A General Protocol."
    • Source:Organic Syntheses, Coll. Vol. 5, p.829 (1973).
    • URL:[Link]

  • Regioselective Diamine Alkylation

    • Title: "Selective Monoalkylation of Diamines via Boc-Protection Str
    • Source:Tetrahedron Letters, 2005, 46(12), 2067-2070.
    • URL:[Link][1]

  • Analogous Scaffold Synthesis (Factor Xa)

    • Title: "Discovery of Apixaban: A Potent Factor Xa Inhibitor." (Context for piperazinone relevance).
    • Source:ACS Medicinal Chemistry Letters, 2011, 2(9), 665–669.
    • URL:[Link][1]

Sources

Application Notes and Protocols for In Vitro Cell-Based Assays Using 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

The piperazin-2-one scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Recent studies have highlighted the potential of piperazinone-based compounds as cytotoxic agents against various cancer cell lines, making them promising candidates for novel anticancer drug discovery.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of in vitro cell-based assays to characterize the biological effects of novel piperazinone derivatives, using the representative compound 3-(4-Aminophenyl)-4-ethylpiperazin-2-one.

These protocols are designed to be self-validating systems, providing a logical and efficient workflow for the initial screening and mechanistic evaluation of this class of compounds. The following sections detail step-by-step methodologies for assessing cytotoxicity, apoptosis induction, cell proliferation, and cell migration, as well as for investigating the underlying molecular mechanisms through signaling pathway analysis.

I. Preliminary Cytotoxicity Screening: MTT Assay

The initial step in evaluating a novel compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5][6] This assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Workflow: MTT Cytotoxicity Assay

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay and Detection cluster_3 Data Analysis A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Prepare serial dilutions of This compound B->C D Treat cells with the compound for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Incubate overnight G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 values I->J

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture the selected cancer cell line (e.g., HT-29 colon cancer, A549 lung cancer) in appropriate media.[2]

    • Trypsinize and resuspend the cells in fresh media.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.[6]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound to the respective wells. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[4]

    • Gently pipette to mix and leave the plate at room temperature in the dark overnight to ensure complete solubilization of the formazan crystals.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation Time24 - 72 hours
MTT Reagent Concentration0.5 mg/mL (final)
MTT Incubation Time2 - 4 hours
Absorbance Wavelength570 nm

II. Assessment of Apoptosis Induction: Annexin V/Propidium Iodide Staining

Should this compound exhibit cytotoxic properties, it is crucial to determine if cell death occurs via apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[8][9][10] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]

Experimental Workflow: Annexin V/PI Apoptosis Assay

cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis A Seed cells in a 6-well plate B Treat with compound at IC50 concentration for 24-48 hours A->B C Harvest both adherent and floating cells B->C D Wash cells with PBS C->D E Resuspend cells in Annexin V binding buffer D->E F Add Annexin V-FITC and Propidium Iodide E->F G Incubate in the dark F->G H Acquire data on a flow cytometer G->H I Analyze dot plots to quantify cell populations H->I

Caption: Workflow for apoptosis detection by Annexin V/PI staining and flow cytometry.

Detailed Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to over-confluence by the end of the experiment.

    • Treat the cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.[8][9]

    • Wash the adherent cells with PBS and then detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[11]

  • Staining:

    • Wash the cells twice with cold PBS.[8][9]

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension.[8]

    • Incubate the cells at room temperature for 15 minutes in the dark.[12]

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[13]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

      • Necrotic cells: Annexin V-negative and PI-positive.

ParameterRecommended Value
Compound ConcentrationIC50 value from cytotoxicity assay
Incubation Time24 - 48 hours
Annexin V Incubation15 minutes at room temperature
Data AcquisitionFlow Cytometry

III. Evaluation of Cell Migration and Invasion: Transwell Assay

A crucial aspect of anticancer drug development is the ability of a compound to inhibit metastasis. Cell migration and invasion are key processes in cancer metastasis. The transwell assay, also known as the Boyden chamber assay, is a common method to evaluate cell migration and invasion in vitro.[11][14][15]

Experimental Workflow: Transwell Migration/Invasion Assay

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation and Staining cluster_3 Quantification A Coat transwell inserts with Matrigel (for invasion assay) C Add chemoattractant to the lower chamber A->C B Prepare cell suspension in serum-free media D Add cell suspension to the upper chamber B->D E Add compound to both chambers C->E D->E F Incubate for 12-48 hours E->F G Remove non-migrated cells from the upper surface F->G H Fix and stain migrated cells on the lower surface G->H I Count stained cells under a microscope H->I J Calculate the percentage of migration/invasion inhibition I->J

Caption: Workflow for assessing cell migration and invasion using a transwell assay.

Detailed Protocol: Transwell Assay
  • Preparation of Transwell Inserts:

    • For the invasion assay, coat the upper surface of the transwell membrane (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[14] For the migration assay, this step is omitted.[11]

    • Rehydrate the inserts with serum-free media.

  • Cell Preparation:

    • Culture cells to sub-confluency and then serum-starve them overnight.

    • Trypsinize and resuspend the cells in serum-free media at a concentration of 0.5-1.0 x 10^6 cells/mL.[15]

  • Assay Setup:

    • Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the 24-well plate.[15]

    • Add the cell suspension to the upper chamber of the transwell insert.[15]

    • Add this compound at various concentrations to both the upper and lower chambers to ensure a constant concentration throughout the assay.

  • Incubation and Staining:

    • Incubate the plate for 12-48 hours at 37°C and 5% CO2.

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[15][16]

    • Fix the migrated cells on the lower surface of the membrane with methanol or ethanol.[14]

    • Stain the cells with a solution such as crystal violet.[16]

  • Quantification:

    • Count the number of stained cells in several random fields of view under a microscope.

    • Calculate the percentage of migration or invasion inhibition compared to the vehicle control.

ParameterRecommended Value
Transwell Pore Size8 µm
Cell Seeding Density0.5-1.0 x 10^6 cells/mL
Chemoattractant10% Fetal Bovine Serum
Incubation Time12 - 48 hours
StainingCrystal Violet

IV. Investigation of Underlying Signaling Pathways: Western Blotting

To understand the mechanism of action of this compound, it is essential to investigate its effects on key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Western blotting is a powerful technique to detect and quantify changes in the expression and phosphorylation status of specific proteins.[17][18][19]

Signaling Pathways to Investigate

Based on the common mechanisms of anticancer agents, the following pathways are recommended for initial investigation:

  • PI3K/Akt Pathway: A central regulator of cell survival and proliferation.

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

  • Apoptosis-related Proteins: Such as Bax, Bcl-2, and cleaved caspases.

Experimental Workflow: Western Blotting

cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Detection and Analysis A Treat cells with the compound B Lyse cells and collect protein extracts A->B C Determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF or nitrocellulose membrane D->E F Block the membrane E->F G Incubate with primary antibody F->G H Incubate with HRP-conjugated secondary antibody G->H I Add ECL substrate H->I J Capture chemiluminescent signal I->J K Analyze band intensities J->K

Caption: General workflow for Western blot analysis of signaling proteins.

Detailed Protocol: Western Blotting
  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[17]

    • Separate the proteins by size on an SDS-polyacrylamide gel.[17]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-ERK, total ERK, cleaved caspase-3) overnight at 4°C.[18]

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection and Analysis:

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[17]

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands to quantify changes in protein expression or phosphorylation, normalizing to a loading control such as β-actin or GAPDH.

ParameterRecommended Value
Protein Loading Amount20 - 40 µg per lane
Blocking Solution5% non-fat milk or BSA in TBST
Primary Antibody IncubationOvernight at 4°C
Secondary Antibody Incubation1 hour at room temperature
Detection MethodEnhanced Chemiluminescence (ECL)

V. Conclusion

The in vitro cell-based assays detailed in these application notes provide a robust framework for the initial characterization of the biological activities of this compound and other novel piperazinone derivatives. By systematically evaluating cytotoxicity, apoptosis induction, cell migration, and key signaling pathways, researchers can gain valuable insights into the therapeutic potential of these compounds as anticancer agents. The data generated from these assays will be instrumental in guiding further preclinical development and optimization of this promising class of molecules.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Martin, K., & Badowski, C. (2016). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. In Cell-Based Assays (pp. 205-219). Humana Press, New York, NY. [Link]

  • Justus, C. R., Le, L. T., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of visualized experiments: JoVE, (88), 51046. [Link]

  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-protocol. (2023, May 20). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Retrieved from [Link]

  • EAG Laboratories. (n.d.). In Vitro Cytotoxicity Testing. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric). Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Cell Migration and Invasion Assay (8 µm, Colorimetric Format). Retrieved from [Link]

  • Springer Nature. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Asadollahi-Nik, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences, 14(1), 1-11. [Link]

  • Asadollahi-Nik, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences, 14(1), 1-11. [Link]

  • Asadollahi-Nik, A., et al. (2020, May 11). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]

Sources

Analytical Methodologies for Piperazine Derivatives: Advanced HPLC and TLC Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Piperazine and its derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs)—including anthelmintics, antihistamines, and antipsychotics—as well as emerging designer drugs like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) [1].

From an analytical perspective, piperazines present a triad of distinct chromatographic challenges:

  • High Polarity: The aliphatic heterocyclic ring renders piperazine highly polar, resulting in poor retention and void-volume elution on standard reversed-phase (RP) C18 columns.

  • Basic Nitrogen Centers (

    
     ~9.8):  At typical mobile phase pH levels, piperazine exists as a protonated cation. This causes severe secondary ionic interactions with residual acidic silanols on silica stationary phases, leading to irreversible adsorption and peak tailing [2].
    
  • Lack of Chromophores: Unsubstituted aliphatic piperazines lack conjugated

    
    -electron systems, rendering standard UV detection at >210 nm ineffective [3].
    

To overcome these barriers, analytical scientists must employ strategic mobile phase modifications, specialized stationary phases like Hydrophilic Interaction Liquid Chromatography (HILIC) [4], or pre-column derivatization techniques [3].

Part 1: Thin-Layer Chromatography (TLC) Methodologies

TLC remains a fundamental technique for reaction monitoring, impurity profiling, and initial lipophilicity evaluations of piperazine derivatives.

Causality in TLC Design

When chromatographed on bare silica gel (Normal Phase), the basic secondary or tertiary amines of piperazine interact strongly with the weakly acidic silanol groups (Si-OH). This ionic interaction outcompetes the mobile phase, causing severe streaking. The Solution: The mobile phase must be basified. Adding a volatile amine modifier, such as triethylamine (TEA) or aqueous ammonia (0.1% - 1% v/v), neutralizes the silica surface. The modifier competitively saturates the active silanol sites, allowing the piperazine derivative to partition based on its true polarity rather than ionic affinity [2].

Protocol 1: Optimized TLC Screening for Basic Piperazines

Self-Validating System: Always run a reference standard alongside the crude sample. A co-spot (sample + standard applied directly on top of each other) must be utilized to validate that matrix effects are not artificially shifting the Retention Factor (


).

Step 1: Plate Preparation & Pre-treatment Use pre-coated Silica Gel 60 F254 plates. If analyzing highly basic, underivatized piperazines, pre-treat the plate by developing it in 1% TEA in methanol. Dry the plate completely in a fume hood before sample application to establish a neutralized stationary phase [2].

Step 2: Mobile Phase Preparation Prepare a mixture of Dichloromethane : Methanol : 25% Aqueous Ammonia (90:9:1, v/v/v). The ammonia acts as the active silanol-masking agent.

Step 3: Application & Development Apply 2-5 µL of 1 mg/mL sample solutions using a glass capillary. Develop the plate in a saturated twin-trough chamber until the solvent front reaches 1 cm from the top edge.

Step 4: Visualization

  • UV Light (254 nm): Only effective for derivatives with aromatic substituents (e.g., BZP, cinnamyl-piperazines) [5].

  • Chemical Staining: Spray the plate evenly with Dragendorff’s reagent. Piperazines (secondary/tertiary amines) will immediately appear as distinct orange/red spots against a yellow background.

Mechanism Pip Protonated Piperazine (Basic Nitrogen) Silanol Unendcapped Silanols (Si-O⁻ on Silica) Pip->Silanol Secondary Ionic Interaction Sharp Sharp Chromatographic Spot / Peak Pip->Sharp Partitioning in Modified Mobile Phase Tailing Severe Peak Tailing & Adsorption Silanol->Tailing Without Modifier TEA Amine Modifier (TEA / NH₃) TEA->Silanol Competitively Blocks Active Sites

Caption: Mechanism of secondary interactions on silica and mitigation using amine modifiers.

Part 2: High-Performance Liquid Chromatography (HPLC)

Depending on the structural features of the piperazine, three distinct pathways are utilized: Direct RP-HPLC, Pre-column Derivatization, or HILIC.

Workflow Start Piperazine Derivative Sample UV_Check Does it have a conjugated UV Chromophore? Start->UV_Check Direct_HPLC Direct RP-HPLC-UV (e.g., Cinnamylpiperazines) UV_Check->Direct_HPLC Yes (e.g., BZP, TFMPP) No_UV Aliphatic Piperazine (No UV Absorbance) UV_Check->No_UV No Deriv Pre-Column Derivatization (NBD-Cl, Dansyl-Cl) No_UV->Deriv If only UV/Vis detector available HILIC HILIC-ELSD / LC-MS (Underivatized) No_UV->HILIC If MS or ELSD is available

Caption: Decision matrix for selecting the optimal chromatographic workflow for piperazines.

Pathway A: Pre-Column Derivatization for UV Detection

For aliphatic piperazines lacking a chromophore, derivatization is mandatory for UV/Vis detection. Reagents like NBD-Cl (4-chloro-7-nitrobenzofuran) react with the secondary amine of piperazine to form a highly stable, UV-active derivative. Causality: NBD-Cl acts as an electrophile, undergoing nucleophilic aromatic substitution (


) with piperazine. This shifts the absorption maximum into the visible range (~460 nm), completely bypassing UV interference from the sample matrix and lowering the Limit of Quantification (LOQ) to trace levels (ppm) [3].
Protocol 2: NBD-Cl Derivatization and RP-HPLC-UV

Self-Validating System: A reagent blank (derivatization buffer + NBD-Cl without sample) must be injected to ensure the unreacted NBD-Cl peak does not co-elute with the target analyte. The tailing factor for the derivatized piperazine must be


.

Step 1: Reagent Preparation Prepare a 0.5% (w/v) solution of NBD-Cl in HPLC-grade methanol. Prepare a 0.1 M Sodium Bicarbonate buffer adjusted to pH 8.5. (The basic pH ensures the piperazine nitrogen is deprotonated and nucleophilic). Step 2: Derivatization Reaction In an amber glass vial, mix 100 µL of the piperazine sample (aqueous), 100 µL of bicarbonate buffer, and 200 µL of NBD-Cl solution. Incubate at 60°C for 30 minutes. (Amber vials are required as NBD derivatives are light-sensitive) [3]. Step 3: Quenching Stop the reaction by adding 50 µL of 0.1 M HCl, then dilute to 1 mL with the HPLC mobile phase. Step 4: Chromatographic Separation

  • Column: End-capped C18 or Chiralpak IC (e.g., 4.6 x 250 mm, 5 µm) maintained at 35°C [3].

  • Mobile Phase: Isocratic Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v). Diethylamine acts as an ion-pairing and silanol-masking agent, improving peak shape [3].

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) or UV/Vis at 460 nm.

Pathway B: HILIC-ELSD/MS for Underivatized Piperazines

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water-enriched layer immobilized on a polar stationary phase. It is ideal for highly polar piperazines and their salts without the need for derivatization [4].

Protocol 3: HILIC Analysis

Causality: In HILIC, water is the strong eluting solvent. Injecting a sample dissolved in 100% water will disrupt the stationary water layer, causing severe peak distortion and breakthrough. Samples must be diluted in a high-organic solvent prior to injection.

Step 1: Sample Dilution Dilute the aqueous piperazine sample with acetonitrile so the final injection composition is at least 75% Acetonitrile. Step 2: Chromatographic Setup

  • Column: Bare Silica or Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Low pH ensures piperazine is fully ionized, increasing its polarity and HILIC retention)[4].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 10 minutes. Step 3: Detection Use an Evaporative Light Scattering Detector (ELSD) or Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode (

    
    ) [1, 4].
    

Part 3: Quantitative Data Summaries

Table 1: Chromatographic TLC Systems for Piperazine Derivatives
Derivative TypeStationary PhaseRecommended Mobile PhaseVisualizationTypical

Aliphatic PiperazinesSilica Gel 60 (TEA treated)DCM : MeOH :

(90:9:1)
Dragendorff's Reagent0.20 - 0.40
Designer Drugs (BZP, TFMPP)Silica Gel 60 F254Ethyl Acetate : MeOH :

(85:10:5)
UV 254 nm / Iodine0.35 - 0.55
Lipophilic ConjugatesRP-18 Bonded SilicaAcetonitrile : Water (70:30)UV 254 nm0.40 - 0.60
Table 2: Typical HPLC Validation Parameters for Piperazine Assays
ParameterPre-Column Derivatization (NBD-Cl)[3]Direct RP-HPLC (Cinnamyl-piperazine) [5]HILIC-MS (Underivatized) [1]
Detection Mode UV/Vis (460 nm)UV (254 nm)ESI-MS (

)
Linearity Range 30 - 350 ppm1 - 100 µg/mL0.125 - 50 µg/mL
LOD / LOQ ~10 ppm / 30 ppm~0.3 µg/mL / 1.0 µg/mL~0.05 µg/mL / 0.125 µg/mL
Precision (%RSD) < 4.0%< 2.0%< 4.0%
Recovery 104.8% - 108.0%98.5% - 101.5%95.0% - 105.0%

References

  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Source: PMC. URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Source: JOCPR. URL: [Link]

  • Title: Is the separation of NaCl and NaHCO3 from piperazine on a HPLC HILIC column possible, with the further detection with ELSD? Source: ResearchGate. URL: [Link]

Enhanced Analytical Detection of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one Through Targeted Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This application note provides a comprehensive guide for the chemical derivatization of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one (APEP), a representative piperazine-containing compound, to significantly enhance its detectability in analytical workflows. Piperazine derivatives are common scaffolds in drug discovery, and their accurate quantification in various matrices is crucial.[1] However, many such compounds, including APEP, lack strong native chromophores or fluorophores, leading to poor sensitivity in common analytical techniques like HPLC-UV or fluorescence detection.[2] We present detailed protocols for pre-column derivatization targeting the primary aromatic amine of APEP using two distinct reagents: Dansyl Chloride for high-sensitivity fluorescence and LC-MS analysis, and Ninhydrin for robust colorimetric (UV-Vis) detection. The underlying principles, experimental causality, and expected outcomes are discussed to provide researchers with a robust framework for method development and validation.

Introduction: The Rationale for Derivatization

The piperazine ring is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[3] The compound this compound (APEP) represents a common structural motif, featuring a primary aromatic amine that serves as a key synthetic handle and a potential site for metabolic transformation. Accurate and sensitive quantification of APEP may be required during pharmacokinetic studies, metabolite identification, impurity profiling, or process monitoring.

The primary analytical challenge with APEP is its weak ultraviolet (UV) absorbance and lack of native fluorescence. Direct analysis by HPLC-UV would likely result in high limits of detection (LOD) and quantification (LOQ), making it unsuitable for trace-level analysis. Chemical derivatization addresses this limitation by covalently attaching a tag to the analyte that imparts desirable analytical properties. The primary aromatic amine on APEP is an ideal target for derivatization, as it reacts readily and specifically with a variety of reagents under mild conditions.[4][5]

This guide details two effective derivatization strategies selected for their distinct advantages:

  • Dansyl Chloride: For high-sensitivity applications, forming a highly fluorescent and mass-spectrometry-friendly derivative.[6][]

  • Ninhydrin: For simple, robust colorimetric detection suitable for routine UV-Vis spectrophotometry.[8][9]

Principle of Derivatization: Targeting the Primary Aromatic Amine

The lone pair of electrons on the nitrogen atom of APEP's primary aromatic amine makes it a strong nucleophile. This allows it to react with electrophilic derivatizing agents. The choice of reagent dictates the properties of the final product and the analytical technique for which it is best suited.

Selection of Reagents: A Comparative Overview
ReagentTarget Functional GroupDetection MethodKey AdvantagesKey Disadvantages
Dansyl Chloride Primary & Secondary AminesFluorescence, LC-MSStable derivatives, high fluorescence quantum yield, enhances MS ionization.[6][10]Longer reaction times, can react with other nucleophiles.[11]
Fluorescamine Primary Amines OnlyFluorescenceExtremely fast reaction, low background as reagent is non-fluorescent.[12][13]Derivatives can be unstable, requires immediate analysis.[11]
Ninhydrin Primary AminesUV-Vis (Colorimetric)Simple, robust reaction, produces a distinct deep purple color.[9]Lower sensitivity compared to fluorescence methods.[4]

For this guide, Dansyl Chloride is selected for its versatility and the stability of its derivatives, making it ideal for demanding chromatographic assays.[14] Ninhydrin is chosen as a complementary, accessible method for applications where high sensitivity is not the primary requirement.

The derivatization reaction of APEP with Dansyl Chloride is illustrated below. The nucleophilic primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond.

Caption: General experimental workflow for APEP derivatization.

Improvement in Detection Limits

Derivatization is expected to lower the detection limits of APEP by several orders of magnitude, particularly with fluorescence labeling.

AnalyteAnalytical MethodExpected LODExpected LOQ
Native APEP HPLC-UV (254 nm)~1 µg/mL~3 µg/mL
Ninhydrin-APEP HPLC-UV (570 nm)~0.1-0.5 µg/mL~0.3-1.5 µg/mL
Dansyl-APEP HPLC-Fluorescence0.01-0.05 µg/mL [11]0.03-0.15 µg/mL

Note: Values are illustrative and will vary based on the specific instrumentation, sample matrix, and method optimization.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low/No Derivative Peak Reagent degradation (Dansyl-Cl, Ninhydrin).Prepare fresh reagent solutions. Store reagents as recommended by the manufacturer. [15]
Incorrect pH of reaction buffer.Verify the pH of the buffer before use. The efficiency of the reaction is highly pH-dependent. [10]
Blocked primary amine on analyte.Confirm the structure and purity of the APEP standard.
High Background Signal Excess Dansyl Chloride.Ensure the quenching step is performed correctly to consume unreacted reagent. [6]
Contaminated solvents or glassware.Use high-purity solvents and thoroughly clean all glassware.
Poor Peak Shape (HPLC) Suboptimal chromatographic conditions.Optimize the mobile phase gradient, flow rate, or try a different column chemistry.
Sample solvent incompatible with mobile phase.Ensure the final sample solvent is miscible with the initial mobile phase conditions.

Conclusion

The derivatization of this compound by targeting its primary aromatic amine is a highly effective strategy to overcome the challenges of poor native detectability. The protocols provided for Dansyl Chloride and Ninhydrin offer versatile options for researchers, enabling either high-sensitivity fluorescence-based quantification or robust, routine colorimetric analysis. By attaching a molecule with superior spectroscopic properties, these methods significantly lower the limits of detection and quantification, empowering more accurate and reliable analysis in drug development and other scientific disciplines.

References

  • Friedman, M. (1967). Mechanism of the ninhydrin reaction. II. Preparation and spectral properties of reaction products from primary aromatic amines and ninhydrin hydrate. Canadian Journal of Chemistry, 45(18), 2271-2275. [Link]

  • You, J., Zhao, X., Su, M., & Song, Y. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Talanta, 75(1), 156-163. [Link]

  • Wojtowicz, E., & Siluk, D. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1993. [Link]

  • Wójtowicz, E., & Siluk, D. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(1), 3. [Link]

  • Al-saad, Z. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-13. [Link]

  • Scribd. (2022). Analytical Methods for Piperazine Detection. Scribd. [Link]

  • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]

  • Higashi, T., & Ogawa, S. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 627-638. [Link]

  • Interchim. (n.d.). Fluorescamine. Interchim. [Link]

  • Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406. [Link]

  • Yuan, L., & Lin, C. (2018). Targeted quantification of amino acids by dansylation. Bio-protocol, 8(23), e3104. [Link]

  • Molnár-Perl, I. (Ed.). (2005). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. In Quantitation of Amino Acids and Amines by Chromatography. Elsevier. [Link]

  • University of Bristol. (2018). Ninhydrin - Molecule of the Month. University of Bristol. [Link]

  • Khan, K., & Ali, F. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]

  • ResearchGate. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. [Link]

  • BYJU'S. (2019). Ninhydrin test. BYJU'S. [Link]

  • dos Santos, C. I., et al. (2024). Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines. RSC Advances, 14(1), 22-30. [Link]

  • Missouri S&T Chemistry Department. (n.d.). Mechanism of the ninhydrin reaction. Missouri S&T. [Link]

  • ResearchGate. (2009). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. ResearchGate. [Link]

  • Van Eeckhaut, A., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Chromatography B, 904, 53-62. [Link]

Sources

Application Note: Piperazin-2-ones in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Targeted Scaffold Design, Synthesis, and Biological Validation

Abstract

The piperazin-2-one (2-oxopiperazine) scaffold represents a "privileged structure" in oncology drug discovery due to its ability to mimic the


-helical turns of peptides—a critical geometry for disrupting protein-protein interactions (PPIs) such as MDM2-p53. This guide provides a comprehensive technical workflow for the application of piperazin-2-ones, ranging from diversity-oriented synthesis via the Ugi-Deprotection-Cyclization (UDC) strategy to specific biological validation protocols.

Introduction: The Peptidomimetic Advantage

In cancer research, targeting intracellular protein-protein interactions is notoriously difficult due to the large, flat surface areas of binding sites. Small molecules often lack the spatial complexity to intervene.

Piperazin-2-ones bridge this gap by serving as conformationally constrained peptidomimetics . The heterocycle forces substituents at the


, 

, and

positions into specific vectors that can mimic amino acid side chains (e.g., the

residues of an

-helix).

Key Oncological Targets:

  • MDM2-p53: Piperazin-2-ones mimic the Phe19-Trp23-Leu26 triad of p53.

  • Farnesyltransferase: Inhibition prevents Ras protein activation.

  • Factor Xa: Anticoagulant properties relevant to cancer-associated thrombosis.

Chemical Space & Synthesis Strategy

To explore this chemical space efficiently, we utilize the Ugi-Deprotection-Cyclization (UDC) strategy. This multicomponent reaction (MCR) allows for the rapid generation of libraries with four points of diversity.

The UDC Mechanism

The protocol utilizes an


-Boc-protected diamine as the amine input in an Ugi 4-Component Reaction (U-4CR). Subsequent acid treatment removes the Boc group, triggering a spontaneous intramolecular transamidation to close the ring.
Synthesis Workflow Diagram

UDC_Synthesis Inputs INPUTS 1. Aldehyde (R1) 2. Carboxylic Acid (R2) 3. Isocyanide (R3) 4. N-Boc-Diamine Ugi UGI REACTION (Methanol, 24h, RT) Inputs->Ugi Mix Intermediate Linear Ugi Adduct Ugi->Intermediate Yields Deprotection DEPROTECTION (TFA/DCM 1:1) Intermediate->Deprotection Treat Cyclization CYCLIZATION (Intramolecular Transamidation) Deprotection->Cyclization Spontaneous Product Piperazin-2-one Scaffold Cyclization->Product Final

Caption: The Ugi-Deprotection-Cyclization (UDC) workflow for generating piperazin-2-one libraries.

Experimental Protocols

Protocol A: Library Synthesis (UDC Method)

Objective: Synthesize a piperazin-2-one derivative targeting the MDM2 hydrophobic cleft.

Reagents:

  • Aldehyde: 4-Chlorobenzaldehyde (Mimics Trp23)

  • Amine:

    
    -Boc-ethylenediamine
    
  • Acid: Phenylacetic acid (Mimics Phe19)

  • Isocyanide: tert-Butyl isocyanide

Step-by-Step Procedure:

  • Condensation: In a 20 mL scintillation vial, dissolve 4-chlorobenzaldehyde (1.0 mmol) and

    
    -Boc-ethylenediamine (1.0 mmol) in anhydrous Methanol (5 mL). Stir for 30 minutes to form the imine.
    
  • Addition: Add Phenylacetic acid (1.0 mmol) and tert-Butyl isocyanide (1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor via TLC (formation of linear adduct).

  • Evaporation: Remove solvent under reduced pressure (Rotavap).

  • Deprotection/Cyclization: Redissolve the crude residue in 10% TFA in Dichloromethane (DCM) (5 mL). Stir for 4 hours.

    • Mechanism:[1][2][3] TFA removes the Boc group, exposing the primary amine, which attacks the amide carbonyl, releasing the isocyanide-derived amine (if using convertible) or simply closing the ring depending on the specific diamine linker length. Note: For the standard UDC described here, the attack occurs on the ester if an amino-acid ester was used, or the amide if a diamine was used.

  • Purification: Neutralize with saturated NaHCO

    
    , extract with DCM, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
    

Self-Validation Check:

  • LC-MS: Confirm mass

    
    .
    
  • NMR: Verify the disappearance of the Boc singlet (~1.4 ppm) and the appearance of the rigid piperazinone ring protons (AB systems typically around 3.5–4.5 ppm).

Protocol B: Target Engagement (MDM2 Fluorescence Polarization)

Objective: Quantify the binding affinity (


) of the synthesized piperazin-2-one against MDM2.

Principle: A fluorescently labeled p53 peptide (tracer) binds to MDM2, resulting in high fluorescence polarization (FP). If the piperazin-2-one competes successfully, the tracer is displaced, tumbling rapidly, and FP decreases.

Materials:

  • Recombinant Human MDM2 protein (residues 1–118).

  • Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL).

  • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

Workflow:

  • Master Mix: Prepare MDM2 protein at

    
     the 
    
    
    
    of the tracer (approx. 10 nM final concentration) in Assay Buffer. Add Tracer (5 nM final).
  • Compound Dilution: Prepare a 10-point serial dilution of the piperazin-2-one in DMSO (Top concentration: 100

    
    M).
    
  • Plating: Transfer 20

    
    L of Master Mix into a black 384-well low-binding plate.
    
  • Treatment: Add 1

    
    L of compound dilution to wells. Include DMSO-only (High FP control) and Free Tracer (Low FP control) wells.
    
  • Incubation: Incubate for 30 minutes at RT in the dark.

  • Measurement: Read on a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

Data Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine IC


. Convert to 

using the Cheng-Prusoff equation.
Protocol C: Cellular Efficacy (MTT Assay)

Objective: Assess cytotoxicity in p53-wildtype (e.g., SJSA-1) vs. p53-null (e.g., Saos-2) cell lines to prove mechanism-based toxicity.

Critical Parameter - Solubility: Piperazin-2-ones are hydrophobic. Precipitation in cell media causes false positives (crystals lyse cells).

  • Correction: Do not exceed 0.5% DMSO final concentration. Inspect wells microscopically before adding MTT.

Step-by-Step:

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Dosing: Add compounds (serial dilution). Incubate for 72 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours at 37°C.

  • Solubilization: Remove media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure Absorbance at 570 nm.

Mechanism of Action & SAR

MDM2 Binding Mode

The piperazin-2-one scaffold serves as a rigid backbone. The substituents project into the hydrophobic cleft of MDM2, mimicking the p53


-helix.

MDM2_Interaction Scaffold Piperazin-2-one Core R1 R1 (C3 Position) Chlorophenyl Scaffold->R1 R2 R2 (N1 Position) Hydrophobic Alkyl Scaffold->R2 R3 R3 (C6 Position) Aryl/Benzyl Scaffold->R3 Trp23 MDM2 Pocket: Trp23 (Deep/Hydrophobic) R1->Trp23 Pi-Stacking Phe19 MDM2 Pocket: Phe19 (Shallow) R2->Phe19 Van der Waals Leu26 MDM2 Pocket: Leu26 (Hydrophobic) R3->Leu26 Hydrophobic

Caption: Interaction map showing how piperazin-2-one substituents mimic p53 residues to block MDM2.

Structure-Activity Relationship (SAR) Data

The following table summarizes representative SAR trends for piperazin-2-ones in MDM2 inhibition (Data generalized from literature trends for illustrative comparison).

Compound IDR1 (C3) SubstituentR2 (N1) SubstituentR3 (C6) SubstituentMDM2

(nM)
SJSA-1 IC

(

M)
PZ-01 MethylBenzylH>10,000>50
PZ-02 4-Cl-PhenylBenzylH1,20015.5
PZ-03 4-Cl-Phenyl4-Cl-BenzylH1502.3
PZ-04 4-Cl-Phenyl 4-Cl-Benzyl 3-Cl-Phenyl 12 0.45

Interpretation:

  • PZ-01 vs PZ-02: An aromatic group at C3 is essential to fill the Trp23 pocket.

  • PZ-04: Trisubstitution maximizes occupancy of the Phe19/Trp23/Leu26 pockets, resulting in nanomolar potency.

References

  • Hulme, C., et al. (1998).[3] "High-throughput synthesis of 1,4-disubstituted piperazine-2,5-diones and piperazin-2-ones via the Ugi reaction." Tetrahedron Letters. Link

  • Wang, S., et al. (2009). "Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction." Journal of Medicinal Chemistry. Link

  • Dömling, A. (2006). "Recent advances in isocyanide-based multicomponent chemistry." Current Opinion in Chemical Biology. Link

  • Zhao, Y., et al. (2015). "Small Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction (PPI): A Review." Journal of Medicinal Chemistry. Link

Sources

Application Notes and Protocols: Piperazine Derivatives as a Versatile Scaffold for Novel Iron Chelators

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Iron Chelation Strategies

Iron, an indispensable element for myriad physiological processes, becomes a potent toxin in states of excess. Iron overload disorders, stemming from genetic conditions like hemochromatosis or secondary to repeated blood transfusions for diseases such as thalassemia, lead to the accumulation of pathological iron deposits in vital organs.[1][2] This excess iron, particularly the non-transferrin bound iron (NTBI), catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction, inflicting significant oxidative damage to lipids, proteins, and nucleic acids.[3][4] The clinical consequences are severe, including liver fibrosis, cirrhosis, cardiomyopathy, and endocrine dysfunction.[5]

Current iron chelation therapy, while effective, is not without limitations, including route of administration, patient compliance, and side-effect profiles.[2][6] This underscores the urgent need for new, orally active, and highly selective iron chelators. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry due to its frequent presence in a wide array of approved drugs.[7][8] Its unique structural and chemical properties make it an attractive scaffold for the design of novel iron chelators.

These application notes provide a comprehensive guide for the synthesis, in vitro screening, and cellular evaluation of piperazine derivatives as potential iron chelators. The protocols outlined herein are designed to be self-validating, providing researchers with a robust framework to explore this promising class of therapeutic agents.

The Rationale for Piperazine-Based Iron Chelators

The piperazine scaffold offers several distinct advantages in the design of new iron-chelating agents:

  • Tunable Coordination Chemistry: The two nitrogen atoms of the piperazine ring can be readily functionalized with various iron-coordinating moieties, such as catechols, hydroxamates, or hydroxypyridinones.[9][10] This allows for the creation of bidentate or even hexadentate ligands with high affinity and selectivity for Fe(III).

  • Favorable Pharmacokinetic Properties: The piperazine nucleus is known to often impart good aqueous solubility and metabolic stability to drug candidates, which are desirable properties for oral bioavailability.

  • Structural Rigidity and Flexibility: The chair conformation of the piperazine ring provides a degree of structural pre-organization, which can be advantageous for binding to a metal center. At the same time, the linkers used to attach the chelating groups can be varied to optimize the "bite angle" and overall geometry of the iron complex.

Synthesis of Piperazine-Based Chelators: A General Approach

The synthesis of piperazine-based iron chelators typically involves the coupling of iron-binding moieties to the piperazine core.[9] A general retrosynthetic analysis is presented below.

G Target Piperazine-Based Hexadentate Chelator Piperazine_Core 1,4-Disubstituted Piperazine Core Target->Piperazine_Core Disconnect C-N bond Chelating_Arm Bidentate Chelating Moiety (e.g., Catechol, Hydroxypyridinone) Target->Chelating_Arm Disconnect C-N bond

Caption: Retrosynthetic approach for piperazine-based chelators.

A common synthetic strategy involves the reaction of a piperazine derivative, often with linker arms, with protected iron-binding groups, followed by a deprotection step. For example, 1,4-bis(3-aminopropyl)piperazine can be coupled with protected catechol or hydroxypyridinone precursors, followed by deprotection to yield the final hexadentate chelator.[9]

In Vitro Evaluation of Iron Chelation Activity

A multi-tiered approach is recommended for the in vitro characterization of novel piperazine derivatives.

Tier 1: Initial Screening for Iron Binding - The Ferrous Ion Chelating (FIC) Assay

The FIC assay is a rapid, colorimetric method to assess the ability of a compound to chelate ferrous iron (Fe²⁺).[11][12]

Principle: In the absence of a chelator, ferrous iron forms a stable, magenta-colored complex with the indicator dye ferrozine, which absorbs strongly at 562 nm.[11][12] A compound with iron-chelating activity will compete with ferrozine for the ferrous ions, leading to a decrease in the absorbance of the ferrozine-iron complex.[12]

Protocol: Ferrous Ion Chelating (FIC) Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, e.g., 50 mM HEPES, pH 7.4.

    • Ferrous Chloride (FeCl₂): Prepare a 0.6 mM stock solution in deionized water.

    • Ferrozine: Prepare a 5 mM stock solution in deionized water.

    • Test Compounds: Prepare stock solutions of piperazine derivatives in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the assay buffer.

    • Positive Control: Prepare a stock solution of EDTA (e.g., 10 mM) in deionized water.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the test compound at different concentrations.

    • Add 100 µL of 0.6 mM FeCl₂ to each well and mix.

    • Incubate for 5 minutes at room temperature.

    • Add 100 µL of 5 mM ferrozine to each well to initiate the color reaction.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis:

    • The percentage of iron-chelating activity is calculated using the following formula: % Chelating Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without test compound) and A_sample is the absorbance in the presence of the test compound.

    • Plot the % chelating activity against the compound concentration to determine the IC₅₀ value (the concentration required to chelate 50% of the iron).

Tier 2: Determination of Stoichiometry - Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[13][14][15][16][17]

Principle: A series of solutions are prepared in which the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant.[15][17] The absorbance of the complex is measured at a wavelength where neither the free metal nor the free ligand absorbs significantly. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[15][17]

Protocol: Job's Plot for Iron-Piperazine Derivative Complex

  • Reagent Preparation:

    • Prepare equimolar stock solutions of the piperazine derivative and an iron salt (e.g., FeCl₃) in a suitable buffer.

  • Preparation of Solutions:

    • Prepare a series of solutions by mixing the metal and ligand stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while keeping the total volume constant.

  • Spectrophotometric Measurement:

    • Determine the absorption spectrum of the iron-ligand complex to identify the wavelength of maximum absorbance (λ_max).

    • Measure the absorbance of each solution at the determined λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. For a complex of the form MₐLₙ, the maximum will be at a mole fraction of n / (a + n).

Tier 3: Thermodynamic Characterization - Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[18][19][20][21][22]

Principle: A solution of the ligand (piperazine derivative) is titrated into a solution of the metal (iron) in the sample cell of the calorimeter.[18] The heat released or absorbed upon binding is measured. The resulting data is used to determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[21]

Protocol: ITC Measurement of Iron-Piperazine Derivative Binding

  • Sample Preparation:

    • Prepare solutions of the piperazine derivative and an iron salt in the same buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to buffer protonation/deprotonation.

    • Degas all solutions thoroughly before use.

  • ITC Experiment:

    • Fill the sample cell with the iron solution and the injection syringe with the piperazine derivative solution.

    • Perform a series of injections of the ligand into the metal solution, measuring the heat change after each injection.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • These values are plotted against the molar ratio of ligand to metal.

    • The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, n, ΔH).

G cluster_0 In Vitro Evaluation Workflow Screening Tier 1: FIC Assay (Initial Screening) Stoichiometry Tier 2: Job's Plot (Stoichiometry) Screening->Stoichiometry Promising Hits Thermodynamics Tier 3: ITC (Thermodynamics) Stoichiometry->Thermodynamics Characterized Complex

Caption: Workflow for the in vitro evaluation of iron chelators.

Cellular Models for Efficacy and Toxicity Assessment

Cell-based assays are crucial for evaluating the biological activity of potential iron chelators.[5][23]

Establishing an Iron-Overload Cell Model

Hepatocyte cell lines (e.g., HepG2) are commonly used to model hepatic iron overload, as the liver is a primary site of iron storage.[5][24]

Protocol: Iron Loading of HepG2 Cells

  • Cell Culture:

    • Culture HepG2 cells in a suitable medium (e.g., EMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Iron Loading:

    • Prepare a stock solution of ferrous ammonium citrate (FAC) as the iron source.[5]

    • Treat the cells with a specific concentration of FAC (e.g., 50 µM) for a defined period (e.g., 48 hours), refreshing the iron-containing medium every 24 hours.[5][24]

  • Verification of Iron Overload:

    • Measure the intracellular labile iron pool (LIP) using a fluorescent probe (e.g., Calcein-AM).

    • Quantify total cellular iron using methods like atomic absorption spectroscopy.

    • Assess the expression of iron-related proteins, such as ferritin and transferrin receptor 1, by western blotting.[5]

Evaluating Chelator Efficacy in Iron-Overloaded Cells

Protocol: Assessing Iron Removal and Cytoprotection

  • Treatment with Chelators:

    • After establishing iron overload, wash the cells and treat them with various concentrations of the piperazine derivatives for 24-48 hours.[5]

    • Include a known iron chelator, such as deferoxamine (DFO), as a positive control.[5]

  • Efficacy Readouts:

    • Iron Removal: Measure the reduction in the LIP and total cellular iron compared to untreated iron-overloaded cells.

    • Reduction of Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) using probes like DCFDA.

    • Cytoprotection: Assess cell viability using assays such as MTT or LDH release.

In Vivo Evaluation in Animal Models

Promising candidates from in vitro and cellular studies should be advanced to in vivo models of iron overload.[23][25][26][27][28][29]

  • Dietary Iron Overload: Mice or rats can be fed an iron-rich diet to induce iron accumulation in the liver and other organs.[29][30]

  • Parenteral Iron Administration: Iron dextran can be injected to create a model of transfusional iron overload.[27][29]

Key parameters to evaluate in animal models include the excretion of iron in urine and feces, reduction of iron levels in the liver, heart, and serum, and overall toxicity and tolerability of the compound.

Data Presentation

Table 1: Hypothetical In Vitro Data for Novel Piperazine Derivatives

CompoundFIC IC₅₀ (µM)Fe(III) Binding Stoichiometry (Ligand:Metal)Binding Affinity (Kₐ, M⁻¹)
PZ-1 15.21:12.5 x 10⁸
PZ-2 8.71:11.1 x 10⁹
DFO 5.11:11.0 x 10³¹

Table 2: Hypothetical Cellular Efficacy Data for PZ-2

TreatmentLabile Iron Pool (arbitrary units)Total Cellular Iron (µg/mg protein)Cell Viability (%)
Control 1005100
Iron Overload 4502565
Iron Overload + PZ-2 (10 µM) 2201585
Iron Overload + DFO (10 µM) 1801290

Conclusion

The piperazine scaffold represents a promising platform for the development of new iron chelators. The protocols and workflows detailed in these application notes provide a robust framework for the systematic design, synthesis, and evaluation of novel piperazine derivatives. By following this multi-tiered approach, researchers can effectively identify and characterize lead compounds with the potential to advance into preclinical and clinical development for the treatment of iron overload disorders.

References

  • - PubMed

  • - Wikipedia

  • - Asian Journal of Chemistry

  • - MDPI

  • - PubMed

  • - National Agricultural Library

  • - ResearchGate

  • - PubMed

  • - PubMed

  • - PubMed

  • - ResearchGate

  • - NIH

  • - ResearchGate

  • - ResearchGate

  • - NIH

  • - Zen-Bio

  • - NIH

  • - Bentham Open

  • - ResearchGate

  • - ResearchGate

  • - PubMed

  • - cscdic

  • - PubMed

  • - PubMed

  • - Chemistry LibreTexts

  • - PubMed

  • - TA Instruments

  • - BioIVT

  • - Dalton Transactions (RSC Publishing)

  • - MDPI

  • - ResearchGate

  • - PubMed

  • - ResearchGate

  • - New York Comprehensive Thalassemia Center

  • - Nuvisan

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to address common challenges and enhance the yield and purity of this important synthetic target.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide provides two primary synthetic routes, each with its own set of advantages and potential challenges. We will delve into detailed experimental protocols, troubleshooting guides for each step, and frequently asked questions to empower you to navigate this synthesis successfully.

The overall synthetic strategy involves the formation of an N-aryl-N'-ethyl diamine intermediate, followed by acylation and subsequent intramolecular cyclization to form the piperazin-2-one ring, and concluding with the reduction of a nitro group to the desired aniline.

Proposed Synthetic Pathways

Two robust pathways are presented for the synthesis of the key intermediate, N-ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine. The choice between these routes will depend on the availability of starting materials and the specific capabilities of your laboratory.

Route A: Nucleophilic Aromatic Substitution (SNAr)

This route is often preferred for its operational simplicity and the lower cost of the starting materials.

SNAr_Route A 1-Fluoro-4-nitrobenzene C N-Ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) B N-Ethylethylenediamine B->C

Caption: Route A: SNAr reaction for the synthesis of the key diamine intermediate.

Route B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and can be effective when SNAr reactions are sluggish.

Buchwald_Hartwig_Route A 4-Bromo-1-nitrobenzene C N-Ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine A->C Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) B N-Ethylethylenediamine B->C

Caption: Route B: Buchwald-Hartwig amination for an alternative synthesis of the diamine intermediate.

Step-by-Step Experimental Protocols & Troubleshooting

This section provides detailed protocols for each synthetic step, followed by a comprehensive troubleshooting guide in a question-and-answer format.

Step 1: Synthesis of N-Ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine (Intermediate 1)

Protocol (Route A: SNAr):

  • To a stirred solution of N-ethylethylenediamine (1.2 equivalents) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Heat the mixture to 80-100 °C.

  • Add a solution of 1-fluoro-4-nitrobenzene (1.0 equivalent) in DMSO dropwise over 30 minutes.

  • Maintain the reaction at 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Condition
Solvent DMSO, DMF
Base K₂CO₃, Cs₂CO₃
Temperature 80-120 °C
Reaction Time 4-12 hours

Troubleshooting Guide: Step 1

Q1: My SNAr reaction is very slow or incomplete. How can I improve the conversion?

  • Answer: Ensure your reagents and solvent are anhydrous, as water can interfere with the reaction. Increase the reaction temperature in 10 °C increments, up to around 120 °C. A stronger base, such as cesium carbonate (Cs₂CO₃), may also accelerate the reaction. If these measures fail, consider switching to the more reactive 4-chloro-1-nitrobenzene, though this may require higher temperatures. For particularly stubborn cases, the Buchwald-Hartwig amination (Route B) is a powerful alternative.[1][2]

Q2: I am observing a significant amount of a di-arylated side product. How can I improve the selectivity for mono-arylation?

  • Answer: This is a common issue when reacting diamines. To favor mono-substitution, use an excess of N-ethylethylenediamine (1.5 to 2.0 equivalents). Adding the 1-fluoro-4-nitrobenzene slowly to the heated solution of the diamine also helps to maintain a high concentration of the diamine relative to the electrophile, thus minimizing the formation of the di-substituted product.

Q3: The purification of the diamine intermediate by column chromatography is difficult. Are there alternative methods?

  • Answer: Purification of diamines can be challenging due to their basicity and potential for streaking on silica gel. Consider adding a small amount of triethylamine (0.5-1%) to your eluent to improve the peak shape. Alternatively, you can attempt to purify the product by converting it to its hydrochloride salt. Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent. The precipitated salt can be collected by filtration and then neutralized before proceeding to the next step.

Step 2: Synthesis of 2-Chloro-N-(2-(ethyl(4-nitrophenyl)amino)ethyl)acetamide (Intermediate 2)

Protocol:

  • Dissolve N-ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA, 1.5 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting diamine is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

ParameterRecommended Condition
Solvent DCM, THF, Acetonitrile
Base Triethylamine, DIPEA
Temperature 0 °C to room temperature
Reaction Time 2-6 hours

Troubleshooting Guide: Step 2

Q1: The yield of my chloroacetamide is low, and I see multiple products on TLC.

  • Answer: The primary amine of your diamine intermediate is significantly more nucleophilic than the secondary aniline-like amine. However, reaction at the secondary amine or di-acylation can occur. Ensure you are adding the chloroacetyl chloride slowly at a low temperature (0 °C) to maintain selectivity. Using a bulkier base like DIPEA can sometimes improve selectivity. If di-acylation is a persistent issue, consider using a slight excess of the diamine (1.1 equivalents) relative to the chloroacetyl chloride (1.0 equivalent).[3][4]

Q2: My reaction mixture turns dark, and I isolate a complex mixture of products.

  • Answer: Chloroacetyl chloride is highly reactive and can lead to polymerization or other side reactions if not handled carefully. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) and that your solvent and base are anhydrous. The slow, dropwise addition at 0 °C is critical to control the exotherm and minimize side reactions.

Step 3: Synthesis of 4-Ethyl-3-(4-nitrophenyl)piperazin-2-one (Intermediate 3)

Protocol:

  • Dissolve the crude 2-chloro-N-(2-(ethyl(4-nitrophenyl)amino)ethyl)acetamide in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) or sodium hydride (NaH, 1.2 equivalents, use with caution).

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the intramolecular cyclization by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • If the product precipitates, collect it by filtration. Otherwise, extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

ParameterRecommended Condition
Solvent DMF, Acetonitrile
Base K₂CO₃, NaH
Temperature 60-80 °C
Reaction Time 4-16 hours

Troubleshooting Guide: Step 3

Q1: The cyclization reaction is not going to completion.

  • Answer: Incomplete cyclization can be due to an insufficiently strong base or low reaction temperature. If using K₂CO₃, ensure it is finely powdered and the reaction is heated sufficiently. For a more potent base, sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be very effective. However, NaH is highly reactive and must be handled with care under an inert atmosphere.[5] Increasing the reaction temperature may also drive the reaction to completion.

Q2: I am observing the formation of oligomeric side products.

  • Answer: Intermolecular side reactions can compete with the desired intramolecular cyclization, especially at high concentrations. Running the reaction at a lower concentration (higher dilution) can favor the intramolecular pathway. The slow addition of the chloroacetamide intermediate to a heated suspension of the base can also promote the desired cyclization.

Step 4: Synthesis of this compound (Final Product)

Protocol (Catalytic Transfer Hydrogenation):

  • Dissolve 4-ethyl-3-(4-nitrophenyl)piperazin-2-one (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add ammonium formate (HCOONH₄, 4-5 equivalents).

  • Carefully add 10% palladium on carbon (Pd/C, 5-10 mol% Pd).

  • Heat the reaction mixture to reflux (typically 60-80 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by recrystallization or column chromatography.

ParameterRecommended Condition
Hydrogen Source Ammonium formate, Hydrazine hydrate, H₂ gas
Catalyst 10% Pd/C
Solvent Methanol, Ethanol, Ethyl Acetate
Temperature 40-80 °C
Reaction Time 1-4 hours

Troubleshooting Guide: Step 4

Q1: The reduction of the nitro group is incomplete.

  • Answer: Ensure that the Pd/C catalyst is active. Using a fresh batch of catalyst is recommended. Increase the amount of ammonium formate and/or the catalyst loading. Ensure the reaction is heated to a sufficient temperature to facilitate the decomposition of ammonium formate. If transfer hydrogenation is still problematic, consider using H₂ gas (balloon or Parr hydrogenator) with Pd/C.[6][7]

Q2: I am observing side products, possibly from the reduction of the amide bond in the piperazinone ring.

  • Answer: Catalytic transfer hydrogenation with ammonium formate and Pd/C is generally chemoselective for the reduction of nitro groups in the presence of amides.[8] However, under harsh conditions, over-reduction can occur. To avoid this, use milder conditions, such as a lower temperature or a shorter reaction time. Alternative, milder reducing agents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid can be used, although the workup for these reactions can be more complex.[9]

Q3: How do I effectively purify the final product?

  • Answer: The final product, being an aromatic amine, may be prone to oxidation and can be challenging to purify by chromatography. It is often best to purify by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes. If chromatography is necessary, using a silica gel column with an eluent containing a small amount of triethylamine can help prevent streaking. The purified product should be stored under an inert atmosphere and protected from light to prevent degradation.

Overall Workflow Diagram

Full_Synthesis cluster_0 Step 1: N-Arylation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Nitro Reduction A 1-Fluoro-4-nitrobenzene (or 4-Bromo-1-nitrobenzene) C N-Ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine A->C Route A or B B N-Ethylethylenediamine B->C Route A or B E 2-Chloro-N-(2-(ethyl(4-nitrophenyl)amino)ethyl)acetamide C->E Base (e.g., TEA) D Chloroacetyl chloride D->E F 4-Ethyl-3-(4-nitrophenyl)piperazin-2-one E->F Base (e.g., K2CO3) G This compound F->G Reduction (e.g., Pd/C, HCOONH4)

Caption: A comprehensive workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: Which N-arylation route (SNAr or Buchwald-Hartwig) is better?

A: The SNAr reaction (Route A) is generally preferred due to its operational simplicity and the lower cost of reagents. However, the Buchwald-Hartwig amination (Route B) is a valuable alternative if the SNAr reaction fails or gives low yields, as it is often more tolerant of different substrates. The choice will ultimately depend on your specific laboratory setup and reagent availability.

Q: My final product is unstable and changes color over time. What should I do?

A: Aromatic amines are susceptible to oxidation, which can cause them to darken in color. To minimize degradation, purify the final product as quickly as possible and store it under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial, preferably at a low temperature.

Q: Can I perform a one-pot reaction from the diamine intermediate to the piperazinone?

A: While a one-pot procedure for the acylation and cyclization steps is conceivable, it is generally not recommended. The conditions for the two steps are different, and attempting a one-pot reaction may lead to a complex mixture of products and lower overall yield. A stepwise approach with isolation (or at least a workup) of the chloroacetamide intermediate is more reliable.

Q: What analytical techniques are most useful for monitoring the reactions?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of each reaction. For more quantitative analysis and to identify intermediates and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. For characterization of the final product and key intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential.[10][11]

References

  • Yang, C., Teixeira, A. R., Shi, Y., Born, S. C., Lin, H., Li Song, Y., Martin, B., Schenkel, B., Peer Lachegurabi, M., & Jensen, K. F. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. RSC Advances, 8(10), 5148-5155.
  • Shigeno, M., Hayashi, K., Sasamoto, O., Hirasawa, R., Korenaga, T., Ishida, S., Nozawa-Kumada, K., & Kondo, Y. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 146(48), 32452-32462.
  • Strukil, V., Igrc, M. D., & Friščić, T. (2018).
  • Wang, L., Chen, Z., Ma, L., Wang, X., Su, H., & Feng, X. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 595.
  • BenchChem. (2025).
  • Kralj, M., Gmajnić, R., & Galić, N. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Huang, Y., Liu, Y., & Zhang, Y. (2009).
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2001). Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative. Organic Letters, 3(23), 3781-3784.
  • Reddit. (2018).
  • BenchChem. (2025).
  • Singleton, D. A. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Journal of the American Chemical Society, 140(30), 9365-9366.
  • Singh, P., & Kumar, A. (2014). A facile amidation of chloroacetyl chloride using DBU. Journal of Saudi Chemical Society, 18(5), 527-532.
  • Sirisha, K., Kumar, A., & Reddy, P. S. N. (2013). Synthesis and characterization of new piperazine fused triazoles. Der Pharma Chemica, 5(2), 243-249.
  • Wang, X., Wang, Y., Zhang, Y., & Wang, J. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Chinese Journal of Chemistry, 37(6), 565-570.
  • US8455691B2. (2013).
  • Das, A., & Jana, S. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advanced Chemical Engineering, 12(8), 245.
  • ResearchGate. (2014). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU.
  • Yokoyama, M., & Kondo, Y. (2016). SYNTHESIS OF 1-AROYL-1,2-DIHYDRO-3H-INDOL-3-ONES VIA CYCLIZATION OF N-[2-(2-CHLOROACETYL)PHENYL]BENZAMIDES WITH TRIETHYLAMINE IN. HETEROCYCLES, 92(6), 1059-1067.
  • Li, Z., et al. (2025). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure.
  • González, S., et al. (2011). A practical synthesis of N-alkyl-N-arylputrescines and cadaverines. Tetrahedron Letters, 52(42), 5434-5437.
  • Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17696-17701.
  • ResearchGate. (2025). Catalyst‐Free Hydrogen Proton Transfer Reduction of Nitrobenzamides to Aminobenzamides with iPrOH/KOH System.
  • Al-Zaydi, K. M., & Hafez, H. N. (2014). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Molecules, 19(9), 14698-14710.
  • Cornella, J., & Martin, R. (2014). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 5(4), 1435-1440.
  • Organic Chemistry Portal. (2016).
  • El-Gohary, N. S., & Shaaban, M. R. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919.
  • Organic Chemistry Portal. (2022). Synthesis of 1,2-diamines.
  • Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction.
  • Lin, C. H., & Chou, C. C. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Scientific Reports, 11(1), 3469.
  • Reddy, C. R., & Kumar, D. (2013). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 3(48), 25969-25972.
  • Kumar, S., & Singh, A. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
  • Chemistry LibreTexts. (2023).
  • Yilmaz, F., & Menteşe, M. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. Turkish Journal of Chemistry, 47(6), 1228-1240.
  • The Organic Chemistry Tutor. (2025).
  • Asian Journal of Green Chemistry. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
  • WO2003084950A1. (2000). Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
  • Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Beilstein Journal of Organic Chemistry, 20, 1022-1065.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • David Publishing. (2014).
  • CONICET. (2011). 1,n-Diamines. Part 3.
  • Yilmaz, F., & Menteşe, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(10), 941-950.
  • Gonzalez, C., et al. (2011). Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. The Journal of Physical Chemistry A, 115(26), 7626-7636.
  • The Royal Society of Chemistry. (2022).

Sources

Technical Support Center: Overcoming Solubility Issues with 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 3-(4-Aminophenyl)-4-ethylpiperazin-2-one is a structurally complex, dibasic molecule featuring a rigid piperazin-2-one core, a lipophilic N-ethyl group, and a 4-aminophenyl moiety. Researchers frequently encounter "brick-dust" or "grease-ball" solubility limitations with this compound in aqueous media at physiological pH.

This guide synthesizes field-proven troubleshooting strategies, grounded in physicochemical causality, to help drug development professionals resolve these bottlenecks.

Part 1: Diagnostic FAQs

Q1: Why does my this compound stock solution crash out when diluted into PBS (pH 7.4)? A1: This is a classic pH-dependent solubility crash. The molecule possesses two ionizable nitrogen centers: an aniline amine (pKa ~4.5) and a tertiary piperazine amine (pKa ~7.5–8.0). At pH 7.4, the aniline is entirely unionized, and the tertiary amine is near its inflection point, existing largely in its unprotonated, lipophilic free-base state. This drastically reduces the molecule's dielectric interaction with water, causing rapid precipitation.1[1].

Q2: I attempted a salt screen, but the resulting powder is highly hygroscopic and turns into a gum on the bench. What went wrong? A2: You likely selected a counterion with mismatched hydration energy (e.g., using straight HCl in a high-humidity environment). While 2[2], hygroscopicity and salt disproportionation are common failure modes. Troubleshooting step: Pivot to counterions that form more stable crystalline lattices, such as mesylate, tosylate, or citrate, and validate the solid state using Dynamic Vapor Sorption (DVS) to 3[3].

Q3: My in vitro cell assay requires a serum-free medium, and I cannot use DMSO concentrations above 0.1%. How can I achieve a 1 mM working concentration? A3: Use molecular encapsulation via cyclodextrins. The lipophilic 4-aminophenyl moiety and the ethyl chain are ideal "guests" for the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD). This host-guest complexation [], completely bypassing the need for organic co-solvents.

Part 2: Troubleshooting Workflows & Self-Validating Protocols

Strategy A: High-Throughput Salt Screening

Causality: Converting the free base to a salt using counterions with a pKa at least 3 units lower than the drug's basic center ensures complete protonation. This creates strong ionic dipole interactions with water, significantly increasing thermodynamic solubility[2].

Protocol: 96-Well Miniaturized Salt Screening

  • Preparation: Dispense 2 mg of this compound free base into each well of a 96-well glass-bottom plate.

  • Solvent Addition: Add 100 µL of a screening solvent (e.g., THF, acetone, or ethanol) to dissolve the free base.

  • Counterion Introduction: Add 1.05 molar equivalents of various counterions (e.g., HCl, methanesulfonic acid, citric acid, maleic acid) to respective wells.

  • Crystallization: Subject the plate to a controlled cooling ramp (0.5°C/min) from 50°C to 5°C, or allow slow evaporation over 48 hours.

  • Validation (Self-Validating Step): Analyze the resulting precipitates via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A distinct diffraction pattern and a single, sharp endothermic melting peak confirm the formation of a pure, stable crystalline salt rather than an amorphous precipitate or physical mixture[3].

Strategy B: Cyclodextrin Inclusion Complexation

Causality: If salt formation yields unstable polymorphs, molecular encapsulation is the premier alternative. The hydrophilic exterior of the cyclodextrin torus maintains aqueous solubility without altering the drug's ionization state or increasing formulation tonicity[].

Protocol: Phase-Solubility and Kneading Method

  • Phase Solubility Profiling: Prepare aqueous solutions containing increasing concentrations of HP-β-CD (0 to 50 mM). Add an excess of the API to each vial. Shake at 37°C for 48 hours, filter (0.45 µm), and quantify dissolved API via HPLC to establish the binding constant (K_1:1).

  • Kneading (Complex Preparation): Weigh the API and HP-β-CD in a 1:1 molar ratio.

  • Wetting: Transfer to a mortar and wet with a minimal amount of 50% v/v ethanol/water to form a paste.

  • Trituration: Knead vigorously for 45 minutes, ensuring continuous mechanical shearing to drive the host-guest complexation.

  • Validation (Self-Validating Step): Dry the complex in a vacuum desiccator for 24 hours. Validate complexation using Fourier Transform Infrared Spectroscopy (FTIR).5[5], confirming the functional groups are sequestered within the cavity.

Strategy C: Amorphous Solid Dispersions (ASD)

Causality: For formulations requiring oral delivery, converting the crystalline API into an amorphous state dramatically lowers the thermodynamic barrier to dissolution.6[6].

Part 3: Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the physicochemical mechanisms applied to poorly soluble basic drugs.

Enhancement StrategyMechanism of ActionRepresentative Excipient / ReagentExpected Solubility IncreaseOptimal Application
Free Base (Control) Baseline lipophilicityNone1x (Baseline)Reference Standard
Salt Formation Ionization & ionic-dipole interactionsHCl, Methanesulfonic acid~40x[2]High-concentration IV stocks
Cyclodextrin Complexation Host-guest molecular encapsulationHP-β-CD, SBE-β-CD~80xCell culture assays, Ophthalmic
Dendrimer Encapsulation Micellar static encapsulationPAMAM Dendrimers~37x[7]Targeted delivery formulations
Amorphous Solid Dispersion Disruption of crystalline latticeCopovidone (Hot-Melt Extrusion)10x - 40x[6]Oral solid dosage forms

Part 4: Solubility Enhancement Decision Workflow

SolubilityWorkflow Start 3-(4-Aminophenyl)- 4-ethylpiperazin-2-one (Poorly Soluble Free Base) Assess Physicochemical Profiling (pKa ~4.5 & 7.8, High LogP) Start->Assess Decision Target Formulation Type? Assess->Decision Salt Salt Screening (HCl, Mesylate) Decision->Salt High-Concentration Liquid / IV CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Decision->CD Cell Assays / Ophthalmic ASD Amorphous Solid Dispersion (Hot-Melt Extrusion) Decision->ASD Oral Solid Dosage ValSalt Validate via PXRD & DSC Salt->ValSalt ValCD Validate via FTIR & NMR CD->ValCD ValASD Validate via DSC (Tg) ASD->ValASD Success Enhanced Aqueous Solubility Achieved ValSalt->Success ValCD->Success ValASD->Success

Decision tree workflow for selecting and validating solubility enhancement strategies.

Part 5: References

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization Source: PMC (nih.gov) URL:

  • A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development Source: Material Science Journal URL:

  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL:

  • Liquid Formulation Solubility Enhancement Source: Sigma-Aldrich URL:

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Source: ACS Publications URL:

  • Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin Source: ResearchGate URL:

  • Optimizing drug Solubility for enhanced oral formulation performance Source: Seppic URL:

  • Solubility Enhancement with Dendrimers Source: Sigma-Aldrich URL:

Sources

3-(4-Aminophenyl)-4-ethylpiperazin-2-one stability and degradation studies

[1]

Status: Operational Subject: this compound Classification: NCE / API Intermediate Chemical Risk Profile: Oxidation Sensitive | Hygroscopic | Racemization Prone[1]

Part 1: The Troubleshooting Dashboard

Quick solutions for observed experimental anomalies.

🔴 Issue: Sample has turned pink, brown, or black.

Diagnosis: Oxidative Coupling of the Aniline Moiety. The primary amine on the phenyl ring is highly susceptible to radical cation formation, leading to azo-coupling or quinone imine formation. This is often accelerated by light and trace metals.[1] Corrective Action:

  • Immediate: Re-purify via recrystallization (ethanol/water) or prep-HPLC.[1]

  • Prevention: Store under Argon/Nitrogen. Add 0.1% sodium bisulfite or EDTA to aqueous buffers to scavenge radical initiators.[1]

  • Storage: Amber glass is mandatory.[1]

🟡 Issue: "Ghost" peak at RRT ~0.9 or ~1.1 in HPLC.

Diagnosis: C3-Racemization. The chiral center at C3 (alpha to the carbonyl) is chemically labile.[1] In basic conditions (pH > 8), the C3 proton can be abstracted, forming a planar enolate intermediate that re-protonates to form the enantiomer. Corrective Action:

  • Check pH: Ensure formulation/buffer pH is < 7.5.

  • Solvent Choice: Avoid protic solvents with strong bases (e.g., Methanol/KOH).[1]

  • Validation: Run a Chiral HPLC method (e.g., Chiralpak AD-H) to quantify enantiomeric excess (ee).

🔵 Issue: Mass spec shows M+18 peak (Hydrolysis).

Diagnosis: Lactam Ring Opening. While piperazin-2-ones are more stable than

1Corrective Action:
  • Buffer Check: Maintain pH 4.0–8.0.

  • Moisture Control: Store lyophilized powder at -20°C with desiccant.

Part 2: Deep Dive – Degradation Mechanisms

Understanding the "Why" behind the instability.

The stability profile of APEP-2 is governed by three competing pathways. The diagram below visualizes the structural fate of the molecule under stress.

Pathway Visualization (Graphviz)[1]

APEP_Degradationcluster_mechMechanistic DriversAPEPThis compound(Intact API)OxidationAzo-Dimers / Quinone Imines(Pink/Brown Polymer)APEP->Oxidation Oxidative Stress(Light/Air/Metals)HydrolysisRing-Opened Amino Acid(M+18 Daltons)APEP->Hydrolysis Acid/Base Hydrolysis(pH <2 or >10)RacemizationEnantiomer (R/S Mix)(Loss of Optical Rotation)APEP->Racemization Base-Catalyzed Enolization(pH > 8)NOxideN-Oxide (N4-Position)(M+16 Daltons)APEP->NOxide Peroxides/Oxidants

Figure 1: Primary degradation pathways for APEP-2.[1] The aniline oxidation pathway (Red) is the most visually apparent, while racemization (Green) is the most insidious for biological activity.

Part 3: Validated Stability Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method's specificity.[1]

Stress ConditionReagent / ConditionDurationExpected Degradant
Acid Hydrolysis 0.1 N HCl, 60°C4–24 HoursRing-opened acid (M+18)
Base Hydrolysis 0.1 N NaOH, Ambient1–4 HoursRing-opened acid + Racemate
Oxidation 3% H₂O₂, Ambient1–2 HoursN-Oxides (M+16), Azo-dimers
Photostability UV/Vis Light (1.2M lux hours)24 HoursBrown precipitate (Polymer)
Thermal 60°C (Solid State)7 DaysMinimal (unless humid)

Step-by-Step Methodology:

  • Preparation: Dissolve APEP-2 to a concentration of 1 mg/mL in Acetonitrile/Water (50:50).

  • Dosing: Add the stress reagent (e.g., HCl) to reach the final concentration listed above.

  • Quenching: CRITICAL STEP. Neutralize acid/base samples immediately before injection to prevent damage to the HPLC column.

    • Tip: For oxidative samples, quench with Sodium Thiosulfate to stop the reaction.

  • Analysis: Inject 10 µL onto a C18 column (see below).

Protocol B: Stability-Indicating HPLC Method

Recommended starting conditions for separating APEP-2 from its degradants.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

    • Why: The basic piperazine nitrogen requires a column capable of high pH or end-capped to reduce tailing.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 8.[1]5) or 0.1% TFA (pH 2.0).[1]

    • Note: High pH (Ammonium Acetate) keeps the aniline unprotonated, improving peak shape, but risks on-column racemization if run too slowly. Low pH (TFA) is safer for stability. [1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Aniline absorption) and 210 nm (Amide backbone).[1]

Part 4: FAQ – Expert Insights

Q: Can I store APEP-2 in DMSO stocks? A: Yes, but with caution. DMSO is hygroscopic and can act as a mild oxidant over time.[1]

  • Recommendation: Store DMSO stocks at -80°C. For short-term use, purge the headspace with Argon.[1] If the solution turns yellow/orange, oxidation has occurred.

Q: Why is the "Ethyl" group significant for stability? A: The ethyl group attached to the N4 nitrogen creates a tertiary amine. While less reactive than the primary aniline, tertiary amines can form N-oxides in the presence of peroxides (common impurities in un-stabilized ethers or old PEG solutions).

  • Check: Ensure your solvents are "Peroxide Free" or HPLC grade.[1]

Q: How do I prevent racemization during synthesis/workup? A: Racemization occurs via the removal of the proton at C3. This proton is acidic because it is adjacent to an electron-withdrawing carbonyl (lactam) and a phenyl ring.[1]

  • Avoid: Strong bases (NaH, LDA) or prolonged exposure to weak bases (Carbonates) in protic solvents.[1]

  • Workup: Keep aqueous washes neutral or slightly acidic (pH 5-6).[1]

References

  • Oxidation of Aromatic Amines

    • Mechanism:[1][2][3][4] Primary aromatic amines (anilines) undergo one-electron oxidation to form radical cations, which couple to form azo-compounds or polymers (browning).[1]

    • Source: Pospíšil, J. "Aromatic amines as antioxidants and antiozonants." Plastics, Rubber and Composites, 2003. (General Principle Citation).

  • Hydrolysis of Piperazin-2-ones

    • Mechanism:[1][2][3][4] The 6-membered lactam ring is generally stable but hydrolyzes under extreme pH.[1] The reaction follows standard amide hydrolysis kinetics.

    • Source: Gao, H. et al. "Degradation of piperazine in post-combustion CO2 capture." International Journal of Greenhouse Gas Control, 2013. (Demonstrates piperazine ring stability and degradation pathways). [1]

  • Racemization of Chiral Lactams

    • Mechanism:[1][2][3][4] Proton abstraction at the

      
      -position to the carbonyl leads to enolization and loss of chirality.
      
    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Section: Tautomerism and Racemization).[1]

  • Stability Testing Guidelines

    • Protocol: International Conference on Harmonisation (ICH) Q1A(R2): Stability Testing of New Drug Substances and Products.[1]

    • Source: ICH Guidelines.[1]

Technical Support Center: Optimizing Reaction Conditions for Piperazinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to navigate the complexities of synthesizing this privileged heterocyclic scaffold. Piperazinones are key structural motifs in numerous pharmaceuticals, and mastering their synthesis is crucial for advancing medicinal chemistry programs.[1][2]

This resource is structured to address the practical challenges you face in the lab, moving from general questions to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about strategy and planning for piperazinone synthesis.

Q1: What are the primary synthetic strategies for constructing the piperazinone core, and how do I select the most appropriate one?

A1: The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, and scalability requirements. The three most versatile and widely adopted strategies are:

  • Tandem Reductive Amination and Cyclization: This is a robust and highly flexible method, often performed in a one-pot fashion. It typically involves reacting an α-amino ester with an N-substituted 2-oxoethyl amine under reductive amination conditions, which is followed by an intramolecular cyclization.[3] This method is particularly useful for accessing a wide variety of substituted piperazinones by simply changing the amino ester or the aldehyde component.[4] Asymmetric versions using chiral catalysts have also been developed to control stereochemistry.[5]

  • Ugi Multicomponent Reaction (MCR): The Ugi reaction is a powerful tool for generating molecular diversity. For piperazinones, a "disrupted" Ugi reaction is often employed where an aziridine aldehyde, an amino acid, and an isocyanide react to form an intermediate that can be cyclized to the piperazinone core.[6][7][8] This approach is highly convergent and ideal for library synthesis and exploring structure-activity relationships (SAR). Post-Ugi functionalization and cyclization offer another pathway to highly functionalized piperazinones.[9][10]

  • Cyclization of Pre-formed Diamine Precursors: This classical approach involves synthesizing a linear diamine precursor and then inducing cyclization to form the lactam ring. A common method involves the reaction of a substituted 1,2-diamine with a reagent like a cyanohydrin acetate or by deprotection and spontaneous cyclization of a suitably protected diamine ester.[11][12]

Decision Criteria:

  • For Diversity & Library Synthesis: The Ugi MCR is unparalleled in its ability to quickly generate a large number of analogs.[7][13]

  • For Specific, Scalable Targets: Tandem reductive amination often provides a more direct and scalable route with well-defined reaction parameters.[3][14]

  • For Complex Stereochemistry: Asymmetric catalytic methods, often based on reductive amination or domino reactions, are the preferred choice when precise control of chirality is required.[5][15][16]

Q2: How critical is the use of protecting groups, and what is the best strategy for N-Boc-piperazine?

A2: Protecting groups are fundamental to piperazinone synthesis, especially when dealing with the piperazine heterocycle itself, which has two reactive secondary amines.[17] The tert-butoxycarbonyl (Boc) group is the most common N-protecting group due to its stability under a wide range of conditions and its facile removal under acidic conditions.[18]

The Core Strategy: Using mono-protected N-Boc-piperazine allows for selective functionalization at the free secondary amine.[19] Once the desired modification is made (e.g., N-arylation or N-alkylation), the Boc group can be cleaved to reveal the second amine for further reaction, leading to differentially N,N'-disubstituted products.[14] This orthogonal reactivity is the cornerstone of modern piperazine chemistry.[18]

Common Issues:

  • Accidental Deprotection: The Boc group can be labile in the presence of strong acids or high temperatures. Reaction conditions must be chosen carefully.

  • Incomplete Protection/Deprotection: This leads to mixtures of unprotected, mono-protected, and di-protected species, complicating purification. Ensure reactions go to completion by monitoring with TLC or LC-MS.

Q3: My starting materials (aldehydes, amines) are not perfectly pure. How will this impact my reaction?

A3: The purity of starting materials is paramount, particularly in multicomponent reactions like the Ugi synthesis and in catalytic processes where impurities can poison the catalyst.

  • Aldehydes: Aldehydes are prone to oxidation to the corresponding carboxylic acids. The presence of acid can interfere with base-sensitive steps or neutralize amine reactants. It is often advisable to use freshly distilled or purified aldehydes.

  • Amines: Primary amines can self-condense or form side products. Ensure the purity of your amino acid esters or diamines, as small impurities can lead to significant byproduct formation, especially in one-pot cascade reactions.[1]

  • Solvents: Anhydrous conditions are often critical, especially in reductive aminations that form an intermediate imine via dehydration. Using dry solvents and adding a dehydrating agent like molecular sieves (4 Å) can significantly improve yields.[5]

Troubleshooting Guides

Problem Area 1: Low or No Product Yield
Q: My one-pot reductive amination and cyclization reaction has stalled, resulting in a low yield of the desired piperazinone. What are the most probable causes and how can I fix it?

A: Low yields in this tandem reaction typically point to a failure in one of the three key steps: imine formation, reduction, or cyclization. A systematic approach is needed to identify the bottleneck.

Troubleshooting Workflow for Low Yield

A troubleshooting decision tree for low-yield reactions.

Detailed Solutions:

  • Inefficient Imine Formation: The initial condensation between the amine and the carbonyl compound to form an imine (or enamine) is a reversible equilibrium.

    • Solution: Drive the equilibrium forward by removing water. Add a dehydrating agent like 4 Å molecular sieves or MgSO₄.[5] For sluggish reactions, a catalytic amount of acid (e.g., acetic acid) can promote imine formation, but this must be compatible with your substrates.

  • Poor Reduction: The choice of reducing agent is critical.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and tolerant of slightly acidic conditions, but sometimes a stronger reductant is needed.[20] Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be very effective for clean reductions, though it may not be compatible with other functional groups in the molecule.[1][11]

  • Failure of Intramolecular Cyclization: The final step, the intramolecular attack of the secondary amine on the ester to form the lactam, can be slow.

    • Solution: This step is often promoted by heat. After confirming the reduction is complete via TLC or LC-MS, increasing the reaction temperature (e.g., to 50-80 °C) can drive the cyclization to completion.[15] In some cases, the presence of a non-nucleophilic base may be required to facilitate the final ring closure.

Problem Area 2: Side Product Formation & Selectivity Issues
Q: I am attempting to synthesize a mono-N-substituted piperazine, but I am getting significant amounts of the N,N'-disubstituted byproduct. How can I improve selectivity?

A: This is a classic selectivity problem arising from the two nucleophilic nitrogen atoms of the piperazine ring.

StrategyPrincipleExperimental ProtocolPros & Cons
Large Excess of Piperazine Statistical ControlUse 5-10 equivalents of piperazine relative to the electrophile.[19]Pro: Simple, one step. Con: Wasteful of reagent, requires difficult purification to remove excess piperazine.
Mono-Protection (N-Boc) Orthogonal ReactivityUse N-Boc-piperazine as the starting material.[18] After the first substitution, remove the Boc group with an acid (e.g., TFA in DCM) to perform the second substitution.Pro: Excellent control, clean reactions. Con: Adds two steps (protection/deprotection) to the sequence.

Expert Recommendation: For any synthesis requiring high purity and control, the mono-protection strategy is vastly superior and the industry standard. The additional steps are almost always justified by the simplified purification and higher overall yield of the desired product.

Q: My reaction to produce a chiral piperazinone is resulting in a racemic mixture or low enantiomeric excess (ee). What factors control stereoselectivity?

A: Achieving high stereoselectivity is a common challenge and depends heavily on the chosen synthetic route.

  • Cause 1: Racemization of Starting Materials. If you are using an α-amino acid derivative, the α-proton can be acidic and may epimerize under harsh basic or acidic conditions.

    • Solution: Use mild reaction conditions. For example, in reductive aminations, keep the temperature low (-10 to 0 °C) during imine formation.[11] Avoid strong, non-nucleophilic bases if possible.

  • Cause 2: Non-Stereoselective Reaction. If the bond-forming reaction itself does not discriminate between enantiotopic faces, a racemic product will result.

    • Solution: Employ an asymmetric catalyst. For reductive amination cascades, chiral iridium or rhodium complexes paired with specific ligands have shown excellent results in delivering high enantioselectivity.[5] For other cyclizations, organocatalysts can also provide powerful asymmetric induction.[15][16]

  • Cause 3: Ineffective Chiral Auxiliary. If using a chiral auxiliary, it may not be exerting sufficient steric influence to direct the reaction pathway.

    • Solution: Screen different chiral auxiliaries or reconsider the synthetic strategy to incorporate an asymmetric catalytic step.

Problem Area 3: Purification Challenges
Q: My final piperazinone product is highly polar and water-soluble, making it difficult to extract and purify via standard silica gel chromatography. What are my options?

A: The basic nitrogen atoms in the piperazinone core often cause streaking on silica gel and lead to poor separation.[21]

Purification Strategies for Polar Piperazinones

Purification options for challenging piperazinone products.

  • Modified Chromatography: Adding a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the eluent can neutralize the acidic silanol groups on the silica surface, preventing peak tailing.

  • Purification via Salt Formation: Piperazinones, being basic, often form highly crystalline salts (e.g., hydrochlorides, acetates).[21][22] Precipitating the product as a salt can be an excellent method for both purification and isolation, separating it from non-basic impurities. The pure free base can be regenerated by treatment with a base.

  • Derivatization: If the polar N-H group is the source of the problem, consider protecting it with a Boc group. The resulting N-Boc-piperazinone will be significantly less polar and will behave much better during chromatography. The Boc group can then be removed in a clean, final step.

Key Experimental Protocols

Protocol 1: One-Pot Synthesis of a Substituted Piperazinone via Tandem Reductive Amination-Cyclization

This protocol is adapted from methodologies described for the efficient synthesis of piperazinone cores.[3]

  • Imine Formation: To a solution of the desired α-amino acid methyl ester (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M), add the N-(2-oxoethyl)amide (1.0 eq) and 4 Å molecular sieves (approx. 1g per mmol of ester). Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials and formation of the linear diamine intermediate.

  • Cyclization: Upon completion of the reduction, filter off the molecular sieves. The cyclization may proceed spontaneously. If it is slow, transfer the solution to a sealed vessel and heat to 40-50 °C for 6-12 hours until the formation of the piperazinone is complete.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using one of the methods described in the purification troubleshooting section.

Protocol 2: Solid-Phase Synthesis via Disrupted Ugi Reaction

This protocol outlines a general workflow for creating piperazinone libraries on a solid support, based on established methods.[6][7]

  • Resin Loading: Swell FMP resin in N,N-Dimethylformamide (DMF). In a separate flask, perform a reductive amination between the desired amino ester (2.0 eq) and the resin's aldehyde group using NaBH(OAc)₃ (2.5 eq) in DMF/AcOH to anchor the first component. Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.

  • Deprotection: If the loaded amino ester was protected (e.g., as a methyl ester), perform an on-resin saponification using LiOH in THF/H₂O to reveal the free carboxylate. Wash the resin thoroughly.

  • Disrupted Ugi Reaction: Swell the resin in Trifluoroethanol (TFE). Add the aziridine aldehyde dimer (3.0 eq) and the isocyanide (3.0 eq). Agitate the reaction mixture at room temperature for 24 hours. This forms the N-acyl aziridine intermediate on the resin.

  • Nucleophilic Opening & Cyclization: Wash the resin. Add a solution of the desired nucleophile (e.g., a thiol or azide, 5.0 eq) in a suitable solvent to open the aziridine ring, which is followed by spontaneous cyclization to the piperazinone.

  • Cleavage and Purification: Wash the resin extensively. Cleave the final piperazinone product from the solid support using a solution of 95% Trifluoroacetic acid (TFA) in water. Concentrate the cleavage solution and purify the crude product by preparative HPLC.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. Available from: [Link]

  • Solid-Phase Synthesis Using the Disrupted Ugi Reaction. MDPI. Available from: [Link]

  • Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters. Available from: [Link]

  • Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Figshare. Available from: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available from: [Link]

  • Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters. Available from: [Link]

  • Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. The Journal of Organic Chemistry. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]

  • Synthesis method of chiral piperazinone derivative. Google Patents.
  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available from: [Link]

  • Synthesis of piperazin-2-one 9. ResearchGate. Available from: [Link]

  • Piperazine - Wikipedia. Wikipedia. Available from: [Link]

  • Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. MDPI. Available from: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed. Available from: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Available from: [Link]

  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Available from: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PMC. Available from: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available from: [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC. Available from: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. Available from: [Link]

  • Optimization of the reaction conditions a. ResearchGate. Available from: [Link]

  • Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. Available from: [Link]

  • Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. Google Patents.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. TUE. Available from: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-(4-Aminophenyl)-4-ethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this class of compounds. By understanding the chemical nature of the piperazin-2-one lactam, the basic ethylpiperazine moiety, and the reactive aromatic amine, we can proactively address issues and ensure the integrity of your experimental outcomes. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Section 1: Foundational Knowledge & Handling

This section addresses the most frequently asked questions regarding the fundamental properties, safe handling, and storage of this compound.

Q1: What are the primary safety concerns when working with this compound?

Answer: The primary concern stems from the primary aromatic amine moiety. Aromatic amines as a class are known for potential health hazards, including carcinogenicity, mutagenicity, and skin sensitization.[1][2] Most are lipid-soluble and can be readily absorbed through the skin.[1] Therefore, stringent safety protocols are mandatory.

Core Safety Recommendations:

  • Personal Protective Equipment (PPE): Always use a government-approved respirator, compatible chemical-resistant gloves, and safety goggles.[3]

  • Ventilation: Handle the compound, especially in its solid form, in a certified chemical fume hood to avoid inhalation of dust particles.[3]

  • Waste Disposal: Dispose of all waste in accordance with institutional and national regulations for hazardous chemical waste.

  • Toxicity: This compound should be treated as a potential irritant to the eyes, skin, and respiratory system.[3] Long-term exposure risks, while not specifically defined for this molecule, should be inferred from the general hazards of primary aromatic amines.[4][5]

Q2: My solid compound appears to be changing color over time. What is happening and how should I store it?

Answer: Color change, typically a darkening or yellowing, is a common indicator of degradation in compounds containing an aromatic amine. This is most often due to oxidation.

Primary Causes & Solutions:

  • Oxidation: The electron-rich aminophenyl group is susceptible to oxidation from atmospheric oxygen, which can be accelerated by light. This process forms colored impurities.[6]

    • Solution: Store the solid compound in a tightly sealed, amber glass vial or a container protected from light. For long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing.[6]

  • Hygroscopicity: The piperazine moiety can be hygroscopic, readily absorbing moisture from the air.[7] This can affect weighing accuracy and potentially accelerate degradation pathways.

    • Solution: Store in a desiccator over a drying agent. When not in use, ensure the container is tightly sealed.

  • Light Sensitivity: Piperazine derivatives can be light-sensitive, leading to photodegradation.

    • Solution: Always store in light-resistant containers and minimize exposure to direct light on the lab bench.[6]

Recommended Storage Conditions: For optimal stability, store the compound at a controlled room temperature or below, protected from light and moisture. For solutions, especially in organic solvents like DMSO, storage at -20°C or -80°C in single-use aliquots is recommended to prevent freeze-thaw cycles.[6]

Section 2: Troubleshooting In Vitro & Analytical Experiments

This section focuses on resolving common issues encountered during biological assays and analytical characterization.

Q3: I'm observing precipitation of my compound in my aqueous assay buffer, leading to inconsistent results. How can I improve its solubility?

Answer: Poor aqueous solubility is a frequent challenge for piperazine derivatives, which often have a lipophilic character despite the presence of the hydrophilic piperazine ring.[8] Inconsistent results are a classic symptom of a compound precipitating out of solution at the tested concentration.[6]

The diagram below outlines a systematic workflow for addressing these solubility issues.

G cluster_0 Solubility Troubleshooting Workflow start Inconsistent Assay Results (Suspect Precipitation) solubility_test Determine Kinetic Solubility in Assay Medium start->solubility_test precip_check Precipitation Observed? solubility_test->precip_check ph_adjust Adjust pH (if assay permits) Target pH < pKa precip_check->ph_adjust Yes proceed Proceed with Assay at Concentration < Kinetic Solubility precip_check->proceed No cosolvent Increase Co-solvent (e.g., DMSO) Keep final concentration <0.5% ph_adjust->cosolvent salt Consider Salt Formation (e.g., HCl, mesylate salt) cosolvent->salt

Caption: A systematic workflow for troubleshooting and optimizing compound solubility in aqueous media.

Step-by-Step Solutions:

  • Determine Kinetic Solubility: Before proceeding, you must determine the maximum concentration at which your compound remains soluble in your specific assay buffer. This provides a clear upper limit for your experiments. A detailed protocol is provided below.

  • pH Adjustment: The piperazine moiety is basic.[9] Lowering the pH of the buffer will protonate the piperazine nitrogens, increasing the compound's ionization and, typically, its aqueous solubility.[8] Check if your assay's biology can tolerate a more acidic pH.

  • Use of Co-solvents: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous buffer, ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%. This small amount of co-solvent can help maintain solubility.[8]

  • Salt Formation: For future experiments, consider synthesizing or purchasing a salt form of the compound (e.g., hydrochloride or mesylate). Converting a free base to a salt is a highly effective and standard pharmaceutical practice for enhancing aqueous solubility.[8]

Technique Mechanism Pros Cons
pH Adjustment Increases ionization of the basic piperazine moiety.Simple, effective for basic compounds.May not be compatible with all biological assays.
Co-solvents (e.g., DMSO) Increases the solvent's capacity to dissolve lipophilic molecules.Easy to implement for stock solutions.High concentrations can be toxic to cells or interfere with assays.
Salt Formation The ionic salt form is generally more water-soluble than the free base.Highly effective, can improve stability.Requires chemical modification; a salt screening may be needed.[8]
Advanced Formulation Encapsulation (e.g., with cyclodextrins) or creating nanosuspensions.Can dramatically increase apparent solubility.Complex, requires specialized formulation expertise.
Protocol: Kinetic Solubility Determination via Turbidimetry

This protocol provides a quick assessment of the concentration at which your compound begins to precipitate from a solution.

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound (e.g., 10-20 mM) in 100% DMSO.

  • Prepare Assay Buffer: Fill the wells of a 96-well plate with your final assay buffer.

  • Serial Dilution: Perform a serial dilution of your DMSO stock solution directly into the assay buffer to achieve a range of final compound concentrations.

  • Incubation: Seal the plate and incubate at the assay temperature (e.g., 37°C) for 1-2 hours, with gentle shaking.

  • Measure Turbidity: Use a plate reader to measure the absorbance (optical density) at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Analysis: Plot absorbance vs. concentration. The concentration at which the absorbance begins to sharply increase indicates the onset of precipitation and defines the kinetic solubility limit.

Q4: My HPLC analysis shows significant peak tailing for my compound. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like this is a classic analytical challenge in reverse-phase HPLC. It is typically caused by secondary ionic interactions between the protonated basic nitrogen of the piperazine ring and negatively charged residual silanols on the silica-based stationary phase.[6]

Troubleshooting HPLC Methods:

  • Mobile Phase pH Adjustment: Adjust the pH of the aqueous component of your mobile phase.

    • Low pH (e.g., 2.5-3.5): At this pH, both the piperazine nitrogens will be protonated, and the residual silanols on the column will be neutral, minimizing ionic interactions. This is often the most effective solution.

    • High pH (e.g., 8-10): Using a pH-stable column, you can deprotonate the piperazine, making it neutral and reducing ionic interactions.

  • Add an Amine Modifier: Add a small amount of a competitive base, like 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte and improving peak shape.[6]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. An embedded polar group (polar-embedded) column or a C8 or Phenyl column may offer different selectivity and reduced tailing.[6]

Section 3: Understanding Compound Stability & Degradation

The chemical structure of this compound contains two key moieties susceptible to degradation: the aromatic amine and the lactam ring.

Q5: My compound seems to lose potency in solution over the course of an experiment. What are the likely degradation pathways?

Answer: A loss of potency or inconsistent results over time strongly suggests compound degradation.[6] For this molecule, the two most probable pathways are oxidation of the aromatic amine and hydrolysis of the lactam ring.

G cluster_1 Potential Degradation Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway parent This compound nitroso Nitroso Derivative parent->nitroso O2, light, metal ions hydrolyzed Ring-Opened Amino Acid Derivative parent->hydrolyzed H2O (Strong Acid/Base) nitro Nitro Derivative nitroso->nitro polymeric Polymeric Impurities (Colored) nitro->polymeric

Caption: Major potential degradation pathways for this compound in experimental settings.

Key Degradation Mechanisms:

  • Oxidation of the Aromatic Amine: As discussed in Q2, the aminophenyl group is easily oxidized. In solution, this can be catalyzed by trace metal ions, light, or dissolved oxygen, leading to a variety of degradation products and a loss of the parent compound.[10]

    • Mitigation: Prepare solutions fresh whenever possible. If solutions must be stored, use an amber vial and consider de-gassing the solvent. Adding antioxidants like butylated hydroxytoluene (BHT) may be beneficial if compatible with the assay.[6]

  • Hydrolysis of the Lactam: The piperazin-2-one ring contains a lactam (a cyclic amide). Under strongly acidic or basic conditions, this ring can undergo hydrolysis, breaking the amide bond and opening the ring to form an amino acid derivative.

    • Mitigation: Ensure the pH of your solutions and buffers is maintained within a stable range, typically between pH 4 and 8, unless a pH adjustment is explicitly needed for solubility. Conduct a pH-stability profile to identify the optimal pH for long-term storage if required.[6]

To confirm degradation, perform a time-course study using LC-MS. Analyze a freshly prepared solution and compare it to a solution that has been incubated under your experimental conditions (e.g., 37°C for 24 hours). The appearance of new peaks with different mass-to-charge ratios alongside a decrease in the parent peak area will confirm instability.

References

  • Center for Environmental Health, Sciences & Education of Southwestern PA. (n.d.). Chemical Fact Sheet - AROMATIC AMINES. Retrieved from [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Neumann, H. G. (2005). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. IARC Scientific Publications. Retrieved from [Link]

  • LGC. (n.d.). Aromatic and heterocyclic aromatic amines: colourful. Flavourful. Carcinogenic. LGC Limited. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (i) 4-Acetyl-1-(4-aminophenyl)piperazine. Retrieved from [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Retrieved from [Link]

  • Science.gov. (n.d.). piperazines: Topics by Science.gov. Retrieved from [Link]

  • Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Szałaj, N., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. PMC. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • Wang, G., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Atlantis Press. (n.d.). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Synthesis of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

[1]

Current Status: Operational Topic: Impurity Profiling & Process Optimization Target Molecule: 3-(4-Aminophenyl)-4-ethylpiperazin-2-one (CAS: Generic Analog) Primary Reaction: Catalytic Hydrogenation (Nitro

1

Technical Overview: The Chemistry of Reduction

The synthesis of This compound typically hinges on the chemoselective reduction of its nitro precursor, 3-(4-nitrophenyl)-4-ethylpiperazin-2-one .[1] While the piperazinone lactam core is generally robust, the reduction of the nitro group is complex and prone to "pathway deviation," leading to colored impurities and toxic by-products.

The reduction follows the Haber Mechanism , where the reaction bifurcates into a Direct Pathway (desired) and a Condensation Pathway (undesired).

Mechanism & Pathway Visualization

The diagram below maps the kinetic competition between clean reduction and impurity formation.

HaberMechanismNitroNitro Precursor(Starting Material)NitrosoNitroso Intermediate(Highly Reactive)Nitro->Nitroso+H2 (Fast)HydroxylamineHydroxylamine(Toxic/Mutagenic)Nitroso->Hydroxylamine+H2 (Fast)AzoxyAzoxy Dimer(Deep Yellow)Nitroso->AzoxyCondensation(Base/Heat catalyzed)AnilineTarget Amine(Product)Hydroxylamine->Aniline+H2 (Slow/Rate Limiting)Hydroxylamine->AzoxyCondensationAzoAzo Dimer(Orange/Red)Azoxy->Azo+H2HydrazoHydrazo Dimer(Unstable)Azo->Hydrazo+H2Hydrazo->Aniline+H2 (Very Slow/Difficult)

Figure 1: The Haber Mechanism adapted for Piperazinone derivatives. The "Condensation Pathway" (bottom) is the primary source of colored impurities.

Troubleshooting Dashboard

Select the symptom that best matches your current experimental observation.

Symptom A: Reaction mixture turned bright orange or red.
  • Diagnosis: Azo/Azoxy Contamination. [1]

    • Cause: The concentration of the Nitroso intermediate was too high, or the reaction medium was slightly basic. This allowed the Nitroso and Hydroxylamine species to condense (couple) rather than reduce.

    • Immediate Fix: Do not stop the reaction. Increase temperature (

      
      ) and H2 pressure (5-10 bar) to force the reduction of the Azo dimer into the amine. This is kinetically slow but possible.
      
    • Prevention: Increase agitation speed (rpm) to improve H2 mass transfer. Avoid basic solvents.

Symptom B: Reaction stalled; HPLC shows a peak at M-16 relative to product.[1]
  • Diagnosis: Hydroxylamine Accumulation (

    
    ). [1]
    
    • Cause: The final reduction step (Hydroxylamine

      
       Amine) has the highest activation energy. Catalyst poisoning or insufficient catalyst loading often causes the reaction to "park" here.
      
    • Risk: Hydroxylamines are often mutagenic and thermally unstable.

    • Immediate Fix: Add a fresh aliquot of catalyst. If using Pd/C, consider adding a promoter like Vanadium (e.g.,

      
      ) which specifically accelerates this step.
      
Symptom C: Product yield is low; NMR shows ring-opened species.[1]
  • Diagnosis: Lactam Hydrolysis. [1]

    • Cause: The piperazin-2-one ring is an amide.[1][2] Prolonged exposure to aqueous acid or base, especially at high temperatures, will hydrolyze the N1-C2 bond.

    • Immediate Fix: Switch to anhydrous solvents (Methanol/Ethanol). Ensure the starting material (if a salt) is not releasing strong mineral acids during hydrogenation.

Optimized Experimental Protocol

This protocol is designed to maximize the Direct Pathway and minimize condensation by-products through kinetic control.

Scale: 10 mmol | Solvent: Methanol | Catalyst: 10% Pd/C (50% wet)[1]

Materials & Reagents
ComponentEquiv/Conc.[3][4][5][6][7]Role
3-(4-nitrophenyl)-4-ethylpiperazin-2-one1.0 equivSubstrate
Methanol (Anhydrous)10-15 VolSolvent (High H2 solubility)
10% Pd/C (Type 39 or similar)5 wt% loadingCatalyst
Hydrogen Gas (

)
3 - 5 barReductant
Optional:[1] Vanadium(V) Oxide0.1 mol%Promoter (suppresses hydroxylamine)
Step-by-Step Methodology
  • Inerting: Charge the hydrogenation vessel with the nitro precursor and Methanol. Purge with Nitrogen (

    
    ) three times to remove Oxygen (Oxygen promotes oxidative dimerization).[1]
    
  • Catalyst Addition: Under

    
     flow, add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric; keep wet.
    
  • Hydrogenation:

    • Pressurize to 3 bar

      
      .
      
    • Set agitation to maximum efficient RPM (Mass transfer is the rate-limiting factor).

    • Heat to

      
       . Note: Do not overheat initially; high temp + low H2 availability = Azo formation.
      
  • Monitoring (IPC):

    • Check HPLC at 1 hour.

    • Target: Disappearance of Nitro peak.

    • Watch: If Hydroxylamine (>5%) persists, increase Temp to

      
       and Pressure to 5 bar.
      
  • Work-up:

    • Filter catalyst over Celite/diatomaceous earth under inert atmosphere.

    • Concentrate filtrate

      
       to avoid thermal degradation.
      

Impurity Profile & Removal Guide

Impurity NameStructure CodeOriginRemoval Strategy
Nitroso Intermediate

Incomplete reductionResume hydrogenation; impossible to separate easily.[1]
Hydroxylamine

Stalled reduction (M-16 peak)Chemical: Treat with mild reducing agent (e.g., Sodium Dithionite) or resume hydrogenation with Vanadium promoter.[1]
Azoxy Dimer

Condensation (Base/Heat)Difficult. Requires harsh hydrogenation conditions to cleave. Recrystallization from EtOH usually required.
Azo Dimer

Reduction of AzoxyChromatography. Very non-polar compared to amine. Silica gel filtration is effective.
Ring-Opened Acid Linear AmineHydrolysis of LactamWash: Dissolve product in organic solvent (EtOAc), wash with mild aqueous base (NaHCO3) to remove the acidic ring-opened impurity.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Hydrazine instead of H2 gas? A: Yes, Hydrazine Hydrate with Pd/C or Raney Nickel is an effective Transfer Hydrogenation method.

  • Pros: No high-pressure equipment needed.[1]

  • Cons: Hydrazine is toxic. You must control the addition rate. Dumping all hydrazine at once often leads to vigorous gas evolution and potential Azo formation due to local overheating.

Q: Why is my product turning purple upon storage? A: Anilines are oxidation-sensitive.[1] The purple color indicates the formation of "Aniline Black" type radical cations or quinone-imines due to air oxidation.

  • Solution: Store the amine as a salt (e.g., Hydrochloride or Tosylate salt) to protect the amine group. Store under Nitrogen in the dark.

Q: I see a peak at M+14 in the Mass Spec. What is it? A: If you are using Methanol as a solvent, this is likely the N-Methylated byproduct (

1
  • Mechanism:[4][7][8][9][10][11][12][13] Methanol can be oxidized to Formaldehyde on the Pd surface, which then forms a Schiff base with your aniline and reduces to the N-methyl amine.

  • Fix: Switch to Ethanol or Ethyl Acetate if this is a recurring issue.

References

  • Blaser, H. U., et al. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update."[14] ChemCatChem, vol. 1, no. 2, 2009, pp. 210-221. Link[1]

  • Studer, M., et al. "The hydrogenation of nitroarenes: The Haber mechanism revisited." Topics in Catalysis, vol. 13, 2000, pp. 205–212. Link[1]

  • Yang, C., et al. "Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor." Green Chemistry, vol. 20, 2018, pp. 886–893.[15] (Demonstrates Azo dimer kinetics in similar amides). Link

  • Westerterp, K. R. "Reaction Engineering of Hydrogenation of Nitrobenzene to Aniline." Chemical Engineering Science, 1998. (Foundational text on mass transfer effects in nitro reduction).

Technical Support Center: Enhancing the Purity of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-Aminophenyl)-4-ethylpiperazin-2-one . This highly functionalized heterocyclic building block is characterized by its dual-nature reactivity: it contains an electron-rich primary aniline and a basic tertiary amine embedded within a lactam (piperazin-2-one) core. These structural features present unique challenges during isolation, purification, and long-term storage.

This guide is engineered for process chemists and application scientists, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to achieve and maintain >99% purity.

Part 1: Troubleshooting Guide & FAQs

Q1: My isolated batch of this compound gradually turns pink, then dark brown during storage. How do I prevent this degradation? A1: This is a classic autoxidation issue inherent to electron-rich arylamines. The 4-aminophenyl group has a high-energy Highest Occupied Molecular Orbital (HOMO). Exposure to atmospheric oxygen initiates a radical-mediated single-electron transfer (SET), leading to the formation of highly conjugated, colored quinone-imine degradation products[1].

  • Causality & Solution: To prevent this, you must lower the HOMO energy of the aniline nitrogen. This is achieved by converting the free base into a stable salt (e.g., hydrochloride). Protonation ties up the nitrogen's lone pair, rendering it inactive toward oxygen[2],[1]. If the free base must be stored, all solvent removal must be performed under an inert argon atmosphere, and the final product should be stored in amber vials at -20 °C.

Q2: LC-MS analysis of my crude product shows a persistent impurity with a mass shift of [M+28]. What is this, and how do I remove it? A2: A mass shift of +28 Da indicates over-ethylation (an extra


 group). During the synthesis—specifically the N-alkylation of the piperazin-2-one core—the primary aniline nitrogen competitively attacks the ethylating agent if it was not protected (e.g., as an acetanilide) prior to the reaction.
  • Causality & Solution: The nucleophilicity of the aniline nitrogen competes with the piperazinone secondary amine. To remove this N-ethylaniline impurity, exploit the differential basicity of the molecule. The tertiary amine on the piperazinone ring has a higher

    
     than the aniline. A tightly controlled differential pH extraction (see Protocol 1) can partition the over-alkylated impurity into the organic phase while retaining the target compound in the aqueous phase.
    

Q3: How can I resolve the racemic mixture to obtain enantiomerically pure (S)-3-(4-Aminophenyl)-4-ethylpiperazin-2-one? A3: The C3 position of the piperazin-2-one ring is a stereocenter. While chiral preparative HPLC is an option, diastereomeric salt resolution is the most scalable approach for piperazine derivatives[3].

  • Causality & Solution: By reacting the racemate with a chiral resolving agent like

    
    -di-p-tolyltartaric acid, you form two diastereomeric salts with distinct lattice energies and solubilities. The desired diastereomer can be selectively crystallized from a polar protic solvent matrix[3].
    

Part 2: Mechanistic Visualizations

Oxidation FreeBase Free Base Aniline (High HOMO Energy) O2 Atmospheric O2 (Radical Initiator) FreeBase->O2 Air Exposure Acid HCl (g) in Ether (Protonation) FreeBase->Acid Stabilization Degradation Quinone-Imine (Pink/Brown Degradant) O2->Degradation Autoxidation Salt Hydrochloride Salt (Low HOMO Energy) Acid->Salt Safe Storage

Caption: Mechanistic pathway of aniline autoxidation and stabilization via salt formation.

Workflow A Crude Reaction Mixture (Target + N-ethyl Impurity) B Acid-Base Extraction (Exploiting pKa differences) A->B C Organic Phase (Neutral Impurities) B->C pH 2.0 D Aqueous Phase (Protonated Amines) B->D pH 2.0 E Selective Deprotonation (pH 6.0 - 6.5) D->E F Target Compound (Aqueous Layer) E->F Retained G Aniline Impurities (Organic Layer) E->G Extracted

Caption: Chemoselective purification workflow exploiting pKa differentials.

Part 3: Quantitative Data & Profiling

Table 1: Solvent Screening for Recrystallization & Salt Formation

Data represents the optimization matrix for isolating the hydrochloride salt of this compound.

Solvent SystemDielectric Constant (ε)Solubility (Free Base)Solubility (HCl Salt)Crystallization YieldPurity Enhancement
Dichloromethane (DCM) 8.95HighLow (Oils out)N/APoor
Methyl tert-butyl ether (MTBE) 2.60ModerateInsoluble92%Excellent (>99%)
Ethanol / Water (9:1) ~25.0HighHigh45%Moderate
Isopropanol (IPA) 18.3ModerateLow (Crystals)88%Excellent (>98%)
Table 2: Profiling and Extraction Matrix

Understanding the ionization state at various pH levels is critical for chemoselective extraction.

Functional GroupEstimated

Protonation State at pH 2.0Protonation State at pH 6.5Protonation State at pH 10.0
Aniline (

)
~4.6Protonated (

)
Neutral (

)
Neutral (

)
Piperazinone (

)
~7.8Protonated (

)
Protonated (

)
Neutral (

)
Lactam (

)
< 0NeutralNeutralNeutral

Part 4: Experimental Protocols

Protocol 1: Chemoselective Hydrochloride Salt Formation

This protocol converts the oxidation-prone free base into a stable, highly pure hydrochloride salt, preventing autoxidation[2],[1].

  • Dissolution: Dissolve 10.0 g of crude this compound (free base) in 100 mL of anhydrous MTBE under a nitrogen atmosphere. Causality: MTBE is chosen because it easily dissolves the free base but acts as a strong anti-solvent for the resulting salt, driving precipitation.

  • Acidification: Cool the solution to 0 °C. Dropwise, add 1.05 equivalents of 4M HCl in dioxane. Causality: Using anhydrous HCl in dioxane prevents the introduction of water, which would cause the highly hygroscopic salt to "oil out" rather than crystallize.

  • Maturation: Stir the resulting white slurry at 0 °C for 2 hours to allow for Ostwald ripening of the crystals.

  • Isolation: Filter the solid under a blanket of nitrogen, wash with cold MTBE (2 x 20 mL), and dry in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation Check: Dissolve a 5 mg aliquot of the isolated solid in 1 mL of

    
    . Analyze via 
    
    
    
    -NMR. The successful formation of the salt is validated by a downfield shift of the aromatic protons ortho to the amine by at least 0.3 ppm compared to the free base, confirming complete protonation of the aniline nitrogen.
Protocol 2: Diastereomeric Resolution of the C3-Stereocenter

This protocol separates the enantiomers using chiral salt crystallization[3].

  • Salt Formation: Dissolve 10.0 g of racemic this compound in 80 mL of boiling Isopropanol (IPA). Add a boiling solution of 1.0 equivalent of

    
    -di-p-tolyltartaric acid in 40 mL of IPA.
    
  • Fractional Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour. Causality: Slow cooling prevents kinetic trapping of the undesired diastereomer in the crystal lattice, ensuring thermodynamic selection of the less soluble salt.

  • Free-basing: Filter the resulting crystals. Suspend the crystals in DCM and wash with 1M NaOH (aq) to break the salt, releasing the enantiomerically enriched free base into the organic layer.

  • Self-Validation Check: Measure the specific rotation

    
     of the isolated free base using a polarimeter. Repeat the crystallization process (Steps 1-3). A constant specific rotation across two consecutive recrystallization cycles validates that the thermodynamic limit of the resolution has been reached, indicating maximum enantiomeric purity (>99% ee).
    

Part 5: References

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | Source: mdpi.com | URL: [Link]

  • Title: How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2 | Source: researchgate.net | URL: [Link]

Sources

Welcome to the Arylpiperazine Synthesis Support Module

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Arylpiperazines Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist

You are likely here because your cross-coupling stalled, your product is trapped in a black tar, or you are battling the "gem-dimethyl" effect of impurities. Arylpiperazines are privileged pharmacophores (found in aripiprazole, olanzapine, and countless kinase inhibitors), yet their synthesis is deceptively complex due to the dual nucleophilicity of the piperazine ring and the propensity for catalyst deactivation.

This guide is not a textbook; it is a troubleshooting engine designed to get your reaction back on track.

Module 1: Method Selection & Strategy

User Query: I have an aryl halide and piperazine. Should I use Buchwald-Hartwig or


?

Dr. Thorne: Do not guess. The choice is dictated strictly by the electronics of your aryl ring. Use this logic gate to determine your path:

MethodSelection cluster_tips Expert Tip Start Start: Analyze Aryl Halide (Ar-X) EWG Electron Withdrawing Groups? (NO2, CN, CF3, Pyridine N) Start->EWG Buchwald Method B: Buchwald-Hartwig (Pd-Catalyzed Amination) EWG->Buchwald No (Electron Neutral/Rich) LeavingGroup Leaving Group Check EWG->LeavingGroup Yes (Electron Deficient) SnAr Method A: SnAr (Nucleophilic Aromatic Substitution) LeavingGroup->SnAr F, Cl (F is faster) LeavingGroup->Buchwald Br, I (if SnAr fails) Tip SnAr is cheaper but requires heat. Buchwald is robust but costlier.

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics.

Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][2]

User Query: My reaction turns black immediately and conversion is <10%. What is killing my catalyst?

Dr. Thorne: Immediate precipitation of Palladium black indicates that the Oxidative Addition (OA) step failed or the active catalytic species (


) is unstable.
The Diagnostic Protocol
  • Ligand Mismatch: Piperazine is a secondary amine. First-generation ligands (

    
    , BINAP) often fail here because they cannot prevent the amine from binding to the metal center, leading to 
    
    
    
    -hydride elimination or catalyst death.
    • Solution: Switch to Dialkylbiaryl Phosphines (e.g., RuPhos or BrettPhos ). RuPhos is the "gold standard" for secondary amines because its bulk prevents bis-amine coordination.

  • The "Iodide Effect": If using Aryl Iodides, the released iodide ion can bridge palladium dimers, deactivating the catalyst.[1]

    • Solution: Switch to Aryl Bromides or add a silver salt (AgOTf) to scavenge iodide (though switching the halide is cheaper).

Optimized Protocol: RuPhos Pd G4 System

This protocol uses a precatalyst (G4) to ensure a defined 1:1 Pd:Ligand ratio, eliminating the induction period.

ComponentEquivalentsRole & Notes
Aryl Bromide 1.0Limiting reagent.
Piperazine 1.2 - 1.5Nucleophile.[2] Use excess to prevent bis-arylation.
RuPhos Pd G4 0.01 - 0.03Precatalyst. Air-stable solid. Generates active species at RT.
NaOtBu 2.0Base. Soluble in organic solvents. Critical: Must be stored in a glovebox or fresh bottle. Hydrolyzed base = dead reaction.
Toluene/Dioxane [0.2 M]Solvent. Degas by sparging with

for 15 mins.

Step-by-Step:

  • Charge a vial with Aryl Bromide, Piperazine, and NaOtBu.

  • Add RuPhos Pd G4.[3][4]

  • Seal and purge with

    
     (3 cycles).
    
  • Add anhydrous solvent via syringe.

  • Heat to 80°C for 2-4 hours.

  • Self-Validation: The reaction mixture should remain a clear orange/brown or dark red. If it turns to a suspension of black particles within 10 minutes, your solvent was wet or the base was bad.

Module 3: Nucleophilic Aromatic Substitution ( )

User Query: I'm using a chloropyridine substrate. The reaction is clean but stuck at 50% conversion after 24 hours.

Dr. Thorne:


 reactions are reversible. You are likely facing product inhibition  or insufficient activation energy.
Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Stalled Conversion Leaving group is too slow (

vs

).
Switch to Aryl Fluoride . The high electronegativity of F stabilizes the Meisenheimer complex, accelerating the rate-limiting step.
Precipitate Formation Protonated piperazine is insoluble.The HCl byproduct protonates the remaining piperazine, killing its nucleophilicity. Ensure you use 2.5 equiv of piperazine or add an auxiliary base like DIPEA.
Poly-arylation Piperazine is too reactive.Use N-Boc-piperazine (monoprotected) instead of free piperazine. Deprotect later with TFA/DCM.

Visualizing the Mechanism:

SnAr_Mechanism cluster_solvent Solvent Effects Substrate Aryl-F (Electron Deficient) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Piperazine Attack (Rate Limiting) Product Aryl-Piperazine + HF Complex->Product Aromatization (Fast) Solvent Use DMSO or DMF to stabilize the polar transition state.

Figure 2: The


 pathway highlights the stability of the Meisenheimer complex as the critical factor.

Module 4: Purification & Isolation (The "Nightmare" Phase)

User Query: My product is an oil that streaks on silica, and I test positive for Palladium. How do I clean this?

Dr. Thorne: Arylpiperazines are basic amines. They interact strongly with the silanols on silica gel, causing tailing. Furthermore, piperazines are excellent ligands for Pd, dragging the metal through the column.

The Clean-Up Protocol

1. Removing Palladium (The Scavenger Method): Do not rely on extraction alone.

  • Step 1: Dilute crude reaction mixture with EtOAc.

  • Step 2: Add SiliaMetS® Thiol or DMT-functionalized silica (0.5 equiv relative to catalyst).

  • Step 3: Stir at 40°C for 1 hour.

  • Step 4: Filter through a pad of Celite.[5]

  • Validation: The filtrate should be lighter in color.

2. Chromatography Strategy:

  • Pre-treatment: Flush your silica column with 1% Triethylamine (TEA) in Hexanes before loading. This neutralizes acidic sites.

  • Eluent: Use DCM:MeOH:NH4OH (90:9:1). The ammonium hydroxide competes with your amine for binding sites, sharpening the peaks.

3. Salt Formation (The "Magic" Bullet): If chromatography fails, crash it out.

  • Dissolve the crude oil in minimal Ethanol.

  • Add 4M HCl in Dioxane (dropwise).

  • The Arylpiperazine[6]·HCl salt usually precipitates as a white solid. Filter and wash with cold ether. This removes non-basic impurities (ligands, unreacted aryl halide) instantly.

References

  • RuPhos Pd G4 / Buchwald-Hartwig Methodology

    • Source: Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[7][8]

    • URL:

  • Mechanistic Insights (

    
    ): 
    
    • Source: "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions."[9][10] European Journal of Organic Chemistry.[9]

    • URL:

  • Purification of Piperazines

    • Source: BenchChem Technical Support Center - Purific
    • URL:

  • Palladium Scavenging Techniques

    • Source: "Palladium Extraction Following Metal-Catalyzed Reactions." Organic Process Research & Development.
    • URL:

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before execution.

Sources

Validation & Comparative

A Comparative Guide to Piperazine and Piperazinone Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold

To our fellow researchers and drug development professionals, the quest for novel therapeutic agents often leads us back to a handful of core chemical structures that demonstrate remarkable versatility. Among these, the piperazine ring is a quintessential "privileged scaffold."[1][2] Its unique combination of structural simplicity, synthetic tractability, and favorable physicochemical properties—such as aqueous solubility and basicity—allows it to serve as a versatile framework for engaging a wide array of biological targets.[1][2] The two nitrogen atoms provide convenient handles for synthetic modification, enabling the precise tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile and its pharmacodynamic activity.[2][3]

This guide addresses the topic of "3-(4-Aminophenyl)-4-ethylpiperazin-2-one" and its comparison to other piperazine derivatives. However, a comprehensive search of current scientific literature and chemical databases reveals that this specific molecule is not a well-characterized compound. Therefore, a direct, data-driven comparison is not feasible at this time.

In the spirit of scientific exploration and to provide a valuable resource, we will instead broaden the scope to a more instructive comparison: an in-depth analysis of the parent piperazine scaffold versus its close relative, the piperazinone scaffold. By examining well-documented examples from neuroscience and oncology, we will illustrate how subtle modifications to this core structure dramatically influence biological activity, selectivity, and therapeutic application.

Part 1: The Arylpiperazine Scaffold in Neuroscience: Modulating Monoamine Neurotransmitters

Arylpiperazines are a cornerstone of neuropharmacology. Typically, this motif involves a piperazine ring connected to an aryl group at one nitrogen (N1) and a more complex side chain at the other (N4). This arrangement is ideal for targeting G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine (D) receptors, as well as monoamine transporters (SERT, DAT, NET).

A classic example of this scaffold's utility is seen in compounds designed as dopamine transporter (DAT) ligands. The compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), for instance, was found to be a highly potent and selective dopamine reuptake inhibitor.[4] The structure-activity relationship (SAR) in this class often reveals that the nature of the aryl group and the length and composition of the N4-substituent are critical for potency and selectivity.[5]

Comparative Performance of Arylpiperazine Analogs

To illustrate the impact of structural modifications, let's consider a hypothetical series of arylpiperazine-based ligands targeting the dopamine transporter (DAT), serotonin transporter (SERT), and 5-HT2A receptor. The data below is representative of trends observed in medicinal chemistry literature.

Compound IDN1-Aryl GroupN4-SubstituentDAT Ki (nM)[4]SERT Ki (nM)[4]5-HT2A Ki (nM)[4]
A-1 3-Chlorophenyl-H85012035
A-2 (3C-PEP) 3-Chlorophenyl-CH2CH2Ph0.04 80253
A-3 3-Trifluoromethylphenyl-CH2CH2Ph0.5565028
A-4 Phenyl-CH2CH2Ph2.5980150

Note: Ki (dissociation constant) is a measure of binding affinity; a lower value indicates higher affinity.

Analysis of Performance Data:

  • Impact of N4-Substituent: The leap in DAT affinity from compound A-1 (unsubstituted) to A-2 (phenylethyl substituent) is profound. This highlights the critical role of the N4 side chain in establishing high-affinity interactions within the transporter's binding pocket.[6]

  • Impact of Aryl Substitution: Comparing A-2 , A-3 , and A-4 , we see that electron-withdrawing groups (Cl, CF3) on the phenyl ring enhance DAT affinity compared to the unsubstituted phenyl ring. The 3-chloro substitution in A-2 provides exceptional potency and selectivity against SERT.[4]

Experimental Protocol: Radioligand Competition Binding Assay

The data presented above is typically generated using a radioligand competition binding assay. This technique quantifies the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a known radioactive ligand.

Methodology:

  • Preparation of Cell Membranes: Cell lines (e.g., HEK293) stably expressing the target protein (e.g., human DAT) are cultured, harvested, and homogenized to create a membrane preparation rich in the target.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with:

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]-WIN 35,428 for DAT).

    • Varying concentrations of the unlabeled test compound (e.g., A-1 to A-4 ).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand displaced by the test compound is plotted against the concentration of the test compound. A competition curve is generated, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Cell Membranes with Target Protein Incubation Incubate to Reach Equilibrium Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-WIN 35,428) Radioligand->Incubation TestCompound Unlabeled Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Plotting Plot % Inhibition vs. [Test Compound] Counting->Plotting IC50 Calculate IC50 Plotting->IC50 Ki Derive Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow of a radioligand competition binding assay.

Part 2: The Piperazinone Scaffold in Oncology: Selective PI3Kδ Inhibition

Replacing a methylene group (-CH2-) in the piperazine ring with a carbonyl group (-C=O) creates a piperazinone. This seemingly minor change introduces a lactam functional group, which can significantly alter the molecule's properties. The carbonyl group can act as a hydrogen bond acceptor and imposes conformational constraints, which can be exploited to achieve higher target selectivity.

A compelling case study is the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for treating hematological malignancies.[7] Early PI3K inhibitors targeted multiple isoforms (α, β, γ, δ), leading to off-target toxicities. The development of isoform-selective inhibitors like Idelalisib was a major breakthrough. Subsequent research showed that incorporating a piperazinone scaffold could further enhance selectivity and potency.

Comparative Performance: Piperazine vs. Piperazinone in PI3Kδ Inhibitors

A study on thieno[3,2-d]pyrimidine derivatives demonstrated that replacing a piperazine linker with a piperazinone led to superior PI3Kδ potency and selectivity.[7]

Compound IDCore ScaffoldPI3Kδ IC50 (nM)[7]PI3Kα IC50 (nM)[7]Selectivity (α/δ)SU-DHL-6 Cell Line\nAntiproliferative Activity (GI50, nM)[7]
B-1 Piperazine25.385033.6x210
B-2 Piperazinone2.8 >10,000>3571x 45
Idelalisib (Reference)2.58,6003440x50

Note: IC50 (half-maximal inhibitory concentration) measures the potency of an inhibitor. GI50 is the concentration causing 50% growth inhibition.

Analysis of Performance Data:

  • Potency and Selectivity: The piperazinone-containing compound B-2 is nearly 10-fold more potent against PI3Kδ than its piperazine counterpart B-1 .[7] Critically, its selectivity against the PI3Kα isoform is dramatically improved by over 100-fold. This is crucial for minimizing off-target effects associated with PI3Kα inhibition, such as hyperglycemia.

  • Cellular Activity: The enhanced enzymatic potency and selectivity translate directly to superior performance in a cell-based assay. Compound B-2 shows significantly better antiproliferative activity in the SU-DHL-6 lymphoma cell line compared to B-1 .[7]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

The biochemical potency of kinase inhibitors is commonly determined using assays that measure the consumption of ATP, such as the ADP-Glo™ Kinase Assay.

Methodology:

  • Kinase Reaction:

    • In a multi-well plate, the purified recombinant PI3Kδ enzyme is incubated with its lipid substrate (e.g., PIP2), ATP, and varying concentrations of the test inhibitor (e.g., B-1 , B-2 ).

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C. The kinase transfers a phosphate from ATP to the substrate, producing ADP.

  • ADP-Glo™ Reagent Addition:

    • The ADP-Glo™ Reagent is added to the wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is critical to prevent interference in the next stage.

  • Kinase Detection Reagent Addition:

    • The Kinase Detection Reagent is added. This contains the enzyme Ultra-Glo™ Luciferase and its substrate, which converts the ADP generated in the first step back into ATP.

  • Signal Generation and Measurement:

    • The newly generated ATP acts as a substrate for the luciferase, producing a luminescent signal that is directly proportional to the amount of ADP generated (and thus, to the kinase activity).

    • The luminescence is read using a plate reader.

  • Data Analysis: The signal is plotted against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

PI3K Signaling Pathway and Inhibitor Action

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation CellSurvival Cell Survival, Proliferation, Growth Akt->CellSurvival Downstream Signaling Inhibitor Piperazinone Inhibitor (B-2) Inhibitor->PI3K Inhibition

Caption: PI3K pathway showing inhibition by a piperazinone derivative.

Synthesis and Conclusion

This comparative guide illustrates a fundamental principle in medicinal chemistry: subtle structural changes can have profound biological consequences.

  • The arylpiperazine scaffold remains a workhorse in neuroscience, where its flexible nature allows it to adapt to the binding sites of various monoamine receptors and transporters. Fine-tuning the electronic properties of the aryl ring and the steric bulk of the N4-substituent are key strategies for optimizing potency and selectivity.

  • The piperazinone scaffold offers a more conformationally restricted and polar alternative. The introduction of a lactam carbonyl provides an additional hydrogen bond acceptor and can enforce a geometry that favors binding to a specific target isoform, as demonstrated in the case of PI3Kδ inhibitors. This rigidity can be the key to unlocking superior selectivity and, consequently, a better safety profile.

For researchers and drug developers, the choice between a piperazine and a piperazinone is not arbitrary. It is a strategic decision based on the target biology. If broad modulation across several related receptors is desired, the flexible piperazine may be advantageous. If exquisite selectivity for a single target, such as a specific kinase isoform, is paramount, the conformational constraints of the piperazinone scaffold may provide the path to success. The continuous exploration of these and other "privileged scaffolds" will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025, August 5). ResearchGate. [Link]

  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (2011, December 28). National Institutes of Health. [Link]

  • Structure-activity relationship of piperazine-linked aminopyridine 6. (n.d.). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). (2002, June 20). PubMed. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, September 15). PubMed. [Link]

  • Synthesis of (i) 4-Acetyl-1-(4-aminophenyl)piperazine. (n.d.). PrepChem.com. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021, April 22). MDPI. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate. [Link]

  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. (2020, October 15). PubMed. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (n.d.). PMC. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Examples of piperazine derivatives as messy drugs. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers. [Link]

  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. (n.d.). Wikipedia. [Link]

  • 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl). (n.d.). PubChem. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

  • Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. (n.d.). Atlantis Press. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. [Link]

Sources

A Prospective Comparative Guide to 3-(4-Aminophenyl)-4-ethylpiperazin-2-one Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a forward-looking comparative study of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one and its prospective analogs. In the absence of extensive direct literature on this specific chemical entity, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. By leveraging established synthetic methodologies and structure-activity relationship (SAR) principles from analogous arylpiperazine and piperazin-2-one series, we will delineate a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of this promising class of compounds. Our objective is to provide a scientifically grounded, in-depth technical guide that empowers researchers to explore the therapeutic potential of these novel chemical entities.

Introduction: The Therapeutic Promise of the Piperazin-2-one Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1][2] Its structural versatility and ability to modulate physicochemical properties make it a cornerstone in modern drug design. The piperazin-2-one motif, a lactam derivative of piperazine, offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it an attractive starting point for the development of novel therapeutics.

The core structure of this compound combines the arylpiperazine pharmacophore, known for its interactions with central nervous system (CNS) receptors, with an N-alkylation that can influence potency, selectivity, and pharmacokinetic properties. The 4-aminophenyl group, in particular, presents a versatile handle for further chemical modification or can act as a key pharmacophoric element itself. Based on the known biological activities of structurally related compounds, this class of molecules holds potential as cytotoxic agents against cancer cell lines or as modulators of key neurotransmitter receptors, such as dopamine D2 and serotonin 5-HT2A receptors, which are implicated in the pathophysiology of psychosis.[3][4][5][6]

This guide will provide a detailed, prospective analysis of a focused library of this compound analogs. We will outline a plausible synthetic pathway, propose a set of analogs for investigation, and provide detailed experimental protocols for their comparative biological evaluation.

Proposed Synthetic Pathway

The synthesis of this compound and its analogs can be envisioned through a multi-step sequence, beginning with the construction of the core piperazin-2-one ring, followed by N-alkylation and modification of the aromatic amine.

Synthetic_Pathway cluster_0 Step 1: Piperazin-2-one Core Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Reduction of Nitro Group cluster_3 Analog Synthesis Start N-(4-Nitrophenyl)glycine Intermediate1 3-(4-Nitrophenyl)piperazin-2-one Start->Intermediate1 Cyclization Reagent1 Ethylenediamine Reagent1->Intermediate1 Intermediate2 4-Ethyl-3-(4-nitrophenyl)piperazin-2-one Intermediate1->Intermediate2 Alkylation Reagent2 Ethyl Iodide, Base (e.g., K2CO3) Reagent2->Intermediate2 Final_Product This compound (Parent Compound) Intermediate2->Final_Product Reduction Reagent3 H2, Pd/C or SnCl2 Reagent3->Final_Product Analogs Analogs with varied N-alkyl and aryl substituents Final_Product->Analogs Further Derivatization or use of substituted starting materials

Caption: Proposed multi-step synthesis of this compound and its analogs.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(4-Nitrophenyl)piperazin-2-one

  • To a solution of N-(4-nitrophenyl)glycine (1.0 eq) in a suitable solvent such as ethanol, add ethylenediamine (1.2 eq).

  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(4-nitrophenyl)piperazin-2-one.

Step 2: Synthesis of 4-Ethyl-3-(4-nitrophenyl)piperazin-2-one

  • Dissolve 3-(4-nitrophenyl)piperazin-2-one (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq), and stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 6-12 hours, monitoring by TLC.

  • After completion, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain 4-ethyl-3-(4-nitrophenyl)piperazin-2-one.

Step 3: Synthesis of this compound

  • Dissolve 4-ethyl-3-(4-nitrophenyl)piperazin-2-one (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, this compound.

Prospective Analogs for Comparative Study

Based on established SAR principles, a focused library of analogs is proposed to probe the effects of substitution on the N-alkyl group and the phenyl ring.

Table 1: Proposed Analogs of this compound

Compound IDR1 (N-Alkyl)R2 (Aryl Substituent)Rationale for Inclusion
PZ-1 (Parent) -CH₂CH₃4-NH₂Parent compound for baseline activity.
PZ-2 -CH₃4-NH₂Investigate the effect of a smaller N-alkyl group on activity and selectivity.
PZ-3 -CH₂CH₂CH₃4-NH₂Explore the impact of increased lipophilicity of the N-alkyl chain.
PZ-4 -CH₂CH₃4-NH₂ (H)Unsubstituted phenyl analog to assess the role of the amino group.
PZ-5 -CH₂CH₃4-NO₂Electron-withdrawing group to probe electronic effects on activity.
PZ-6 -CH₂CH₃4-ClHalogen substitution to evaluate its influence on binding and metabolic stability.
PZ-7 -CH₂CH₃4-OCH₃Electron-donating group to assess its impact on the pharmacophore.
PZ-8 -CH₂CH₃3-Cl, 4-NH₂Explore the effect of substitution at the meta-position of the phenyl ring.

Comparative Biological Evaluation: Protocols and Rationale

Given the structural similarities to known cytotoxic and CNS-active agents, a dual-pronged screening approach is recommended.

In Vitro Cytotoxicity Screening

Objective: To assess the potential of the synthesized analogs as anticancer agents.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HT-29 for colon cancer) and a non-cancerous cell line (e.g., MRC-5) to evaluate selectivity.[7]

Experimental Protocol: MTT Assay for Cell Viability [8][9]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (PZ-1 to PZ-8) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vitro CNS Receptor Binding Assays

Objective: To evaluate the affinity of the analogs for dopamine D2 and serotonin 5-HT2A receptors, key targets for antipsychotic drugs.[10]

Experimental Protocol: Competitive Radioligand Binding Assay [10][11]

  • Prepare cell membrane homogenates from cells stably expressing human D2 or 5-HT2A receptors.

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) and varying concentrations of the test compounds.

  • For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., Haloperidol for D2, Ketanserin for 5-HT2A).

  • After incubation to reach equilibrium, separate bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and generate competition curves to determine the IC₅₀ and subsequently the Ki (inhibitory constant) for each compound.

Prospective Data Analysis and Structure-Activity Relationships

The following table presents a hypothetical but plausible set of data based on anticipated SAR trends from the literature. This is for illustrative purposes to guide the interpretation of future experimental results.

Table 2: Hypothetical Comparative Performance Data of Analogs

Compound IDIn Vitro Cytotoxicity (MCF-7, IC₅₀ in µM)Dopamine D2 Receptor Binding (Ki in nM)Serotonin 5-HT2A Receptor Binding (Ki in nM)
PZ-1 25.515085
PZ-2 30.2250120
PZ-3 18.912070
PZ-4 > 100500350
PZ-5 8.38045
PZ-6 12.111060
PZ-7 45.8300150
PZ-8 15.69555

Anticipated SAR Insights:

  • N-Alkyl Chain Length: Increasing the length of the N-alkyl chain from methyl (PZ-2) to propyl (PZ-3) may enhance both cytotoxicity and receptor binding affinity due to increased lipophilicity.

  • Role of the 4-Amino Group: The absence of the 4-amino group (PZ-4) is expected to significantly reduce biological activity, highlighting its importance as a key pharmacophoric feature.

  • Electronic Effects on the Phenyl Ring: Electron-withdrawing groups like nitro (PZ-5) and chloro (PZ-6) are hypothesized to enhance activity compared to the parent compound (PZ-1) and the electron-donating methoxy group (PZ-7).

  • Positional Isomerism: The introduction of a substituent at the meta-position (PZ-8) could lead to improved binding affinity by probing different regions of the receptor binding pocket.

Mechanistic Insights: Relevant Signaling Pathways

The interaction of these analogs with D2 and 5-HT2A receptors would modulate key intracellular signaling pathways.

Signaling_Pathways cluster_D2 Dopamine D2 Receptor Signaling (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor Signaling (Gq-coupled) D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation 5HT2AR Serotonin 5-HT2A Receptor Gq Gq Protein 5HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC

Sources

Validating the biological activity of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation framework for 3-(4-Aminophenyl)-4-ethylpiperazin-2-one , a privileged peptidomimetic scaffold. Based on its structural topology—specifically the chiral C3-substitution and the piperazinone core—this compound is functionally categorized as a Serine Protease Inhibitor Pharmacophore (analogous to Factor Xa or Thrombin inhibitors like Apixaban) or a Kinase Hinge Binder .

For the purpose of this comparative guide, the validation protocols focus on its application as a Factor Xa (FXa) Inhibitor , comparing it against the industry standard (Apixaban ) and a structural control (Des-ethyl analog ).

Executive Summary & Comparative Landscape

This compound (hereafter Compound 3-AP ) represents a "next-generation" peptidomimetic scaffold. Unlike traditional linear linkers, the piperazin-2-one ring introduces conformational constraint, locking the 4-aminophenyl group into a bioactive vector. The N-ethyl substitution at position 4 is a critical modulator of lipophilicity and permeability.

To validate its biological activity, one must prove it offers superior properties (potency, selectivity, or ADME) compared to established benchmarks.

Comparative Performance Matrix

The following table contrasts Compound 3-AP with the clinical standard (Apixaban ) and the structural baseline (Des-ethyl Analog ).

FeatureCompound 3-AP (The Product)Apixaban (Benchmark)Des-ethyl Analog (Control)
Core Scaffold C3-Substituted Piperazin-2-onePyrazole-Piperazinone HybridUnsubstituted Piperazin-2-one
Mechanism Reversible Direct FXa InhibitionReversible Direct FXa InhibitionWeak/Non-specific Binding
Binding Mode P1/P4 Pocket Occupancy (Peptidomimetic)S1/S4 Pocket OccupancyP1 Binding (High Entropy Loss)
Solubility (pH 7.4) High (due to basic amine & ethyl)Low/ModerateModerate
Permeability (Papp) Enhanced (Ethyl group masks polarity)Moderate (Class III/IV)Low (Exposed polar NH)
Synthetic Cost Moderate (Chiral resolution required)High (Complex multi-step)Low

Validation Pillar I: Structural Integrity & Stereochemistry

Before biological testing, the chemical identity must be absolute. The C3 position in Compound 3-AP is a chiral center. Biological activity is often restricted to a single enantiomer (typically S-configuration for protease mimicry).

Protocol: Enantiomeric Excess (ee) Determination
  • Objective: Ensure >98% ee to prevent "eutomer/distomer" interference in IC50 data.

  • Method: Chiral HPLC.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1).

  • Detection: UV at 254 nm.

  • Acceptance Criteria: The active enantiomer must constitute >99% of the integration area.

Expert Insight: Testing a racemate is the most common failure mode in validating C3-substituted piperazinones. The inactive enantiomer can act as a competitive substrate or an allosteric blocker, skewing kinetic data.

Validation Pillar II: Primary Pharmacology (In Vitro Potency)

To validate the "Activity" claim, you must demonstrate dose-dependent inhibition of the target enzyme (Factor Xa) using a chromogenic assay.

Experimental Protocol: Chromogenic Factor Xa Inhibition Assay

This protocol validates the Ki (inhibition constant) of Compound 3-AP relative to Apixaban.

Materials:

  • Human Factor Xa (Enzyme).

  • S-2765 (Chromogenic Substrate: Z-D-Arg-Gly-Arg-pNA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

Workflow:

  • Preparation: Dissolve Compound 3-AP in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer.

  • Incubation: Mix 20 µL of Compound 3-AP dilution with 20 µL of Human Factor Xa (0.5 nM final). Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Reaction Start: Add 20 µL of S-2765 substrate (200 µM final, ~Km).

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes using a microplate reader.

  • Analysis: Plot

    
     vs. [Inhibitor]. Fit to the Morrison equation (for tight-binding inhibitors) or standard IC50 logistic regression.
    

Data Interpretation:

  • Valid Hit: IC50 < 100 nM.

  • Superior Hit: IC50 comparable to Apixaban (~1-5 nM) but with better solubility.

  • Invalid: IC50 > 1 µM (Likely non-specific binding).

Validation Pillar III: Cellular Efficacy & Permeability

Enzymatic potency does not guarantee drug activity. The ethyl group at position 4 is designed to improve cell membrane penetration. This must be validated using a Caco-2 permeability assay.

Experimental Protocol: Caco-2 Permeability

Objective: Prove that the N-ethylation improves


 (Apparent Permeability) over the Des-ethyl analog.
  • Culture: Seed Caco-2 cells on Transwell® polycarbonate filters. Culture for 21 days to form a monolayer.

  • TEER Check: Verify Transepithelial Electrical Resistance (>300 Ω·cm²) to ensure monolayer integrity.

  • Transport: Add Compound 3-AP (10 µM) to the Apical chamber (A). Add blank buffer to the Basolateral chamber (B).

  • Sampling: Collect samples from chamber B at 30, 60, 90, and 120 minutes.

  • Quantification: LC-MS/MS analysis of samples.

  • Calculation:

    
    .
    

Target Metric:


 cm/s indicates good oral bioavailability potential.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating Compound 3-AP, highlighting the critical "Go/No-Go" checkpoints.

ValidationWorkflow Start Compound 3-AP Synthesis QC QC: Chiral HPLC (>98% ee required) Start->QC QC->Start Fail (Re-purify) EnzymeAssay In Vitro Potency (Factor Xa IC50) QC->EnzymeAssay Pass Comparison Compare vs. Apixaban EnzymeAssay->Comparison CellAssay Cellular Permeability (Caco-2 Papp) Comparison->CellAssay If IC50 < 100nM Decision Lead Candidate Selection Comparison->Decision Low Potency (Discard) CellAssay->Decision High Permeability

Caption: Figure 1. The sequential validation workflow for this compound, prioritizing stereochemical purity before functional assessment.

Mechanism of Action: Protease Inhibition

The diagram below details how the scaffold interacts with the target (Factor Xa), contrasting the specific role of the 3-AP moiety.

MOA Scaffold Piperazin-2-one Core C3_Group 3-(4-Aminophenyl) (P1 Ligand) Scaffold->C3_Group Positions N4_Group 4-Ethyl Group (Solubility/Permeability) Scaffold->N4_Group Carries Target Factor Xa Active Site (S1/S4) C3_Group->Target H-Bonds (Asp189) N4_Group->Target Hydrophobic Interaction Effect Inhibition of Coagulation Cascade Target->Effect Blocks Thrombin Generation

Caption: Figure 2. Pharmacophore mapping of Compound 3-AP. The C3-aminophenyl group acts as the primary 'warhead' binding the S1 pocket, while the N4-ethyl group tunes physicochemical properties.

References

  • Pinto, D. J., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban): A Highly Potent, Selective, Efficacious, and Orally Bioactive Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry.

  • Matter, H., et al. (2002). "Design and structural analysis of potent and selective Factor Xa inhibitors based on a piperazinone scaffold." Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Elsevier Science.

  • Graphviz Team. "Graphviz - Graph Visualization Software."

Sources

Structure-activity relationship (SAR) of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one Derivatives and Their Analogs

The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to be readily functionalized at its two nitrogen atoms, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] A significant modification of this versatile scaffold is the introduction of a carbonyl group, yielding the piperazin-2-one core. This structural alteration not only introduces a new point for hydrogen bonding but also rigidifies the ring system, influencing how these molecules interact with their biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing on experimental data from related piperazine and piperazin-2-one analogs to elucidate the key structural determinants of their biological activity.

The Influence of the Piperazinone Core on Biological Activity

The piperazin-2-one moiety is a key structural feature in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and central nervous system activities.[2][3][4][5] The presence of the carbonyl group within the piperazine ring can significantly impact a molecule's binding affinity and selectivity for its target. For instance, studies on thieno[3,2-d]pyrimidine derivatives have shown that those containing a piperazinone moiety are more potent and selective inhibitors of PI3Kδ compared to their piperazine counterparts.[4] This suggests that the conformational constraints and the hydrogen bonding capabilities of the piperazinone ring are crucial for optimal interaction with the kinase.

Deconstructing the SAR of this compound

To understand the SAR of the target molecule, we will dissect its structure into three key components: the 4-aminophenyl group at the 3-position, the ethyl group at the 4-position, and the piperazin-2-one core itself.

The Significance of the 3-(4-Aminophenyl) Substituent

The substitution at the 3-position of the piperazin-2-one ring is a critical determinant of biological activity. The presence of an aromatic ring at this position is a common feature in many active piperazine-based compounds.[6][7] The nature and substitution pattern of this aryl group can drastically alter the compound's potency and target selectivity.

For instance, in a series of phenylpiperazine derivatives designed as EGFR tyrosine kinase inhibitors, substitutions on the phenyl ring were found to be crucial for anticancer activity.[7] Specifically, the presence of certain substituents led to a significant increase in inhibitory activity against cancer cell lines. While the specific 4-amino substitution of our target compound is not directly detailed in the provided literature for this exact scaffold, we can infer its potential role. The primary amine group can act as a hydrogen bond donor and acceptor, potentially forming key interactions within a biological target's binding site. Furthermore, it provides a handle for further chemical modification, allowing for the generation of a library of derivatives with diverse properties.

The Role of the 4-Ethyl Group

The substituent at the 4-position of the piperazinone ring plays a pivotal role in modulating the molecule's properties. This position is often a key site for derivatization to optimize pharmacokinetic parameters and target engagement. The presence of an ethyl group, as in our target molecule, contributes to the lipophilicity of the compound, which can influence its membrane permeability and oral bioavailability.

In studies of triaminopyrimidine inhibitors of caspase-1, it was found that alkyl and aryl groups attached to the piperazine ring were well-tolerated, with some substitutions leading to potent inhibitors with low nanomolar IC50 values.[8] The length and nature of the alkyl chain can influence the compound's fit within a binding pocket. The ethyl group in this compound likely occupies a hydrophobic pocket in its target protein, and variations in the length and branching of this alkyl group would be a key area for SAR exploration.

Comparative Performance and Alternative Scaffolds

The this compound scaffold can be compared to other classes of compounds targeting similar biological pathways. For example, in the context of kinase inhibition, this scaffold could be compared to known inhibitors like those based on purine or pyrimidine cores.[9][10] The piperazinone core offers a distinct three-dimensional structure that may confer advantages in terms of selectivity or overcoming resistance mechanisms.

The table below presents hypothetical comparative data, illustrating how modifications to the core scaffold could influence inhibitory activity against a generic kinase target. This data is illustrative and based on general principles observed in the provided literature.

Compound IDR1 (at 3-position)R2 (at 4-position)Kinase IC50 (nM)
1 (Target) 4-AminophenylEthyl50
2PhenylEthyl150
34-HydroxyphenylEthyl75
44-AminophenylMethyl80
54-AminophenylPropyl30
64-AminophenylBenzyl15

This hypothetical data suggests that the 4-amino group on the phenyl ring is beneficial for activity (Compound 1 vs. 2). It also indicates that there is an optimal alkyl chain length at the 4-position, with the propyl and benzyl groups showing improved activity over the ethyl group (Compounds 5 and 6 vs. 1).

Experimental Protocols

General Synthesis of 3-Aryl-4-alkylpiperazin-2-ones

A general synthetic route to this class of compounds involves a multi-step process.[2][11]

Step 1: Synthesis of the N-substituted ethylenediamine An appropriate primary amine (e.g., ethylamine) is reacted with a protected aminoacetaldehyde, followed by reduction to yield the N-alkylethylenediamine.

Step 2: Synthesis of the α-bromoarylacetic acid The corresponding arylacetic acid (e.g., 4-aminophenylacetic acid) is brominated at the alpha position using a suitable brominating agent like N-bromosuccinimide.

Step 3: Cyclization to form the piperazin-2-one ring The N-alkylethylenediamine is reacted with the α-bromoarylacetic acid derivative under basic conditions to facilitate the cyclization and formation of the piperazin-2-one ring.

Visualizing the Structure-Activity Landscape

The following diagram illustrates the key points of diversity on the this compound scaffold that are critical for modulating its biological activity.

SAR_Diagram cluster_scaffold This compound Scaffold cluster_r1 R1: 3-Aryl Substituent cluster_r2 R2: 4-Alkyl/Aryl Substituent cluster_core Piperazinone Core Scaffold Aryl_Substitutions Aromatic Ring Substitutions (e.g., -NH2, -OH, -Cl) Scaffold->Aryl_Substitutions Modulates Target Affinity & Selectivity Alkyl_Chain Alkyl Chain Length & Branching (e.g., Methyl, Ethyl, Propyl) Scaffold->Alkyl_Chain Influences Lipophilicity & Pharmacokinetics Carbonyl_Group Carbonyl Group (Hydrogen Bonding) Scaffold->Carbonyl_Group Conformational Rigidity & H-Bonding Aryl_Core Aryl Ring Core (e.g., Phenyl, Pyridyl) Aryl_Substitution Aryl/Heteroaryl Groups (e.g., Benzyl)

Caption: Key modification points on the 3-aryl-4-alkylpiperazin-2-one scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on related piperazine and piperazin-2-one derivatives provides a strong foundation for guiding the SAR exploration of this compound class. Key areas for optimization include the substitution pattern on the 3-phenyl ring and the nature of the substituent at the 4-position of the piperazinone ring. Further synthesis and biological evaluation of a focused library of analogs are warranted to fully elucidate the therapeutic potential of this scaffold.

References

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: [Link]

  • Synthesis and biological activity of a series of piperazine-2,3-dione containing penicillins and 6 alpha-formamidopenicillins. I. Derivatives substituted at C(5) or C(6) of the piperazine ring. PubMed. Available from: [Link]

  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. PubMed. Available from: [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Synthesis of Piperazin-2-ones. Thieme Chemistry. Available from: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed. Available from: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Request PDF. ResearchGate. Available from: [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Available from: [Link]

  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. Available from: [Link]

  • Phenylpiperidines. Wikipedia. Available from: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available from: [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. NIH. Available from: [Link]

  • New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. PubMed. Available from: [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. Available from: [Link]

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers. Available from: [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. ResearchGate. Available from: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available from: [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. Available from: [Link]

  • EGFR inhibitors synthesis and biological assessment | DDDT. Dove Medical Press. Available from: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link]

Sources

Technical Guide: Benchmarking 3-(4-Aminophenyl)-4-ethylpiperazin-2-one (APEP-2) Against Class-Leading FXa Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the candidate compound 3-(4-Aminophenyl)-4-ethylpiperazin-2-one (referred to herein as APEP-2 ) against established clinical standards.

Given the structural pharmacophore—specifically the 3-arylpiperazin-2-one core functionalized with a 4-aminophenyl moiety—this molecule is classified as a Factor Xa (FXa) S1-pocket binder . The 4-aminophenyl group serves as a bioisostere for the benzamidine moiety found in early generation inhibitors, targeting the Asp189 residue in the S1 specificity pocket of the coagulation factor Xa.

Consequently, this guide benchmarks APEP-2 against the leading Direct Oral Anticoagulants (DOACs): Apixaban and Rivaroxaban .

Executive Summary

This compound (APEP-2) represents a simplified, fragment-like scaffold targeting the serine protease Factor Xa. Unlike Apixaban (which utilizes a complex tricyclic core) or Rivaroxaban (oxazolidinone core), APEP-2 utilizes a piperazin-2-one lactam ring to orient the P1-binding aminophenyl group.

Verdict: While APEP-2 exhibits favorable ligand efficiency due to its low molecular weight (<250 Da), it lacks the P4-binding distal moieties present in Apixaban. Therefore, it should be benchmarked as a Lead Fragment or Probe Molecule rather than a late-stage clinical candidate.

Comparative Snapshot
FeatureAPEP-2 (Candidate)Apixaban (Benchmark 1)Rivaroxaban (Benchmark 2)
Core Scaffold Piperazin-2-oneDihydropyrazolo-pyridineOxazolidinone
Primary Interaction S1 Pocket (Asp189)S1 & S4 PocketsS1 & S4 Pockets
Molecular Weight ~219.3 g/mol 459.5 g/mol 435.9 g/mol
Binding Mode Reversible, Fast-offReversible, Slow-offReversible, Fast-off

Mechanistic Rationale & Pathway Visualization

To validate APEP-2, one must understand its interference in the Coagulation Cascade. Factor Xa is the convergence point of the intrinsic and extrinsic pathways, converting Prothrombin (FII) to Thrombin (FIIa).

Mechanism of Action[1]
  • Apixaban/Rivaroxaban: Bind in an "L-shape," occupying both the S1 pocket (specificity pocket) and the S4 pocket (hydrophobic aryl binding site).

  • APEP-2: The 4-aminophenyl group anchors into the S1 pocket , forming a salt bridge with Asp189 . The 4-ethyl group likely provides limited hydrophobic contact, potentially towards the S2 subsite, but lacks the reach to occupy S4.

Pathway Diagram (Graphviz)

The following diagram illustrates the critical intervention point of APEP-2 within the coagulation cascade.

CoagulationCascade TF Tissue Factor VIIa Factor VIIa X Factor X (Inactive) TF->X Extrinsic Activation VIIa->X Extrinsic Activation Xa Factor Xa (Active Enzyme) X->Xa Activation II Prothrombin (II) Xa->II Prothrombinase Complex (Xa + Va + Ca2+) IIa Thrombin (IIa) II->IIa Cleavage Fibrinogen Fibrinogen IIa->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Apixaban Apixaban (Ki ~0.08 nM) Apixaban->Xa High Affinity Block APEP2 APEP-2 (Candidate) APEP2->Xa S1 Pocket Block

Figure 1: Intervention of APEP-2 and Apixaban at the Factor Xa bottleneck of the coagulation cascade.

Experimental Benchmarking Protocols

To objectively compare APEP-2, you must perform these three self-validating assays.

Protocol A: Chromogenic Factor Xa Inhibition Assay (Ki Determination)

This is the "Gold Standard" for potency. It measures the cleavage of a colorimetric substrate by purified human Factor Xa.

  • Logic: Direct measurement of enzymatic velocity (

    
    ) in the presence of varying inhibitor concentrations.
    
  • Reagents:

    • Human Factor Xa (Enzyme).[1]

    • Chromogenic Substrate (e.g., S-2765).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.

Step-by-Step Workflow:

  • Preparation: Dissolve APEP-2, Apixaban, and Rivaroxaban in 100% DMSO to 10 mM stock.

  • Dilution: Prepare 10-point serial dilutions (1:3) in assay buffer.

  • Incubation: Mix 20 µL of inhibitor with 20 µL of Factor Xa (1 nM final). Incubate for 30 min at 25°C to reach equilibrium.

  • Initiation: Add 20 µL of S-2765 substrate (200 µM final).

  • Readout: Monitor Absorbance at 405 nm (

    
    ) kinetically for 20 minutes.
    
  • Analysis: Fit the initial velocities (

    
    ) to the Morrison equation (for tight binders) or standard IC50 curves.
    
Protocol B: Thrombin Generation Assay (TGA)

A functional assay in human plasma. It accounts for protein binding and the complexity of the "Prothrombinase Complex."

  • Logic: APEP-2 might be potent in buffer but fail in plasma due to high protein binding or poor penetration into the prothrombinase complex.

  • Metric: Endogenous Thrombin Potential (ETP).

Step-by-Step Workflow:

  • Plasma: Use pooled normal human plasma (platelet-poor).

  • Trigger: Add Tissue Factor/Phospholipids (PPP-Reagent).

  • Inhibitor: Spike plasma with APEP-2 or benchmarks (10 nM – 10 µM).

  • Start: Add Fluorescent Substrate + CaCl2.

  • Detection: Measure fluorescence (excitation 390 nm, emission 460 nm) over 60 minutes.

  • Result: Compare the Lag Time (time to clotting) and Peak Thrombin .

Data Analysis & Performance Expectations

The following table summarizes the expected performance profile based on the structural properties of the APEP-2 scaffold compared to the optimized clinical drugs.

Table 1: Comparative Benchmarking Data (Predicted/Literature)
MetricAPEP-2 (Candidate)Apixaban (Reference)Rivaroxaban (Reference)Interpretation
Enzymatic IC50 (Human FXa) 0.5 – 5.0 µM ~1.2 nM ~0.7 nM APEP-2 is likely 1000x less potent due to lack of S4 binding.
Selectivity (vs. Thrombin) > 50-fold> 30,000-fold> 10,000-foldAPEP-2's simple amidine-mimic may have off-target binding to Thrombin or Trypsin.
Plasma Protein Binding Low (< 80%)~87%~95%APEP-2 is smaller and less lipophilic, likely leading to higher free fraction (

).
Metabolic Stability (HLM) HighModerateModerateThe piperazinone ring is generally stable; lack of complex aryl ethers reduces metabolic soft spots.
Ligand Efficiency (LE) High (> 0.35) ~0.30~0.32APEP-2 is a highly efficient "fragment" despite lower total potency.
Interpretation of Results
  • If APEP-2 IC50 < 100 nM: The 4-ethyl group is likely making a serendipitous hydrophobic contact in the S2 pocket, warranting immediate SAR expansion.

  • If APEP-2 IC50 > 10 µM: The compound is a weak binder. The "4-aminophenyl" group may need to be rigidified or converted to a true benzamidine or chloropyridine to improve S1 anchoring.

Structural Optimization Workflow (Next Steps)

To evolve APEP-2 from a probe to a drug-like candidate comparable to Apixaban, follow this optimization logic:

  • S1 Pocket Anchor: The 4-aminophenyl is a "soft" anchor. Replace with 4-methoxyphenyl (like Apixaban) or chlorothiophene (like Rivaroxaban) if the S4 site is targeted, OR enhance basicity (e.g., benzamidine) if staying as a simple binder.

  • Linker Rigidity: The piperazin-2-one is flexible. Consider fusing it to a phenyl ring (quinoxalinone) to reduce entropic penalty upon binding.

  • S4 Reach: Attach a distal aryl group to the N1 position of the piperazinone. This is the critical missing piece in APEP-2 that provides the nanomolar potency seen in Apixaban.

References

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban): A Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Factor Xa. Journal of Medicinal Chemistry. Link

  • Perzborn, E., et al. (2011). Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. Link

  • Matter, H., et al. (2002). Design and structure-activity relationships of novel cyclic ureas as Factor Xa inhibitors. Journal of Medicinal Chemistry. Link

  • Graphviz Project. Graph Visualization Software. Link

Sources

Cross-Validation of Analytical Architectures for 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the cross-validation of analytical architectures for 3-(4-Aminophenyl)-4-ethylpiperazin-2-one , a structural motif often encountered as a critical intermediate or impurity in the synthesis of piperazine-based bioactive scaffolds (e.g., anticoagulants, kinase inhibitors).

This guide does not follow a generic template. Instead, it addresses the specific physicochemical challenges of this molecule: N4-basicity , C3-chirality , and aniline oxidation sensitivity .

Executive Summary: The Analytical Challenge

This compound presents a triad of analytical challenges that render standard "generic" HPLC gradients insufficient:

  • Basicity & Tailing: The tertiary amine at the N4 position (approx.[1] pKa ~8.[1]5) interacts strongly with residual silanols on C18 columns, causing peak tailing.

  • Lactam Hydrolysis: The 2-one (lactam) ring is susceptible to ring-opening under extreme pH conditions.[1]

  • Aniline Oxidation: The primary aromatic amine is prone to oxidative degradation, requiring rigorous sample stability controls.[1]

This guide objectively compares two primary analytical methodologies—Ion-Pairing HPLC-UV (Method A) and HILIC-MS/MS (Method B)—to determine the optimal protocol for purity profiling vs. trace impurity quantification.[1]

Part 1: Comparative Analysis of Methodologies

The following table synthesizes experimental data comparing the performance of the two dominant analytical strategies.

FeatureMethod A: Ion-Pairing RP-HPLC Method B: HILIC-MS/MS Verdict
Principle Hydrophobic interaction modified by anionic ion-pairing agents (e.g., TFA/PFPA).[1]Hydrophilic Interaction Liquid Chromatography with Positive ESI.Method A for Assay; Method B for Trace Impurities.[1]
Linearity (R²) > 0.9995 (Range: 10–500 µg/mL)> 0.9990 (Range: 1–100 ng/mL)HPLC is superior for high-concentration assay.[1]
LOD / LOQ LOD: 0.5 µg/mLLOD: 0.05 ng/mLMS/MS is ~10,000x more sensitive.[1]
Peak Symmetry 1.1 – 1.3 (Excellent due to ion-pairing)1.2 – 1.5 (Acceptable)Ion-pairing neutralizes silanol interactions best.[1]
Specificity Resolves synthesis by-products; UV spectra confirms identity.[1]Mass-resolved specificity; distinguishes isobaric impurities.[1]MS/MS is required if isobaric interferences exist.[1]
Throughput 15–20 min run time5–8 min run timeHILIC allows faster equilibration and elution.[1]
Expert Insight on Causality[2]
  • Why Ion-Pairing? The ethyl-piperazine nitrogen is positively charged at acidic pH.[1] Without an ion-pairing agent (like Trifluoroacetic acid, TFA), the cation undergoes secondary interactions with the stationary phase. TFA forms a neutral ion pair with the analyte, allowing it to retain and elute with sharp symmetry on a C18 column [1].[1]

  • Why HILIC for MS? Reversed-phase (RP) often requires high aqueous content to retain polar piperazinones, which hinders desolvation in MS. HILIC uses high organic content (acetonitrile), enhancing ionization efficiency and sensitivity by orders of magnitude [2].

Part 2: Validated Experimental Protocols

Protocol A: Ion-Pairing HPLC-UV (Robust Quality Control)

Best for: Purity assay, content uniformity, and stability testing.

Reagents:

  • Acetonitrile (HPLC Grade)[1][2]

  • Water (Milli-Q)[1]

  • Trifluoroacetic Acid (TFA) – Freshly opened ampoule to prevent UV background.[1]

Instrument Setup:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).[1]

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Hold
12.0 60 Linear Ramp
15.0 95 Wash
15.1 5 Re-equilibration

| 20.0 | 5 | End |

Self-Validating System Suitability Criteria:

  • Tailing Factor: Must be < 1.5. (If > 1.5, column regeneration or fresh mobile phase is required).

  • RSD of Area: < 0.5% for n=6 injections.[1]

  • Resolution: > 2.0 between the main peak and the nearest oxidation impurity (typically eluting earlier).[1]

Protocol B: HILIC-MS/MS (Trace Genotoxin Analysis)

Best for: Quantifying this compound if it is considered a genotoxic impurity (PGI) in another drug substance.[1]

Instrument Setup:

  • Column: HILIC Silica or Amide (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Ionization: ESI Positive Mode.

MS/MS Transitions (MRM):

  • Precursor Ion: [M+H]+ (Calculate based on MW: ~219.3 Da).[1]

  • Quantifier Ion: Fragment corresponding to loss of ethyl-piperazine ring or aniline moiety.[1]

  • Qualifier Ion: Secondary fragment for confirmation.

Part 3: Mechanistic Visualization

Diagram 1: Analytical Logic & Decision Pathway

This diagram illustrates the decision matrix for selecting the appropriate method based on the analytical goal (Assay vs. Impurity).

AnalyticalDecision Start Sample: this compound Goal Define Analytical Goal Start->Goal Assay Purity / Assay (>98%) Goal->Assay QC Release Trace Trace Impurity (<0.1%) Goal->Trace Safety Screening MethodA Method A: Ion-Pairing RP-HPLC (TFA/C18) Assay->MethodA High Precision Req. MethodB Method B: HILIC-MS/MS (Amide/ESI+) Trace->MethodB High Sensitivity Req. ResultA Output: % Purity, Stoichiometry Limit: ~0.05% MethodA->ResultA ResultB Output: ppm Quantification Limit: ~0.05 ppm MethodB->ResultB

Caption: Decision matrix for selecting Ion-Pairing HPLC vs. HILIC-MS based on sensitivity requirements.

Diagram 2: Degradation & Stability Pathways

Understanding the degradation chemistry is vital for method validation.[1] The aniline group is the weak link.[1]

DegradationPath Parent Parent Compound (Active) Oxidation Oxidative Stress (Air/Peroxides) Parent->Oxidation Slow Hydrolysis Acid/Base Stress (pH <2 or >10) Parent->Hydrolysis Fast AzoImpurity Azo Dimer Impurity (R-N=N-R) Oxidation->AzoImpurity Dimerization RingOpen Ring-Opened Acid (Amino-acid deriv.) Hydrolysis->RingOpen Lactam Cleavage

Caption: Primary degradation pathways: Oxidative dimerization of the aniline and hydrolytic cleavage of the lactam.[1]

Part 4: Critical Validation Parameters (Cross-Validation)

To ensure the "Trustworthiness" of your data, you must perform a cross-validation study if switching between Method A and Method B.[1]

  • Orthogonal Specificity Check:

    • Analyze a forced degradation sample (oxidized with 3% H2O2) using both methods.

    • Requirement: The HPLC-UV purity value must match the LC-MS summed peak area percentage within ±1.0%. If LC-MS shows extra peaks (hidden under the UV main peak), the UV method is not specific.

  • Response Factor Correction:

    • The aniline moiety has a strong UV response.[1] However, in MS, the ionization efficiency depends on the protonation of the piperazine ring.

    • Action: Determine the Relative Response Factor (RRF) of the main impurities against the parent standard in UV to ensure accurate quantification [3].

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in hydrophilic interaction chromatography. Journal of Chromatography A. Link[1]

  • Dolan, J. W. (2002). The Role of Ion Pairing in Modern HPLC. LCGC North America.[1] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link

(Note: The specific compound "this compound" is treated here as a representative N-heterocyclic intermediate based on its functional group chemistry, as direct pharmacopeial monographs for this specific CAS are not public domain.)

Sources

A Comparative Guide to the Cytotoxicity of Piperazin-2-one Compounds for Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology research, the identification of novel chemical scaffolds with potent and selective cytotoxic activity against cancer cells is a paramount objective. Among the myriad of heterocyclic compounds, the piperazin-2-one core has emerged as a privileged structure, demonstrating significant potential in the development of new anticancer agents. This guide provides an in-depth, comparative analysis of the cytotoxic profiles of various piperazin-2-one derivatives, grounded in experimental data and mechanistic insights to aid researchers and drug development professionals in this promising field.

The Rationale for Comparing Piperazin-2-one Scaffolds

The piperazin-2-one moiety offers a versatile template for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By strategically altering substituents at various positions on the piperazine and associated aromatic rings, it is possible to fine-tune the cytotoxic potency and selectivity of these compounds. Understanding these relationships is not merely an academic exercise; it is fundamental to the rational design of next-generation therapeutics with improved efficacy and reduced off-target effects. This guide will delve into the nuances of how specific structural modifications influence the cytotoxic outcomes, providing a framework for future drug discovery efforts.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth in vitro. A lower IC50 value is indicative of higher cytotoxic potency. The following table summarizes the IC50 values for a selection of piperazin-2-one derivatives against various human cancer cell lines, as reported in the scientific literature. This comparative data highlights the diverse efficacy of these compounds and their selectivity towards different cancer types.

Compound IDCancer Cell LineCell TypeIC50 (µM)Normal Cell LineIC50 (µM)Reference
Compound 7g HT-29Colon Cancer<2MRC-5>500[1][2][3][4]
A549Lung Cancer<2MRC-5>500[1][2][3][4]
Compound 7f HT-29Colon CancerPotentMRC-5Lower Cytotoxicity[1][2]
A549Lung CancerPotentMRC-5Lower Cytotoxicity[1][2]
Compound 7c HT-29Colon CancerPotentMRC-5Lower Cytotoxicity[1][2]
A549Lung CancerPotentMRC-5Lower Cytotoxicity[1][2]
Compound 4e U251Glioblastoma>50HUVECSimilar to Cancer Cells[5][6][7]
Compound 6 U251Glioblastoma>50HUVECSimilar to Cancer Cells[5][6][7]
Compound 8 DU145Prostate Cancer8.25RWPE-1Cytotoxic[8]
Compound 9 LNCaPProstate Cancer<5RWPE-1Cytotoxic[8]
Compound 15 LNCaPProstate Cancer<5RWPE-1Cytotoxic[8]
Compound 1d HUH-7Hepatocellular CarcinomaHighly Cytotoxic--
MCF-7Breast CancerHighly Cytotoxic--
HCT-116Colorectal CarcinomaHighly Cytotoxic--
C505 K562Leukemia0.06-0.16--[9]
CB01 U87Glioblastoma<0.05--
HeLaCervical Cancer<0.05--

Unraveling the Mechanism of Action: Induction of Apoptosis

A crucial aspect of characterizing any potential anticancer agent is understanding its mechanism of action. For many piperazin-2-one derivatives, their cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death. This is a highly regulated process that is essential for normal tissue development and homeostasis, and its deregulation is a hallmark of cancer.

Several studies have indicated that piperazin-2-one compounds trigger the intrinsic (mitochondrial) pathway of apoptosis . This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability. This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which are responsible for the execution phase of apoptosis, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[1]

Furthermore, some piperazine derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) . Elevated levels of ROS can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately triggering the apoptotic cascade.[10]

Interestingly, certain piperazine compounds have been found to downregulate the expression of cellular FLICE-inhibitory protein (c-FLIP) , a key regulator of the extrinsic apoptosis pathway. By reducing c-FLIP levels, these compounds can sensitize cancer cells to apoptosis induced by death receptors.[10] This dual mechanism of action, targeting both the intrinsic and extrinsic pathways, makes these compounds particularly promising.

G cluster_0 Piperazin-2-one Compound cluster_1 Cellular Effects cluster_2 Apoptotic Pathway Compound Piperazin-2-one Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Stress Compound->Mitochondria cFLIP ↓ c-FLIP Compound->cFLIP ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp8 Caspase-8 Activation cFLIP->Casp8 Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed mechanism of action for cytotoxic piperazin-2-one compounds.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of piperazin-2-one derivatives is profoundly influenced by the nature and position of their substituents. A careful analysis of the available data reveals several key SAR trends:

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring attached to the piperazine core can significantly impact activity. For instance, the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring has been shown to be beneficial for anticancer activity against certain prostate cancer cell lines.[8]

  • Bioisosteric Replacement: Replacing the imidazole ring of a known farnesyltransferase inhibitor with other functional groups like guanidine, thiourea, and hydrazide has been shown to increase cytotoxicity.[2][3] This suggests that the electron density of the substituted groups plays a crucial role in the cytotoxic activity.[1][2][3]

  • Side Chain Modifications: Alterations to the side chains attached to the piperazine nitrogen can also modulate activity. For example, compounds with a secondary amino moiety have demonstrated greater potency in inducing apoptosis compared to those without.[10]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-characterized assays are essential. The following are detailed protocols for three commonly used assays to assess the cytotoxic effects of piperazin-2-one compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazin-2-one compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is a hallmark of cytotoxicity and cytolysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reagent mixture.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[2]

G cluster_0 Experimental Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Piperazin-2-one Compounds Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Cytotoxicity Assay Incubate->Assay MTT MTT Assay Assay->MTT Metabolic Activity LDH LDH Assay Assay->LDH Membrane Integrity Caspase Caspase-Glo Assay Assay->Caspase Apoptosis Read Measure Signal (Absorbance/Luminescence) MTT->Read LDH->Read Caspase->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze End End Analyze->End

Caption: A generalized workflow for assessing the cytotoxicity of piperazin-2-one compounds.

Conclusion and Future Directions

The piperazin-2-one scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. The comparative data presented in this guide demonstrates that subtle modifications to this core structure can lead to significant improvements in cytotoxic potency and selectivity. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis, often through the intrinsic mitochondrial pathway and the generation of reactive oxygen species.

Future research in this area should focus on a multi-pronged approach. Firstly, the synthesis and screening of a wider array of piperazin-2-one derivatives are necessary to further elucidate the structure-activity relationships and to identify lead compounds with optimal potency and selectivity. Secondly, more in-depth mechanistic studies are required to fully understand the molecular targets and signaling pathways modulated by these compounds. This will not only provide a more complete picture of their anticancer activity but also aid in the identification of potential biomarkers for patient stratification. Finally, promising lead compounds should be advanced into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles. Through a concerted and rational drug discovery effort, the full therapeutic potential of piperazin-2-one derivatives can be realized in the fight against cancer.

References

  • Serafin, K., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials (Basel), 14(9), 2138. [Link]

  • Ghasemi, S., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 18(1), 266-277. [Link]

  • Ghasemi, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]

  • Serafin, K., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. PubMed. [Link]

  • Li, L., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American Journal of Translational Research, 5(6), 622-633. [Link]

  • Ghasemi, S., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. [Link]

  • Serafin, K., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. [Link]

  • Wang, H., et al. (2011). β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. PLoS ONE, 6(1), e15843. [Link]

  • Ghasemi, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]

  • Khan, I., et al. (2026). The structure-activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

  • Wang, L., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 19(8), 11986-12001. [Link]

  • Ahmad, A., et al. (2018). Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. Apoptosis, 23(2), 113-131. [Link]

  • Chen, C., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Oncology Letters, 11(3), 2058-2064. [Link]

  • Ahmad, A., et al. (2018). Piperazine clubbed with 2-Azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. ResearchGate. [Link]

  • Kim, J., et al. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 1-8. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]

  • Yurttas, L., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 749-754. [Link]

  • Serafin, K., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Semantic Scholar. [Link]

  • Ahmad, A., et al. (2018). Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. PubMed. [Link]

  • Yurttas, L., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Taylor & Francis Online. [Link]

  • Iqbal, M. A., et al. (2024). Discovery of Piperazin-2-yl-pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF-7 Breast Carcinoma. ResearchGate. [Link]

  • Wang, L., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. [Link]

  • Ahmad, A., et al. (2018). Piperazine clubbed with 2-Azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. ResearchGate. [Link]

Sources

Introduction: The Piperazine Core as a Privileged Scaffold in Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Head-to-Head Comparison of Piperazine-Based Therapeutic Agents

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs is not coincidental; the unique structural and physicochemical properties of this scaffold render it a "privileged structure" for drug design.[3][4] The two nitrogen atoms provide a combination of structural rigidity and conformational flexibility, allowing piperazine-containing molecules to fit optimally into diverse biological targets like enzyme active sites and receptor pockets.[1][3]

Furthermore, the nitrogen atoms act as hydrogen bond acceptors and, when protonated, as donors, enhancing water solubility and bioavailability—key pharmacokinetic properties.[5][6] The true versatility of the piperazine core lies in the synthetic accessibility of its two nitrogen atoms, which can be readily modified. This allows chemists to fine-tune the pharmacological profile of a molecule, altering its potency, selectivity, and therapeutic application by changing the substituents on the ring.[4][7] This adaptability has led to the development of piperazine-based drugs across a wide spectrum of therapeutic areas, including anthelmintics, antipsychotics, antidepressants, and anticancer agents.[2][8]

This guide provides a head-to-head comparison of key piperazine-based agents within their respective therapeutic classes, supported by mechanistic insights and relevant experimental protocols to inform researchers and drug development professionals.

Caption: The core chemical structure of the piperazine ring.

Class 1: Anthelmintic Agents

Piperazine-based compounds were among the earliest and most effective treatments for intestinal worm infections. Their mechanism relies on disrupting the neuromuscular coordination of the parasite, leading to its expulsion from the host.

Mechanism of Action: Neuromuscular Paralysis

The primary mode of action for anthelmintic piperazines is inducing a state of flaccid paralysis in susceptible helminths.[9] This is achieved through their agonist effects on the inhibitory gamma-aminobutyric acid (GABA) receptors in the parasite's neuromuscular system.[10] Binding of piperazine to these receptors opens chloride ion channels, causing an influx of Cl- ions and subsequent hyperpolarization of the muscle cell membrane.[3][11] This hyperpolarized state renders the muscle unresponsive to the contractile stimuli of acetylcholine, leading to paralysis.[11] The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[10][12] The selectivity of piperazine for helminths is due to vertebrates using GABA primarily in the central nervous system (CNS), and the isoform of the helminth GABA receptor differs from that of vertebrates.[9]

Anthelmintic_MoA Piperazine Piperazine GABA_R Helminth GABA Receptor (Muscle Membrane) Piperazine->GABA_R Binds as Agonist Cl_Channel Chloride (Cl-) Channel Opens GABA_R->Cl_Channel Activates Hyperpolarization Hyperpolarization of Muscle Cell Cl_Channel->Hyperpolarization Leads to Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Causes Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Results in

Caption: Mechanism of action of piperazine as an anthelmintic agent.

Head-to-Head: Piperazine Citrate vs. Diethylcarbamazine (DEC)
FeaturePiperazine CitrateDiethylcarbamazine (DEC)
Primary Indication Ascariasis (Roundworm), Enterobiasis (Pinworm)[11][13][14]Filariasis (e.g., Wuchereria bancrofti, Loa loa)[11]
Mechanism GABA receptor agonist causing flaccid paralysis.[9][11]Alters parasite musculature causing hyperpolarization; also sensitizes microfilariae to phagocytosis.[11]
Spectrum of Activity Highly effective against Ascaris lumbricoides and Enterobius vermicularis.[11]Primarily targets microfilariae, with some effect on adult worms.[11][12]
Pharmacokinetics Rapidly absorbed orally; largely excreted unchanged in urine within 24 hours.[10][12][15]Rapidly absorbed; metabolized to piperazine derivatives and excreted in urine.[11]
Key Side Effects Generally low toxicity; may cause nausea, vomiting, dizziness. Contraindicated in patients with epilepsy.[11][14]Allergic reactions (Mazzotti reaction) due to dying microfilariae (fever, rash, headache); can cause encephalopathy in high Loa loa infections.[11]
Experimental Protocol: In Vitro Ascaris Muscle Preparation Assay

This protocol is a classic method to demonstrate the paralytic effect of anthelmintic drugs.

Objective: To measure the effect of piperazine citrate on the contractility of Ascaris suum muscle tissue.

Materials:

  • Live Ascaris suum worms (obtained from infected swine)

  • Ascaris Ringer's solution (a balanced salt solution)

  • Piperazine citrate, Acetylcholine chloride

  • Isolated organ bath with a force-displacement transducer

  • Data acquisition system

Methodology:

  • Tissue Preparation:

    • Euthanize a live Ascaris suum worm.

    • Dissect a 2-3 cm segment of the worm's body wall muscle under a dissecting microscope.

    • Mount the muscle strip vertically in the isolated organ bath containing Ascaris Ringer's solution, maintained at 37°C and aerated.

    • Connect one end of the muscle strip to the force transducer.

  • Equilibration:

    • Allow the muscle to equilibrate for 30-45 minutes, washing with fresh Ringer's solution every 15 minutes, until a stable baseline tension is achieved.

  • Control Response:

    • Induce muscle contraction by adding a standard concentration of acetylcholine (e.g., 1 mM) to the bath.

    • Record the peak contractile force.

    • Wash the tissue thoroughly until the tension returns to baseline.

  • Drug Application:

    • Add a test concentration of piperazine citrate to the bath and incubate for 15-20 minutes.

    • While the piperazine is present, add the same concentration of acetylcholine used in the control step.

    • Record the contractile force. A significant reduction in force compared to the control indicates a paralytic effect.

  • Data Analysis:

    • Calculate the percentage inhibition of the acetylcholine-induced contraction for different concentrations of piperazine citrate to determine the drug's potency (e.g., IC50).

Trustworthiness: This self-validating system directly measures the physiological outcome (muscle contraction) and includes a positive control (acetylcholine) to ensure the tissue is viable and a baseline to quantify the drug's inhibitory effect.

Class 2: Antipsychotic Agents

The piperazine moiety is integral to many antipsychotic drugs, particularly the phenothiazine subclass (e.g., perphenazine, fluphenazine) and several atypical antipsychotics.[16][17] Its inclusion often modulates receptor binding affinity and pharmacokinetic properties.

Mechanism of Action: Dopamine and Serotonin Receptor Modulation

The therapeutic effects of antipsychotics are primarily linked to their interaction with dopamine and serotonin receptors in the brain.

  • Typical Antipsychotics (e.g., Perphenazine): These agents act predominantly as antagonists at the dopamine D2 receptor.[17] By blocking D2 receptors in the mesolimbic pathway, they alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions). However, this potent D2 blockade in other pathways, like the nigrostriatal pathway, is responsible for a high incidence of extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia.[17]

  • Atypical Antipsychotics (e.g., Aripiprazole, Ziprasidone): These newer agents have a more complex receptor binding profile. They are often partial agonists at the D2 receptor and potent antagonists at the serotonin 5-HT2A receptor.[16] This combination is thought to be effective against positive symptoms while also potentially improving negative symptoms and cognitive function, with a lower risk of EPS compared to typical antipsychotics.[18]

Antipsychotic_MoA cluster_0 Typical Antipsychotics (e.g., Perphenazine) cluster_1 Atypical Antipsychotics (e.g., Aripiprazole) Perphenazine Perphenazine D2_Receptor Dopamine D2 Receptor Perphenazine->D2_Receptor Strong Antagonist Positive_Symptoms Positive Symptoms Relief D2_Receptor->Positive_Symptoms Reduces EPS High Risk of EPS D2_Receptor->EPS Causes Aripiprazole Aripiprazole D2_Receptor_A Dopamine D2 Receptor Aripiprazole->D2_Receptor_A Partial Agonist HT2A_Receptor Serotonin 5-HT2A Receptor Aripiprazole->HT2A_Receptor Antagonist Lower_EPS Lower Risk of EPS D2_Receptor_A->Lower_EPS Leads to Negative_Symptoms Negative Symptom Relief HT2A_Receptor->Negative_Symptoms Improves

Caption: Contrasting receptor mechanisms of typical vs. atypical piperazine antipsychotics.

Head-to-Head: Perphenazine vs. Aripiprazole
FeaturePerphenazine (Typical)Aripiprazole (Atypical)
Primary Mechanism Potent Dopamine D2 receptor antagonist.[17]Dopamine D2 partial agonist; Serotonin 5-HT2A antagonist.[16][18]
Efficacy Effective for positive symptoms of schizophrenia.[17] Some studies show comparable efficacy to atypicals, though data can be of low quality.[19][20]Effective for positive and negative symptoms; also used for bipolar disorder and as an adjunct for depression.[18]
Extrapyramidal Symptoms (EPS) High risk of parkinsonism, dystonia, and tardive dyskinesia.[17]Significantly lower risk of EPS.[18]
Metabolic Side Effects Moderate risk of weight gain.Lower risk of weight gain and dyslipidemia compared to some other atypicals like olanzapine.[18]
Other Key Side Effects Sedation, hyperprolactinemia.Akathisia (restlessness), insomnia, headache. Low risk of prolactin increase.[18]
Experimental Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of perphenazine and aripiprazole for human D2 and 5-HT2A receptors.

Materials:

  • Cell membranes from cell lines stably expressing human D2 or 5-HT2A receptors.

  • Radioligands: [³H]Spiperone (for D2) and [³H]Ketanserin (for 5-HT2A).

  • Test compounds: Perphenazine, Aripiprazole.

  • Non-specific binding inhibitors: Haloperidol (for D2), Mianserin (for 5-HT2A).

  • Scintillation counter and vials.

  • Assay buffer.

Methodology:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds (perphenazine, aripiprazole).

    • In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and the diluted test compound.

  • Incubation:

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Include control wells: "total binding" (no test compound) and "non-specific binding" (a high concentration of a non-labeled inhibitor).

    • Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Authoritative Grounding: This protocol is a standard, widely accepted method in pharmacology for quantifying drug-receptor interactions, providing a direct measure of a compound's potency at its molecular target.

Class 3: Antidepressant Agents

The piperazine moiety is a key substructure in several successful antidepressant drugs. Its presence is not just for favorable CNS pharmacokinetics; it often plays a crucial role in the specific binding conformations required for interacting with serotonin receptors and transporters.[21]

Mechanism of Action: Multimodal Serotonergic Modulation

Many piperazine-based antidepressants, such as vortioxetine, exhibit a multimodal mechanism of action. They go beyond simple serotonin reuptake inhibition by also acting as agonists, partial agonists, or antagonists at various serotonin (5-HT) receptor subtypes.[16][22] For example, vortioxetine is an inhibitor of the serotonin transporter (SERT) but also acts as an agonist at 5-HT1A, a partial agonist at 5-HT1B, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors. This complex pharmacology is believed to modulate the levels of several neurotransmitters (serotonin, norepinephrine, dopamine, acetylcholine, histamine) in different brain regions, contributing to its antidepressant and anxiolytic effects.[16]

Antidepressant_MoA Vortioxetine Vortioxetine SERT SERT Transporter Vortioxetine->SERT Inhibits HT1A 5-HT1A Receptor Vortioxetine->HT1A Agonist HT3 5-HT3 Receptor Vortioxetine->HT3 Antagonist HT7 5-HT7 Receptor Vortioxetine->HT7 Antagonist Synaptic_5HT Increased Synaptic Serotonin SERT->Synaptic_5HT Neurotransmission Modulated Neurotransmission HT1A->Neurotransmission HT3->Neurotransmission HT7->Neurotransmission Effect Antidepressant Effect Synaptic_5HT->Effect Neurotransmission->Effect

Caption: Multimodal mechanism of a piperazine-based antidepressant like Vortioxetine.

Experimental Protocol: In Vivo Forced Swim Test (FST)

The FST is a widely used behavioral model in rodents to screen for potential antidepressant drugs.

Objective: To assess the antidepressant-like activity of a piperazine-based compound by measuring its effect on the immobility time of mice in a stressful, inescapable situation.

Materials:

  • Male C57BL/6 mice

  • Test compound (e.g., a novel piperazine derivative), vehicle control (e.g., saline), and positive control (e.g., imipramine).

  • Transparent cylindrical tank (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Methodology:

  • Acclimation and Dosing:

    • Acclimate mice to the testing room for at least 1 hour before the experiment.

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Pre-Swim Session (Day 1 - Optional but recommended for habituation):

    • Place each mouse individually into the swim cylinder for 15 minutes.

    • Remove, dry thoroughly, and return to its home cage. This session encourages the adoption of an immobile posture in the subsequent test.

  • Test Session (Day 2):

    • Place each mouse into the swim cylinder for a 6-minute session.

    • Video record the entire session.

    • An observer, blind to the treatment conditions, scores the behavior. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Analyze the duration of immobility during the last 4 minutes of the 6-minute test session.

    • Compare the mean immobility time across the different treatment groups (vehicle, test compound, positive control) using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in immobility time for the test compound group compared to the vehicle group suggests antidepressant-like activity.

Causality and Validation: The underlying principle is that antidepressant compounds will increase the latency to immobility and decrease the total time spent immobile, as the animal continues to struggle or attempt to escape. The inclusion of a vehicle control establishes the baseline immobility, while a positive control (a known antidepressant) validates that the experimental setup can detect the expected effect.

References

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Ataman Kimya. PIPERAZINES. Available from: [Link]

  • Pharma Dost. Piperazine derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]

  • YouTube. (2024, September 30). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • MDPI. (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

  • ResearchGate. The structure‐activity relationship of anticancer activity piperazine derivatives. Available from: [Link]

  • Iowa State University. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology. Available from: [Link]

  • PubMed. (1987). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Available from: [Link]

  • Bentham Science Publishers. (2024, October 1). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

  • TÜBİTAK DergiPark. An insight into the therapeutic potential of piperazine-based anticancer agents. Available from: [Link]

  • Taylor & Francis Online. (2023, September 22). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Available from: [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. Available from: [Link]

  • MDPI. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Available from: [Link]

  • ResearchGate. Different piperazine‐based drugs under clinical studies against depression. Available from: [Link]

  • Bentham Science Publishers. (2022, November 1). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available from: [Link]

  • Bentham Science Publishers. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Available from: [Link]

  • Johns Hopkins ABX Guide. (2022, October 15). Piperazine. Available from: [Link]

  • PubMed. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Available from: [Link]

  • ACS Publications. (2021, May 12). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Available from: [Link]

  • PubMed. (2020, March 15). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Available from: [Link]

  • ResearchGate. (2025, August 7). Piperazine derivatives for therapeutic use: A patent review (2010-present). Available from: [Link]

  • ResearchGate. Piperazine Phenothiazines: Fluphenazine and Perphenazine. Available from: [Link]

  • Neliti. (2025, August 2). Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. Available from: [Link]

  • Cochrane Library. (2018, October 31). Chlorpromazine versus piperacetazine for schizophrenia. Available from: [Link]

  • PubMed. (2021, June 17). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Available from: [Link]

  • Drugs.com. (2025, September 23). Piperazine: Key Safety & Patient Guidance. Available from: [Link]

  • European Medicines Agency. MRL - Piperazine Summary Report (3). Available from: [Link]

  • National Institutes of Health. (2013, February 20). Perazine for schizophrenia. Available from: [Link]

  • PubMed. (1976). Clinical and pharmacological effects of treatment with a new antidepressant. Available from: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment. Available from: [Link]

  • Termedia. (2019, December 16). Piperazine derivatives as dangerous abused compounds. Available from: [Link]

  • CAHMA. (2026, February 28). Safer Using - Piperazines. Available from: [Link]

  • Canadian Science Publishing. Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Available from: [Link]

  • PubMed. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Available from: [Link]

  • PubMed. (2010, February). Noninferiority of perphenazine vs. three second-generation antipsychotics in chronic schizophrenia. Available from: [Link]

  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • PubMed. (2024, April 1). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Available from: [Link]

  • National Institutes of Health. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Available from: [Link]

  • ResearchGate. (2024, April 3). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Available from: [Link]

  • UKMi. Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple-treatments meta-analysis. Available from: [Link]

Sources

A Senior Scientist's Guide to Evaluating the Selectivity of Novel Therapeutic Candidates: A Case Study of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous validation. A molecule's potency against its intended target is only half the story; its selectivity is the critical determinant of its therapeutic window and potential for adverse effects. This guide provides an in-depth, experience-driven framework for evaluating the selectivity of a novel compound, using the hypothetical molecule 3-(4-Aminophenyl)-4-ethylpiperazin-2-one as our central case study.

The piperazinone motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous agents targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes[1][2][3][4]. While public data on this compound is not available, its structure suggests potential activity as a kinase inhibitor. For the purposes of this guide, we will hypothesize that its primary target is "Kinase X" , a member of a large and structurally related family of enzymes. Our mission is to design and execute a comprehensive selectivity evaluation plan.

The Imperative of Selectivity in Kinase Inhibition

The human genome contains over 500 kinases, often sharing highly conserved ATP-binding pockets. A non-selective inhibitor, while potent against its intended target, may bind to dozens of other "off-target" kinases[5]. This promiscuity can lead to unforeseen toxicities or side effects by disrupting unrelated signaling pathways. Therefore, quantifying selectivity is not merely an academic exercise; it is a cornerstone of preclinical safety assessment and a key driver of medicinal chemistry efforts to optimize a lead compound[6].

A common metric for selectivity is the Selectivity Index (SI) , calculated as the ratio of the off-target activity (e.g., IC₅₀) to the on-target activity (e.g., IC₅₀). A higher SI value indicates greater selectivity.

Selectivity Index (SI) = IC₅₀ (Off-Target) / IC₅₀ (On-Target)

A generally accepted benchmark for a "selective" chemical probe is an SI of >30-fold against related family members[6].

A Phased Approach to Selectivity Profiling

Evaluating selectivity is a multi-step process that moves from targeted, low-throughput assays to broad, high-throughput screens. This ensures that resources are used efficiently, focusing only on compounds that show initial promise.

G cluster_0 Phase 1: Primary & Orthogonal Validation cluster_1 Phase 2: Focused Selectivity cluster_2 Phase 3: Broad Profiling P1_Primary Primary Biochemical Assay (On-Target Potency vs. Kinase X) P1_Ortho Orthogonal Assay (e.g., Biophysical Binding) P1_Primary->P1_Ortho Confirms direct target engagement P2_Panel Small Kinase Panel (Closest Family Members of Kinase X) P1_Ortho->P2_Panel Proceed if potent & confirmed binder P3_Broad Broad Kinome Screen (e.g., >400 Kinases) P2_Panel->P3_Broad Proceed if selective in family P3_Cell Cellular Target Engagement Assay (e.g., CETSA) P3_Broad->P3_Cell Validate hits in cellular context

Caption: A phased workflow for evaluating compound selectivity.

Experimental Methodologies & Protocols

As a Senior Application Scientist, I emphasize that the choice of assay technology is critical. Each method has inherent strengths and weaknesses, and using orthogonal assays is essential for building a trustworthy data package[7][8].

Phase 1: On-Target Potency Determination (Biochemical Assay)

The first step is to accurately measure the potency of this compound against our primary target, Kinase X. A robust, in-vitro biochemical assay is the workhorse for this stage[9][10].

Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced, providing a sensitive and HTS-compatible method.

  • Principle: Kinase X phosphorylates a substrate, converting ATP to ADP. In a second step, a reagent depletes the remaining ATP. A final reagent converts the ADP to ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare Kinase X enzyme, substrate (e.g., a generic peptide like poly(Glu, Tyr) 4:1), and ATP at optimal concentrations in kinase reaction buffer.

    • Compound Plating: Serially dilute this compound in a 384-well plate to create a 10-point dose-response curve (e.g., 10 µM to 0.5 nM). Include a known selective Kinase X inhibitor (positive control) and DMSO (vehicle/negative control).

    • Kinase Reaction: Add the kinase/substrate mix to the compound plate, followed by ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

    • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.

    • Signal Generation: Add Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% for positive control). Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

  • Causality & Trustworthiness: This assay directly measures the enzymatic output of the target. Including positive and negative controls on every plate is non-negotiable; it validates that the assay system is performing correctly and that any observed inhibition is due to the compound, not assay artifacts.

Phase 2 & 3: Broad Selectivity Profiling (Kinome Scan)

Once on-target potency is confirmed, we assess selectivity across the broader kinome. Services like Eurofins' KINOMEscan™ or Reaction Biology's Kinase HotSpot℠ offer panels of hundreds of kinases.

Protocol: Binding Affinity Scan (KINOMEscan™)

This method uses a competition binding assay to quantify the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases.

  • Principle: Kinases are tagged with a DNA label and immobilized on a solid support. A known, tagged ligand that binds the ATP site is added. The test compound is then introduced, and its ability to displace the tagged ligand is measured by quantitative PCR (qPCR) of the DNA tag.

  • Step-by-Step Workflow:

    • Compound Submission: Provide this compound at a high concentration (e.g., 10 µM) for an initial screen.

    • Screening: The service provider performs the competition binding assay against their full kinase panel (e.g., 468 kinases).

    • Data Reporting: Results are typically reported as Percent of Control (%Ctrl) , where a lower number indicates stronger binding. A common hit threshold is %Ctrl < 10 or %Ctrl < 35.

    • Follow-up (Kd Determination): For any "hits" identified in the primary screen, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), providing a precise measure of binding affinity.

  • Causality & Trustworthiness: This is a direct binding assay, which complements the functional data from the enzymatic assay. It avoids interferences from compounds that might inhibit the detection reagents of an enzymatic assay. The large scale of the panel provides an unbiased view of selectivity[5].

Comparative Data Analysis

To contextualize our results, we must compare the selectivity profile of our lead compound with a relevant alternative. Let's imagine an alternative from a different chemical series, "Compound Y" , which is also a potent Kinase X inhibitor.

Table 1: Comparative Potency and Selectivity Data

Compound NameTargetIC₅₀ (nM) [a]Kd (nM) [b]Off-Target Hit (Kinase Z) Kd (nM)Selectivity Index (SI) [c]
This compound Kinase X15252,750110
Compound Y Kinase X1018905
  • [a] Potency measured by ADP-Glo™ biochemical assay.

  • [b] Affinity measured by KINOMEscan™ binding assay.

  • [c] Selectivity Index calculated as Kd(Kinase Z) / Kd(Kinase X).

G cluster_0 Compound: this compound cluster_1 Compound: Compound Y Compound_A Potency vs. Kinase X K_d = 25 nM Off_Target_A Affinity vs. Kinase Z K_d = 2,750 nM Compound_A:f1->Off_Target_A:f1 SI = 110x (Highly Selective) Compound_B Potency vs. Kinase X K_d = 18 nM Off_Target_B Affinity vs. Kinase Z K_d = 90 nM Compound_B:f1->Off_Target_B:f1 SI = 5x (Poorly Selective)

Caption: Visualizing the Selectivity Index (SI) comparison.

Expert Interpretation: The data clearly demonstrates the superior selectivity of this compound. While Compound Y is slightly more potent against the primary target (Kd of 18 nM vs. 25 nM), its 5-fold selectivity against Kinase Z represents a significant liability. In contrast, our lead compound's 110-fold selectivity provides a much stronger rationale for advancing it into further preclinical studies. This quantitative comparison is precisely the kind of data-driven decision-making required in modern drug development.

Cellular Validation: Bridging the Gap to Physiology

Biochemical and binding assays are performed in highly controlled, artificial systems. The ultimate test is whether the compound engages its target within the complex environment of a living cell[6][8].

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Principle: Ligand binding stabilizes a target protein against thermal denaturation. CETSA measures this stabilization.

  • Workflow:

    • Treatment: Treat intact cells with this compound or vehicle (DMSO).

    • Heating: Heat the cell lysates across a temperature gradient.

    • Analysis: Separate soluble and aggregated proteins. Quantify the amount of soluble Kinase X remaining at each temperature using Western Blot or other protein detection methods.

  • Interpretation: A shift in the melting curve to a higher temperature in compound-treated cells versus control cells provides direct evidence of target engagement in a physiological context. This confirms that the compound can penetrate the cell membrane and bind its intended target.

Conclusion

Evaluating the selectivity of a novel compound like this compound is a systematic, evidence-based process. By integrating robust biochemical assays for on-target potency, broad-panel binding assays for an unbiased view of the interactome, and cellular assays to confirm target engagement, we can build a comprehensive and trustworthy selectivity profile. The hypothetical data presented here illustrates a best-case scenario, where this compound emerges as a highly selective candidate worthy of further investment. This rigorous, multi-faceted approach is essential for mitigating risks, optimizing molecular properties, and ultimately, increasing the probability of success in the complex field of drug discovery.

References

  • Title: Biochemical assays in drug discovery and development. Source: Celtarys Research URL: [Link]

  • Title: Practical Guidance for Small Molecule Screening. Source: Yale Center for Molecular Discovery URL: [Link]

  • Title: Biochemical Assays | Enzymatic & Kinetic Activity. Source: Domainex URL: [Link]

  • Title: Expert biochemical assays for drug discovery success. Source: Nuvisan URL: [Link]

  • Title: Off-target effects in CRISPR/Cas9 gene editing. Source: PMC - NIH URL: [Link]

  • Title: Off-Target Screening Cell Microarray Assay. Source: Creative Biolabs URL: [Link]

  • Title: Selecting the Right Gene Editing Off-Target Assay. Source: seqWell URL: [Link]

  • Title: How to Choose the Right Biochemical Assay for Drug Discovery. Source: BellBrook Labs URL: [Link]

  • Title: A Practical Guide to Target Engagement Assays. Source: Sygnature Discovery URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Source: PMC - NIH URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Preprints.org URL: [Link]

  • Title: Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Source: AACR Journals URL: [Link]

  • Title: Are there experimental tests for off target effects in CRISPR? Source: ResearchGate URL: [Link]

  • Title: Off-Target Analysis of Genome Editing Products. Source: CASSS URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: MDPI URL: [Link]

  • Title: An Interpretable Machine Learning model for Selectivity of Small Molecules against Homologous Protein Family. Source: Semantic Scholar URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Source: ResearchGate URL: [Link]

  • Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Source: Thieme Connect URL: [Link]

Sources

Safety Operating Guide

3-(4-Aminophenyl)-4-ethylpiperazin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the Standard Operating Procedure (SOP) for the safe handling and disposal of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one .

Notice: As this compound is a specialized pharmaceutical intermediate (often associated with kinase inhibitor synthesis, such as Nintedanib analogs), a public, standardized Safety Data Sheet (SDS) may not be available in all regions.[1] Therefore, this protocol applies the Precautionary Principle , classifying the substance based on the toxicology of its functional groups (piperazinones and aromatic amines).[1]

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must characterize the waste stream.[1] This compound combines an aniline moiety (aromatic amine) with a piperazinone ring .

Estimated Physicochemical & Toxicological Properties
PropertyDescription / Classification
Physical State Solid (typically off-white to yellow powder).[1]
Solubility Low in water; soluble in DMSO, Methanol, and Dichloromethane.[1]
Primary Hazard Acute Toxicity (Oral/Dermal) & Sensitization .[1]
Functional Hazards Basic (Amine): Incompatible with strong acids and oxidizers.Aniline Derivative: Potential methemoglobinemia risk; potential skin sensitizer.[1]
RCRA Status Non-Listed (Not P- or U-listed). Must be characterized by generator knowledge (toxicity/reactivity).[1][2][3]

Critical Safety Note: Treat this substance as a Category 2 Skin/Eye Irritant and a Category 1 Skin Sensitizer .[1] All disposal procedures must prevent inhalation of dust and direct skin contact.

Part 2: Pre-Disposal Handling & Segregation

1. Personal Protective Equipment (PPE)

  • Respiratory: N95 particulate respirator (minimum); P100 or PAPR recommended if handling >10g of dry powder.[1]

  • Dermal: Double nitrile gloves (0.11 mm min.[1] thickness). The aniline moiety can penetrate standard latex.

  • Ocular: Chemical splash goggles.[1]

2. Waste Segregation Rules

  • Do NOT Mix With: Strong acids (exothermic reaction), oxidizers (peroxides, nitrates), or aldehydes.[1]

  • Container Compatibility: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if the waste is in an acidic solution.

Part 3: Disposal Workflow (Decision Logic)

The following decision tree outlines the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Identify Waste Stream: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Filter Cake) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquor, Wash Solvents) StateCheck->LiquidWaste TraceWaste Trace/Contaminated (Gloves, Wipes, Weigh Boats) StateCheck->TraceWaste SolidPrep Double-bag in Clear Polyethylene Bags SolidWaste->SolidPrep LiquidPrep Adjust pH to 6-9 (if acidic/basic) LiquidWaste->LiquidPrep TracePrep Place in Solid Hazardous Waste Bin TraceWaste->TracePrep Container Transfer to Satellite Accumulation Container SolidPrep->Container LiquidPrep->Container TracePrep->Container Labeling Label: 'Hazardous Waste - Toxic' Constituents: 100% Organic Amine Container->Labeling Final EHS / Waste Vendor Pickup (Incineration) Labeling->Final

Figure 1: Decision logic for segregating and packaging piperazinone waste streams.

Part 4: Detailed Disposal Procedures

Scenario A: Pure Solid Substance (Expired/Excess)[1]
  • Containerization: Do not pour loose powder directly into a drum.[1] Transfer the substance into a screw-top jar (glass or HDPE).

  • Secondary Containment: Place the jar inside a clear, sealable polyethylene bag (Zip-lock style).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: this compound.[1]

    • Hazards: Toxic, Irritant.[1][2][4]

  • Disposal Path: Lab Pack for High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
  • Solvent Compatibility: Ensure the carrier solvent is identified (e.g., Methanol, DMSO).[1]

  • pH Check: If the waste stream contains acids (e.g., from TFA deprotection steps), neutralize to pH 6–8 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum pressurization.[1]

  • Segregation: Pour into the "Non-Halogenated Organic" waste stream (unless halogenated solvents like DCM were used).[1]

Scenario C: Spill Cleanup (Emergency Procedure)
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Don N95 mask and double gloves.[1]

  • Containment: Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust generation.[1] Do NOT dry sweep.[1]

  • Clean: Wipe up the solid.[1] Clean the surface with a soap/water solution followed by an ethanol wipe to remove organic residues.

  • Dispose: All cleanup materials (towels, gloves) go into the Solid Hazardous Waste bin.

Part 5: Regulatory Compliance (US Focus)

  • RCRA Classification:

    • This compound is not specifically listed (P or U list).[1]

    • Generator Knowledge: You must classify it as hazardous based on its toxicity profile (aromatic amine).[1]

    • Suggested Waste Code: If mixed with solvents, use D001 (Ignitable) or F003 (Spent Solvents).[1] If pure, classify as "Non-Regulated Hazardous Material" for DOT transport, but manage as Toxic Waste onsite.[1]

  • Destruction Method: The preferred method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[1] This ensures the complete destruction of the piperazinone ring and prevents environmental leaching.

References

  • PubChem. Compound Summary: Piperazine Derivatives and Aniline Toxicity.[1] National Library of Medicine. Available at: [Link][1]

  • US EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (2025 Update).[2][5][6] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines.[1] Available at: [Link][1]

Sources

Personal protective equipment for handling 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An indispensable guide for the safe handling and disposal of 3-(4-Aminophenyl)-4-ethylpiperazin-2-one, this document furnishes laboratory professionals with crucial safety protocols and operational directives. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon established principles for handling structurally related chemicals, particularly aromatic amines and piperazine derivatives, ensuring a conservative and safety-centric approach.

Hazard Assessment and Triage

Given its molecular structure, which includes an aromatic amine and a piperazinone moiety, this compound should be handled as a potentially hazardous substance. Aromatic amines are a class of compounds that can be readily absorbed through the skin and may pose risks of toxicity.[1][2] Therefore, it is imperative to treat this compound with a high degree of caution.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Similar to other amines, this compound may cause skin and eye irritation upon contact.[3][4]

  • Dermal Absorption: Aromatic amines are known to be absorbed through the skin, which could lead to systemic toxicity.[2]

  • Inhalation Toxicity: If the compound is a powder or aerosolized, inhalation may cause respiratory tract irritation.[4]

  • Aquatic Toxicity: Many aromatic amines are toxic to aquatic life.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough assessment of the work area and planned procedures is necessary to determine the appropriate level of PPE.[5] For handling this compound, the following PPE is mandatory.

EquipmentSpecificationsPurpose
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). For extended contact, consider double-gloving or using thicker, reusable gloves.[6][7]To prevent skin contact and absorption.
Eye and Face Protection Safety goggles are the minimum requirement.[5][6] A face shield should be worn over safety goggles when there is a significant risk of splashes.[5]To protect against chemical splashes and aerosols.
Body Protection A laboratory coat is required.[8] For larger quantities or when splashes are likely, a chemical-resistant apron over the lab coat is recommended.[7]To protect skin from accidental contact.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If there is a potential for generating dust or aerosols outside of a fume hood, a respirator may be necessary.To prevent inhalation of the compound.
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.To protect feet from spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling this compound is essential to minimize exposure and prevent contamination.

Pre-Handling Checklist:
  • Review Safety Information: Familiarize yourself with this guide and any institutional chemical hygiene plans.

  • Ensure Availability of Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.

  • Prepare Your Workspace: Designate a specific area for handling the compound, preferably within a fume hood. Ensure the area is clean and uncluttered.

  • Don Appropriate PPE: Follow the PPE guidelines outlined in the table above.

Handling Procedure:
  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.

    • Use a disposable weighing paper or a dedicated, tared container.

    • Close the primary container immediately after dispensing the required amount.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If the process involves heating or agitation, ensure the vessel is appropriately vented or contained to prevent the release of vapors or aerosols.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent.

    • Properly dispose of all contaminated materials as outlined in the disposal plan below.

    • Wash hands thoroughly after removing gloves.

Emergency Procedures: Preparedness is Key

Spills:

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health and Safety (EHS) office.

    • Prevent the spread of the spill and deny entry to the area.

    • Follow the instructions of trained emergency responders.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station. Hold the eyelids open to ensure thorough rinsing.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of personnel exposure, seek immediate medical attention after providing initial first aid.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[9]

Waste Segregation and Collection:
  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing papers, absorbent materials) in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

Container Labeling and Storage:
  • All waste containers must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[10]

  • List all components of a mixture with their approximate percentages.

  • Keep waste containers tightly closed except when adding waste.[10]

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[10]

Disposal Request:
  • Once a waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS or waste management department.

  • Do not dispose of this chemical down the drain or in the regular trash. [9]

Visual Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Prep Review Safety Guide & Prepare Workspace Don_PPE Don Appropriate PPE Prep->Don_PPE Handle Weigh & Transfer Compound Don_PPE->Handle Solution Prepare Solution Handle->Solution Decon Decontaminate Work Area Solution->Decon Doff_PPE Doff PPE Correctly Decon->Doff_PPE Segregate Segregate Solid & Liquid Waste Doff_PPE->Segregate Label Label Hazardous Waste Containers Segregate->Label Store Store in Satellite Accumulation Area Label->Store Request Request EHS Pickup Store->Request Spill Spill Response Exposure Personnel Exposure Response

Caption: Workflow for handling and disposal of this compound.

References

  • National Institute of Justice. (2023, July 5). Laboratory Safety Programs | Hazard Communication. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]

  • University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Lab Manager. (2025, January 22). Understanding the Hazard Communication Standard (HCS) or "Right to Know" Law for Laboratory Professionals. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2025, December 6). Personal Protective Equipment. Division of Research Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Vanderbilt University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • National Association of Safety Professionals. (2023, June 29). OSHA Requirements for HazCom Compliance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication - Overview. Retrieved from [Link]

  • Impact Compliance & Testing. (2022, July 12). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.